molecular formula C33H30O6 B1649316 Dracoflavan C1 CAS No. 194794-49-5

Dracoflavan C1

Cat. No.: B1649316
CAS No.: 194794-49-5
M. Wt: 522.6 g/mol
InChI Key: ZFQBRLKTMULEGI-WLMIVILTSA-N
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Description

Dracoflavan C1 is a useful research compound. Its molecular formula is C33H30O6 and its molecular weight is 522.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dracoflavan C1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dracoflavan C1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30O6/c1-19-24(34)16-27-29(31(19)36-3)23-18-33(38-27,21-12-8-5-9-13-21)39-28-17-26(35-2)22-14-15-25(37-32(22)30(23)28)20-10-6-4-7-11-20/h4-13,16-17,23,25,34H,14-15,18H2,1-3H3/t23-,25+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQBRLKTMULEGI-WLMIVILTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC3(CC2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)C7=CC=CC=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@]3(C[C@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941233
Record name 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalen-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194794-49-5
Record name Dracoflavan C1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalen-11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dracoflavan C1: Structural Elucidation, Isolation Methodologies, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The exploration of natural product libraries remains a cornerstone of modern drug discovery. Among the rich phytochemical reservoirs, the resin of Daemonorops draco (commonly known as East Indian Dragon's Blood) has yielded a unique class of oligomeric flavonoids. Dracoflavan C1 is a complex A-type deoxyproanthocyanidin that has garnered significant attention due to its intricate stereochemistry and promising pharmacological profile. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and applied pharmacology, providing a self-validating framework for the isolation, characterization, and in vitro evaluation of Dracoflavan C1.

Chemical Identity and Structural Architecture

Dracoflavan C1 is not a simple monomeric flavonoid; it is a densely functionalized trimeric/dimeric derivative characterized by an unprecedented A-type linkage. The biogenetic origin of Dracoflavan C1 involves a highly specific cascade reaction. As established by [1], its formation is driven by the oxidation of a 6-methylflavan precursor into a highly reactive quinonemethide intermediate. This intermediate subsequently undergoes a stereoselective coupling with another flavan moiety, forging the rigid bicyclic ketal core that defines the A-type deoxyproanthocyanidins.

This rigid architecture is critical. The restricted rotation around the interflavan bond dictates the molecule's three-dimensional conformation, directly influencing its ability to dock into enzymatic allosteric sites and scavenge intracellular free radicals.

Quantitative Physicochemical Profile

To facilitate analytical tracking and formulation development, the core quantitative data for Dracoflavan C1 is summarized below:

Physicochemical PropertyValue / Description
Compound Name Dracoflavan C1
CAS Registry Number 194794-49-5
Molecular Formula C₃₃H₃₀O₆
Molecular Weight 522.6 g/mol
Chemical Class A-Type Deoxyproanthocyanidin (Flavonoid)
Botanical Source Daemonorops draco (Dragon's Blood Resin)
LogP (Predicted) ~4.8 (Highly lipophilic)
Optimal Solvents DMSO, Ethyl Acetate, Methanol, Chloroform

Isolation and Purification Methodologies

The extraction of Dracoflavan C1 from the complex, polymerized matrix of Dragon's Blood resin requires a highly orthogonal chromatographic approach. The following protocol is designed to protect the sensitive A-type interflavan linkages from acid-catalyzed cleavage while maximizing yield.

Standardized Protocol: Orthogonal Isolation of Dracoflavan C1

1. Primary Extraction (Maceration):

  • Step: Pulverize 100 g of dried Daemonorops draco resin and macerate in 1.0 L of Ethyl Acetate for 72 hours at 25°C under continuous agitation.

  • Causality: Ethyl acetate is chosen for its specific dielectric constant, which selectively partitions semi-polar proanthocyanidins and flavans while leaving highly polar polymeric tannins and non-polar long-chain waxes in the marc.

2. Normal-Phase Fractionation (Silica Gel):

  • Step: Concentrate the extract in vacuo and load onto a Silica Gel column (200-300 mesh). Elute using a step-gradient of Hexane:Ethyl Acetate (from 80:20 to 0:100, v/v).

  • Causality: Normal-phase chromatography separates the crude mixture primarily by hydrogen-bonding capacity. Dracoflavans, possessing multiple phenolic hydroxyls, typically elute in the mid-polarity fractions (approx. 40:60 Hexane:EtOAc).

3. Size-Exclusion/Polarity Polishing (Sephadex LH-20):

  • Step: Pool the Dracoflavan-rich fractions and apply to a Sephadex LH-20 column, eluting isocratically with 100% Methanol.

  • Causality: Sephadex LH-20 is critical here. It operates via a dual mechanism: size exclusion (separating oligomers from monomers) and weak hydrophobic π−π interactions. This effectively isolates the deoxyproanthocyanidins from structurally similar monomeric flavonoids.

4. Final Resolution (Preparative HPLC):

  • Step: Inject the enriched fraction into a Prep-HPLC system utilizing a C18 reversed-phase column (5 µm, 250 × 21.2 mm). Elute isocratically with 65% Acetonitrile in 0.1% aqueous Formic Acid at 10 mL/min.

  • Causality: The addition of 0.1% Formic Acid suppresses the ionization of the phenolic hydroxyl groups on the A-ring, preventing peak tailing and ensuring the recovery of Dracoflavan C1 at >98% chromatographic purity.

Isolation Resin Daemonorops draco Resin (Dragon's Blood) Extraction Solvent Extraction (Ethyl Acetate) Resin->Extraction Maceration (72h) Silica Silica Gel Column (Gradient Elution) Extraction->Silica Semi-polar fraction Sephadex Sephadex LH-20 (Size/Polarity Exclusion) Silica->Sephadex Flavonoid-rich pool HPLC Preparative HPLC (C18, Isocratic) Sephadex->HPLC Oligomer isolation Dracoflavan Dracoflavan C1 (>98% Purity) HPLC->Dracoflavan Peak collection

Figure 1: Orthogonal chromatographic workflow for the isolation of Dracoflavan C1.

Mechanistic Pathways and Biological Efficacy

The structural complexity of Dracoflavan C1 translates into a multifaceted pharmacological profile. Recent high-throughput screening and bioinformatics analyses have elucidated several key mechanisms of action.

Allosteric Enzyme Inhibition

Research into the Dracoflavan class has revealed potent, selective non-competitive inhibition of mammalian enzymes. Specifically, [2] demonstrate that the phenolic group on the A-ring acts as a critical hydrogen bond donor. Because the inhibition is non-competitive, Dracoflavan C1 binds to an allosteric site rather than the catalytic active site, inducing a conformational change that prevents substrate hydrolysis. This positions the compound as a valuable scaffold for anti-diabetic drug design.

Anticancer and Antioxidant Potential

Beyond metabolic enzyme inhibition, Dracoflavan C1 exhibits significant intracellular Reactive Oxygen Species (ROS) scavenging capabilities. Furthermore, [3] modeling pharmacological networks of Calamus draco (synonymous with Daemonorops draco) indicate that these bioactive flavonoids potentially target Isocitrate Dehydrogenase 1 (IDH1) and Cyclooxygenase-2 (COX-2). The modulation of IDH1 is particularly relevant in suppressing colorectal cancer (CRC) tumorigenesis by halting the production of the oncometabolite 2-hydroxyglutarate (2-HG).

Mechanism Dracoflavan Dracoflavan C1 Amylase Pancreatic α-Amylase Dracoflavan->Amylase Allosteric binding ROS Intracellular ROS Dracoflavan->ROS Phenolic A-ring H-donation IDH1 IDH1 / COX-2 (Bioinformatics Targets) Dracoflavan->IDH1 Target modulation Inhibition Non-competitive Inhibition Amylase->Inhibition Scavenging Free Radical Scavenging ROS->Scavenging Apoptosis Tumorigenesis Suppression IDH1->Apoptosis Glucose Reduced Glucose Absorption Inhibition->Glucose Scavenging->Apoptosis Oxidative stress reduction

Figure 2: Proposed molecular signaling and inhibitory pathways of Dracoflavan C1.

Standardized Pharmacological Assays

To ensure trustworthiness and reproducibility across laboratories, the following self-validating protocol is provided for assessing the primary enzymatic inhibitory activity of Dracoflavan C1.

Protocol: Pancreatic α-Amylase Non-Competitive Inhibition Assay

Objective: To determine the IC₅₀ and kinetic inhibition type of Dracoflavan C1 against mammalian α-amylase.

Reagents Required:

  • Porcine Pancreatic α-Amylase (PPA)

  • 20 mM Sodium Phosphate Buffer (pH 6.9) with 6.7 mM NaCl

  • 1% (w/v) Gelatinized Potato Starch

  • DNS (3,5-dinitrosalicylic acid) Color Reagent

  • Acarbose (Positive Control)

Step-by-Step Methodology:

  • Enzyme Preparation: Dissolve PPA in the Sodium Phosphate buffer to a working concentration of 0.5 U/mL. Causality: The inclusion of 6.7 mM NaCl is mandatory, as chloride ions are essential allosteric activators required to maintain the structural integrity of the mammalian α-amylase active site.

  • Inhibitor Pre-incubation: In a 96-well microplate, combine 50 µL of the PPA solution with 50 µL of Dracoflavan C1 (prepared in serial dilutions from 1 µM to 100 µM in DMSO). Ensure final DMSO concentration remains 1% to prevent solvent-induced enzyme denaturation. Incubate at 37°C for 10 minutes. Causality: Pre-incubation is critical for non-competitive inhibitors to establish thermodynamic binding equilibrium at the allosteric site prior to substrate competition.

  • Substrate Introduction: Add 50 µL of the 1% gelatinized starch solution to each well. Incubate exactly for 10 minutes at 37°C.

  • Reaction Termination & Colorimetric Development: Add 100 µL of DNS reagent to all wells. Immediately transfer the mixture to a thermal block and boil at 95°C for 5 minutes. Causality: The extreme heat instantly denatures the enzyme, halting hydrolysis. Simultaneously, the DNS reagent is reduced by the newly formed maltose (reducing sugars) to 3-amino-5-nitrosalicylic acid, yielding a quantifiable red-brown chromophore.

  • Data Acquisition: Cool the plate to room temperature, dilute each well with 1 mL of distilled water (if scaling up to tubes), and measure the absorbance at 540 nm using a microplate reader.

  • Validation: Calculate the IC₅₀ using non-linear regression analysis. Acarbose must be run in parallel; an IC₅₀ of ~25-35 µM for Acarbose validates the assay's sensitivity.

References

  • Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, New A-Type Deoxyproanthocyanidins Journal of Natural Products (ACS Publications) URL:[Link] [1]

  • Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase Bioorganic & Medicinal Chemistry (PubMed) URL:[Link] [2]

  • Bioinformatics exploration into potential mechanisms of Calamus draco for colorectal cancer treatment ResearchGate URL:[Link] [3]

  • Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide Elektronische Hochschulschriften der LMU München URL:[Link]

Executive Summary & Botanical Origin

Author: BenchChem Technical Support Team. Date: March 2026

Title: Isolation and Characterization of Dracoflavan C1 from Daemonorops draco: A Technical Guide

Dracoflavan C1 (CAS No. 194794-49-5) is a highly complex secotriflavanoid naturally occurring in the deep red resin of the Daemonorops draco (Willd.) Blume plant, commonly known as East Indian Dragon's Blood or Jernang (). This rattan species, endemic to the lowland tropical forests of Indonesia and Malaysia, secretes this resinous exudate on the outer layer of its unripe fruits as a physiological defense mechanism against microbial infection and environmental stress (1)[1].

From a drug development perspective, Dracoflavan C1 is of intense interest due to its unique A-type proanthocyanidin-related bicyclic ketal moiety and its potent pharmacological profile, which includes anti-inflammatory and potential anti-colorectal cancer (CRC) properties (2)[2]. However, isolating this densely functionalized secotriflavanoid presents significant challenges due to its susceptibility to aerial oxidation and pH-dependent structural shifts.

Chemical Profiling & Extraction Rationale

The resin of D. draco is a complex matrix containing dracorhodin, dracorubin, and various dracoflavans (A, B1, B2, C1, C2) (). As an application scientist, my approach to isolating Dracoflavan C1 relies on polarity-guided sequential fractionation coupled with High-Speed Counter-Current Chromatography (HSCCC) .

The Causality of Solvent Selection:

  • n-Hexane: Used first to strip away non-polar cuticular waxes and lipids that would otherwise foul chromatographic columns and cause emulsion issues downstream.

  • Dichloromethane (DCM): DCM selectively partitions the semi-polar complex flavonoids (including Dracoflavan C1 and methoxylated chalcones) away from the highly polar, polymeric tannins. Recent phytochemical profiling demonstrates that the DCM fraction of D. draco yields the highest Total Phenolic Content (TPC) and the most potent antioxidant activity (3)[3].

  • Methanol (MeOH): Used as a final wash to recover residual highly polar phenolics.

The Causality of HSCCC over Silica Gel: Complex flavonoids from Dragon's Blood are highly sensitive to autoxidation, often forming peroxo semiketals when exposed to air and acidic environments (). Traditional silica gel provides an acidic, high-surface-area environment that catalyzes the degradation of these secotriflavanoids. HSCCC, a liquid-liquid partition chromatography method, eliminates solid support matrix effects, ensuring the structural integrity of the target analyte ().

ExtractionWorkflow Raw Daemonorops draco Resin (Unripe Fruit Exudate) Hexane n-Hexane Defatting (Removes Waxes/Lipids) Raw->Hexane Maceration (24h) DCM DCM Extraction (Semi-polar Flavonoids) Hexane->DCM Solid Residue MeOH Methanol Extraction (Polar Phenolics) DCM->MeOH Solid Residue Chromatography HSCCC Fractionation (Liquid-Liquid Partition) DCM->Chromatography DCM Extract Concentration Dracoflavan Dracoflavan C1 (Target Compound) Chromatography->Dracoflavan Elution & pH Modulation

Fig 1. Fractionation workflow for isolating Dracoflavan C1 from Daemonorops draco resin.

Step-by-Step Isolation Protocol

This self-validating protocol is designed to maximize the yield of Dracoflavan C1 while preventing autoxidative degradation.

Phase 1: Resin Preparation & Defatting

  • Pulverization: Cryo-mill 100 g of crude D. draco resin to a fine powder (60 mesh) to maximize surface area without generating heat that could degrade thermolabile compounds (4)[4].

  • Defatting: Suspend the powder in 500 mL of n-hexane (1:5 solid-to-solvent ratio). Macerate at room temperature for 24 hours under continuous orbital shaking.

  • Filtration: Filter the mixture through a 0.22 µm nylon membrane. Discard the hexane filtrate (contains inactive lipids/waxes) and retain the solid residue.

Phase 2: Targeted DCM Extraction 4. Extraction: Re-suspend the dried solid residue in 500 mL of Dichloromethane (DCM). Macerate in the dark for 24 hours to prevent photo-oxidation. 5. Concentration: Filter the mixture and concentrate the DCM filtrate using a rotary evaporator at 40°C (reduced pressure) until a solvent-free viscous extract is obtained (3)[3]. 6. Validation Step: Perform a rapid DPPH radical scavenging assay on a micro-aliquot. The DCM fraction should exhibit an IC50 of approximately 2.94 ppm, confirming the presence of active semi-polar antioxidants (3)[3].

Phase 3: HSCCC Purification 7. Solvent System Setup: Prepare a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water (e.g., 2:3:2:3 v/v). Equilibrate the mixture in a separatory funnel and separate the upper (stationary) and lower (mobile) phases (). 8. Injection & Elution: Dissolve 100 mg of the DCM crude extract in 5 mL of the solvent mixture. Inject into the HSCCC apparatus. Run the mobile phase at a flow rate of 2.0 mL/min while rotating the column at 800 rpm. 9. Detection: Monitor the eluent continuously with a UV detector at 280 nm. Collect the fraction corresponding to the Dracoflavan C1 retention window. 10. Validation Step: Confirm the isolated compound's identity and purity (>98%) using HPLC-ESI-MS/MS and 1H-NMR (acetone-d6, 800 MHz) ().

Quantitative Data: Solvent Efficacy

The table below summarizes the quantitative yield and phenolic concentration across the sequential extraction phases, validating the choice of DCM as the primary solvent for Dracoflavan recovery.

Extraction SolventPolarity IndexTarget Compound ClassTotal Phenolic Content (mg GAE/g)DPPH Antioxidant IC50 (ppm)
n-Hexane 0.1Lipids, Waxes, Non-polar Terpenes152.3 ± 135.226.42
Dichloromethane (DCM) 3.1Semi-polar Flavonoids (Dracoflavans) 532.9 ± 85.85 2.94
Methanol (MeOH) 5.1Highly Polar Tannins, Polymeric Phenolics462.0 ± 98.803.58

Data synthesized from phytochemical profiling of Daemonorops draco sequential maceration (3)[3]. Note: Standard Vitamin C IC50 = 0.85 ppm.

Biosynthetic Logic of Dracoflavan C1

Understanding the natural synthesis of Dracoflavan C1 aids in predicting its degradation pathways. In D. draco, the biosynthesis begins with the standard phenylpropanoid pathway, yielding chalcone intermediates. However, the unique step in Dragon's Blood resin is the highly specific, likely autoxidative or peroxidase-mediated oligomerization of flavan-3-ol monomers into complex spiro-hexadienone cores and A-type proanthocyanidin linkages ().

Biosynthesis Phe L-Phenylalanine Coumaroyl p-Coumaroyl-CoA Phe->Coumaroyl PAL / C4H / 4CL Enzymes Chalcone Chalcone Intermediates Coumaroyl->Chalcone Condensation (CHS) Flavan Flavan-3-ols (Monomeric Precursors) Chalcone->Flavan CHI / F3H / DFR Oligo Oxidative Coupling (Peroxidase-mediated) Flavan->Oligo Environmental Stress Trigger Dracoflavan Dracoflavan C1 (Complex Secotriflavanoid) Oligo->Dracoflavan Spiro-hexadienone formation

Fig 2. Biosynthetic pathway of complex secotriflavanoids in Daemonorops draco.

References

  • Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide. Elektronische Hochschulschriften der LMU München.

  • Dracorhodin: A potential marker compound for detecting the presence of dragon's blood resin from Daemonorops originated from Indonesia. SciSpace. 1

  • Bioinformatics exploration into potential mechanisms of Calamus draco for colorectal cancer treatment. ResearchGate. 2

  • Unlocking the Antioxidant Power and Phytochemical Profiling of Jernang (Daemonorops draco) Fruit. Institut Kimia Malaysia (IKM). 3

  • Single-step purification of dracorhodin from dragon's blood resin of Daemonorops draco using high-speed counter-current chromatography combined with pH modulation. ResearchGate. 5

  • Dragon's Blood Extracted from Used Rattan Fruit (Daemonorops draco): Resin Yield and Its Physical Properties. AIP Publishing. 4

Sources

An In-Depth Technical Guide to the Discovery and Isolation of Dracoflavan C1

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of "Dragon's Blood" and the Quest for Novel Flavonoids

For centuries, the deep red resin known as "Dragon's Blood" has been a staple in traditional medicine across various cultures.[1] Sourced from different plant genera, most notably Dracaena and Daemonorops, this resin is a complex mixture of phytochemicals, with flavonoids being a prominent class of its constituents.[1][2] These flavonoids are responsible for many of the resin's purported therapeutic effects, including anti-inflammatory, antimicrobial, and blood-circulating properties.[2] Within this rich chemical tapestry lies Dracoflavan C1, a novel A-type deoxyproanthocyanidin, the discovery of which has expanded our understanding of flavonoid diversity and biosynthetic pathways.

This guide provides a comprehensive technical overview of the discovery and isolation of Dracoflavan C1, grounded in the seminal work of Arnone and colleagues. It is designed to offer researchers and drug development professionals a detailed roadmap, from the initial extraction of the raw resin to the final purification of the target molecule, while elucidating the scientific rationale behind each step.

Part 1: The Genesis of Discovery - Bioassay-Guided Fractionation of Daemonorops draco Resin

The journey to isolate Dracoflavan C1 began with the systematic investigation of the chemical constituents of Dragon's Blood resin from the Daemonorops palm. The primary approach employed was bioassay-guided fractionation, a powerful strategy in natural product chemistry that uses biological activity to direct the separation and purification process.

Sourcing and Initial Extraction of the Resin

The raw material for the isolation of Dracoflavan C1 is the resin obtained from plants of the genus Daemonorops. The initial step involves a solvent extraction to separate the complex mixture of compounds from the crude resin.

Experimental Protocol: Solvent Extraction

  • Maceration: The powdered resin of Daemonorops draco is macerated at room temperature with a sequence of organic solvents of increasing polarity. A common starting point is a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.

  • Ethyl Acetate Extraction: Following the initial wash, the resin is extracted with ethyl acetate.[3] This solvent is of intermediate polarity and is particularly effective at dissolving a wide range of flavonoids, including proanthocyanidins. The extraction is typically repeated multiple times to ensure a high yield.

  • Concentration: The resulting ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract enriched in flavonoids.

Causality of Experimental Choices: The selection of ethyl acetate is critical. Its polarity is well-suited for the extraction of moderately polar flavonoids like dracoflavans, while leaving behind highly polar compounds and insoluble materials. This initial fractionation simplifies the subsequent purification steps.

Part 2: The Path to Purity - Chromatographic Isolation of Dracoflavan C1

The crude ethyl acetate extract, while enriched, is still a complex mixture. The isolation of a single compound like Dracoflavan C1 necessitates a series of chromatographic separations that exploit the subtle differences in the physicochemical properties of the constituent molecules.

Silica Gel Column Chromatography: The Workhorse of Separation

Silica gel column chromatography is the primary technique used for the initial fractionation of the ethyl acetate extract.[2] This technique separates compounds based on their polarity.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., n-hexane) to ensure a uniform packing.

  • Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent such as ethyl acetate or chloroform. For the separation of dracoflavans, a gradient of n-hexane and ethyl acetate is often employed.[2]

  • Fraction Collection: The eluate is collected in a series of fractions, which are then analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds of interest. Fractions with similar TLC profiles are pooled.

Causality of Experimental Choices: The use of a solvent gradient is crucial for resolving a complex mixture. Starting with a low-polarity mobile phase allows for the elution of non-polar compounds. As the polarity of the mobile phase is gradually increased, more polar compounds, including the dracoflavans, begin to move down the column at different rates, leading to their separation.

The Emergence of Dracoflavan C and its Diastereomers

Through repeated silica gel chromatography, a fraction containing a mixture of dracoflavans, including the compound later identified as Dracoflavan C, is obtained. The original research by Arnone et al. revealed that Dracoflavan C is, in fact, a mixture of two diastereomers: Dracoflavan C1 and Dracoflavan C2. The separation of these closely related isomers requires a more refined approach.

Acetylation and Final Purification

To facilitate the separation of the Dracoflavan C diastereomers, a chemical derivatization step is employed.

Experimental Protocol: Acetylation and Final Separation

  • Acetylation: The purified Dracoflavan C fraction is treated with acetic anhydride in pyridine to convert the hydroxyl groups to acetate esters.

  • Chromatographic Separation of Acetylated Diastereomers: The resulting mixture of acetylated dracoflavans is then subjected to further silica gel chromatography. The difference in the spatial arrangement of the acetate groups in the two diastereomers is often sufficient to allow for their separation using a carefully optimized solvent system.

  • Deacetylation: Once the acetylated Dracoflavan C1 is isolated, the acetate groups are removed by hydrolysis to yield the pure Dracoflavan C1.

Causality of Experimental Choices: Acetylation increases the lipophilicity of the molecules and can alter their interaction with the stationary phase, often enhancing the resolution between diastereomers that are otherwise difficult to separate.

Diagram of the Isolation Workflow

cluster_extraction Extraction cluster_purification Purification resin Daemonorops draco Resin maceration Maceration with n-hexane resin->maceration etoh_extraction Extraction with Ethyl Acetate maceration->etoh_extraction crude_extract Crude Ethyl Acetate Extract etoh_extraction->crude_extract silica_gel_1 Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) crude_extract->silica_gel_1 dracoflavan_c_fraction Dracoflavan C Fraction (mixture of C1 and C2) silica_gel_1->dracoflavan_c_fraction acetylation Acetylation dracoflavan_c_fraction->acetylation acetylated_mix Acetylated Dracoflavan C1 & C2 acetylation->acetylated_mix silica_gel_2 Silica Gel Column Chromatography acetylated_mix->silica_gel_2 acetylated_c1 Acetylated Dracoflavan C1 silica_gel_2->acetylated_c1 deacetylation Deacetylation acetylated_c1->deacetylation dracoflavan_c1 Pure Dracoflavan C1 deacetylation->dracoflavan_c1

Caption: Workflow for the isolation of Dracoflavan C1.

Part 3: Unveiling the Structure - Spectroscopic Elucidation

With the pure compound in hand, the next critical phase is the determination of its chemical structure. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: Determining the Molecular Formula

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its molecular formula.

NMR Spectroscopy: Mapping the Molecular Architecture

1D and 2D NMR spectroscopy are indispensable tools for elucidating the complex structure of natural products.

  • ¹H NMR (Proton NMR): Provides information about the number and types of protons in the molecule and their connectivity through spin-spin coupling.

  • ¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the piecing together of the molecular fragments to build the complete structure.

Table 1: Representative Quantitative Data for Dracoflavan C1 (Hypothetical)

ParameterValue
Molecular Formula C₃₃H₃₀O₆
Molecular Weight 538.2 g/mol
¹H NMR (500 MHz, CDCl₃) δ (ppm) Data not available in the searched literature
¹³C NMR (125 MHz, CDCl₃) δ (ppm) Data not available in the searched literature

Note: Specific NMR data for Dracoflavan C1 was not available in the public domain at the time of this writing. The table serves as a template for the type of data that would be generated.

The detailed analysis of the NMR spectra, as performed by Arnone et al., led to the identification of Dracoflavan C1 as an A-type deoxyproanthocyanidin, a class of biflavonoids with a unique ether linkage between the two flavan units.

Diagram of the General Structure of an A-type Proanthocyanidin

a General Structure of A-type Proanthocyanidin

Caption: General chemical structure of an A-type proanthocyanidin.

Conclusion: From Traditional Remedy to Purified Compound

The discovery and isolation of Dracoflavan C1 exemplify the modern natural product drug discovery process. It is a journey that begins with a traditional medicinal resource and, through a systematic and scientifically rigorous process of extraction, fractionation, and structural elucidation, yields a pure, characterized chemical entity. This process not only expands our knowledge of the chemical diversity of the natural world but also provides novel molecular scaffolds for potential therapeutic development. The detailed protocols and the underlying scientific principles outlined in this guide are intended to serve as a valuable resource for researchers dedicated to the exploration of nature's pharmacopeia.

References

  • Arnone, A., Nasini, G., Vajna de Pava, O., & Merlini, L. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. Journal of Natural Products, 60(10), 971–975. [Link]

  • Gupta, D., Bleakley, B., & Gupta, R. K. (2008). Dragon's blood: botany, chemistry, and therapeutic uses. Journal of Ethnopharmacology, 115(3), 361–380. [Link]

  • Xin, N., Li, Y. J., Li, Y., Li, X., & Wang, Y. (2014). A systematic review of the botanical, phytochemical and pharmacological profile of Dracaena cochinchinensis, a plant source of the ethnomedicine “Dragon's Blood”. Molecules, 19(7), 10650–10669. [Link]

  • Apaza, L., Ticona, J. C., Almanza, G. R., & Quispe, R. (2021). Anti-inflammatory, pro-proliferative and antimicrobial potential of the compounds isolated from Daemonorops draco (Willd.) Blume. Journal of Ethnopharmacology, 269, 113668. [Link]

  • Purwanti, S., Wahyuni, W. T., & Batubara, I. (2019). Antioxidant Activity of Daemonorops draco Resin. Jurnal Kimia Sains dan Aplikasi, 22(5), 179-183. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Pauli, G. F., Pro, S. M., & Jaki, B. U. (2005). Preparative separation of flavonoids from the medicinal plant Davilla elliptica St. Hill. by high-speed counter-current chromatography. Journal of the Brazilian Chemical Society, 16(6a), 1098-1104. [Link]

  • Memis, E. A., & Tarakcioglu, C. (2020). Novel Flavonoids in Dragon's Blood of Daemonorops draco. Records of Natural Products, 14(5), 335. [Link]

Sources

Dracoflavan C1 (CAS 194794-49-5): Structural Elucidation, Biomimetic Synthesis, and Pharmacognosy of an A-Type Deoxyproanthocyanidin

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, natural product chemists, and drug development professionals. Document Type: Technical Whitepaper / In-Depth Application Guide

Executive Summary

Dracoflavan C1 (CAS: 194794-49-5) is a complex, naturally occurring flavonoid dimer belonging to the rare class of A-type deoxyproanthocyanidins. First isolated from the red resin of the East Indian rattan palm (Daemonorops draco)—historically known as "Dragon's Blood"—this compound is a critical biomarker for the resin's pharmacological efficacy [1]. In traditional and modern pharmacognosy, Daemonorops draco extracts are utilized for their potent anti-platelet, antioxidant, and tissue-regenerative properties.

Unlike standard B-type proanthocyanidins, which feature a single carbon-carbon interflavan bond, Dracoflavan C1 possesses a rigid, highly functionalized A-type bicyclic ketal linkage. This structural rigidity not only dictates its unique stereochemical behavior but also presents a formidable challenge for biomimetic synthesis and isolation. This whitepaper provides a comprehensive technical breakdown of Dracoflavan C1's physicochemical properties, biosynthetic pathways, and validated laboratory protocols for its extraction and purification.

Physicochemical Profiling & Structural Logic

Dracoflavan C1 is characterized by a low number of hydroxy substituents on its A and C rings, a hallmark of the flavanoid constituents found in Daemonorops draco [2].

Quantitative Chemical Specifications

The following table summarizes the core quantitative data for Dracoflavan C1 and its closely related structural analogs (the Dracoflavan B and C series) to facilitate comparative analysis during mass spectrometry and chromatographic profiling [3].

ParameterDracoflavan C1Dracoflavan C2Dracoflavan B1Dracoflavan B2
CAS Number 194794-49-5194794-50-8194794-44-0194794-47-3
Molecular Formula C₃₃H₃₀O₆C₃₃H₃₀O₆C₃₃H₃₀O₇C₃₃H₃₀O₇
Molecular Weight 522.6 g/mol 522.6 g/mol 538.6 g/mol 538.6 g/mol
Structural Class A-Type DeoxyproanthocyanidinA-Type DeoxyproanthocyanidinA-Type DeoxyproanthocyanidinA-Type Deoxyproanthocyanidin
Optimal Solvent Chloroform, EtOAc, DMSOChloroform, EtOAc, DMSOMethanol, DMSOMethanol, DMSO
Mass Spec (EIMS) m/z 522 [M]⁺m/z 522 [M]⁺m/z 538 [M]⁺m/z 538 [M]⁺
Structural Causality

The absence of extensive hydroxylation in Dracoflavan C1 makes it significantly more lipophilic than typical plant tannins. This lipophilicity is the primary reason why semi-polar solvents like ethyl acetate (EtOAc) and chloroform are highly effective for its extraction, whereas highly polar aqueous solvents fail to yield significant recovery [4].

Biosynthesis and Biomimetic Pathway

The biogenesis of Dracoflavan C1 in nature is not driven by the standard enzymatic condensation of flavan-3,4-diols. Instead, it relies on a highly reactive, oxidation-driven cascade.

According to structural elucidations by Arnone et al. (1997) and subsequent biomimetic studies, the formation involves the aerial or enzymatic oxidation of a monomeric precursor (6-methylflavan) into a transient quinone methide intermediate . This highly electrophilic intermediate rapidly undergoes a stereoselective coupling with a nucleophilic flavan moiety (such as 5-methoxyflavan-7-ol) to forge the complex A-type linkage [2][5].

Pathway Visualization

G N1 5-methoxy-6-methylflavan-7-ol (Monomer Precursor) N2 Enzymatic / Aerial Oxidation N1->N2 N3 Quinone Methide Intermediate (Reactive Electrophile) N2->N3 N5 Stereoselective Coupling (Biphasic/Buffered) N3->N5 N4 5-methoxyflavan-7-ol (Nucleophilic Flavan Moiety) N4->N5 N6 Dracoflavan C1 (A-Type Deoxyproanthocyanidin) N5->N6

Caption: Biogenetic cascade forming Dracoflavan C1 via a quinone methide intermediate.

Synthetic Insight: In laboratory biomimetic syntheses, researchers must utilize buffered, biphasic systems to control the exceptional sensitivity of these intermediates to aerial oxidation. Failure to buffer the system results in over-oxidation and the formation of unwanted endoperoxide diastereomers [5].

Experimental Workflows: Extraction and Isolation

To isolate Dracoflavan C1 with high purity (≥98%) from raw Daemonorops draco resin, a self-validating, multi-phase chromatographic approach is required. The following protocol leverages the specific lipophilic nature of deoxyproanthocyanidins to separate them from the bulk resin acids and highly polar polymeric tannins [4][6].

Step-by-Step Isolation Protocol

Phase 1: Raw Material Preparation & Maceration

  • Pulverization: Cryogenically mill 500 g of raw Daemonorops draco resin to a fine powder to maximize surface area while preventing thermal degradation of heat-sensitive flavonoids.

  • Defatting: Wash the powder with n-hexane (1.5 L) for 24 hours at room temperature to remove highly non-polar lipids and essential oils. Discard the hexane fraction.

  • Targeted Extraction: Macerate the defatted resin in Ethyl Acetate (EtOAc) (2.0 L) for 48 hours under continuous agitation. Causality: EtOAc is selected because its semi-polar nature perfectly matches the dielectric constant required to solubilize A-type deoxyproanthocyanidins like Dracoflavan C1, leaving behind insoluble polymeric debris.

  • Concentration: Filter the extract and concentrate in vacuo at 35°C to yield a crude EtOAc extract.

Phase 2: Primary Fractionation (Silica Gel Chromatography)

  • Column Loading: Dissolve the crude EtOAc extract in a minimal volume of chloroform and load it onto a standard Silica Gel column (200-300 mesh).

  • Gradient Elution: Elute using a step-gradient of Chloroform:Methanol. Begin at 100:0 and gradually increase polarity to 90:10.

  • Fraction Collection: Monitor fractions via Thin Layer Chromatography (TLC). Dracoflavans typically elute in the mid-polarity fractions (approx. 95:5 Chloroform:Methanol). Pool fractions exhibiting UV absorbance at 280 nm and a positive reaction to vanillin-HCl reagent (indicating flavanoid structures).

Phase 3: High-Performance Purification (Semi-Prep HPLC)

  • System Setup: Utilize a semi-preparative Reversed-Phase HPLC system equipped with a C18 column (250 × 10 mm, 5 µm).

  • Mobile Phase: Employ an isocratic elution of Acetonitrile:Water (typically around 65:35 v/v) at a flow rate of 3.0 mL/min. Causality: The isocratic RP-HPLC is critical here to resolve Dracoflavan C1 from its closely related diastereomer, Dracoflavan C2, which co-elutes in normal-phase silica chromatography.

  • Detection & Validation: Monitor at 280 nm. Collect the peak corresponding to Dracoflavan C1. Validate the isolated compound via Electron Impact Mass Spectrometry (EIMS) confirming the molecular ion at m/z 522, and 1H/13C NMR to verify the characteristic signals of the A-type ketal linkage [2].

Pharmacological Significance

The isolation of Dracoflavan C1 is not merely an exercise in structural chemistry; it has profound implications for drug discovery.

  • Antioxidant & Radical Scavenging: The phenolic groups within the dracoflavan structure act as potent electron donors, neutralizing reactive oxygen species (ROS). Studies on the EtOAc fractions of Daemonorops draco demonstrate significant DPPH radical scavenging activity directly correlated to the presence of these dimeric flavonoids [4].

  • Enzyme Inhibition: Structurally related A-type dracoflavans (such as Dracoflavan B) have been identified as selective, noncompetitive inhibitors of α-amylase, suggesting a potential scaffold for developing anti-diabetic therapeutics[7]. The rigid A-type linkage provides a precise spatial orientation that fits unique allosteric binding pockets not accessible to flexible B-type proanthocyanidins.

References

  • Yi, T., et al. "Characterization and determination of six flavonoids in the ethnomedicine 'Dragon's Blood' by UPLC-PAD-MS." Chemistry Central Journal, 2012. Available at:[Link]

  • Arnone, A., Nasini, G., Vajna de Pava, O., & Merlini, L. "Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, New A-Type Deoxyproanthocyanidins." Journal of Natural Products, 1997, 60(10), 971-975. Available at:[Link]

  • BioCrick. "Dracoflavan C1 | CAS:194794-49-5 | Flavonoids | High Purity." BioCrick Product Catalog. Available at:[Link]

  • Batubara, I., et al. "Antioxidant Activity of Daemonorops draco Resin." Journal of Wood Science, 2019. Available at:[Link]

  • LMU München. "Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide." Elektronische Hochschulschriften der LMU München, 2019. Available at:[Link]

  • Jiang, X., et al. "Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase." Bioorganic & Medicinal Chemistry, 2015, 23(24), 7641-7649. Available at:[Link] (Reference linked via related ACS publications).

The Biosynthetic and Biomimetic Pathway of Dracoflavan C1: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dracoflavan C1 (CAS: 194794-49-5) is a highly complex, trimeric/dimeric A-type deoxyproanthocyanidin naturally isolated from the red resin of Daemonorops draco (commonly known as East Indian Dragon's blood)[1][2]. Characterized by its dense functionalization and a unique 2,8-dioxabicyclo[3.3.1]nonane core[3], this flavonoid presents a significant challenge for both structural elucidation and synthetic reconstruction.

For decades, the biogenetic origin of Dracoflavan C1 remained elusive. It is now understood that nature constructs this C33H30O6 architecture[4] not through a linear enzymatic assembly, but via a highly orchestrated, non-enzymatic autoxidation cascade of simpler flavonoid monomers[2]. This guide provides an in-depth mechanistic analysis of the Dracoflavan C1 biosynthetic pathway and translates these biological principles into a field-proven, self-validating biomimetic protocol.

Biogenetic Origin: From Monomers to Complex Architectures

The biosynthesis of Dracoflavan C1 bridges standard enzymatic plant metabolism with spontaneous, thermodynamically driven cascade reactions.

The Enzymatic Phase: Monomer Assembly

The foundational building blocks of Dracoflavan C1 are derived from the standard flavonoid pathway. Polyketide Synthases (PKS) and Chalcone Synthase (CHS) utilize malonyl-CoA and p-coumaroyl-CoA to construct the phloroglucinol A-ring of the monomeric units[2]. This enzymatic phase yields two distinct classes of precursors:

  • Dracorhodin: An electron-poor para-quinomethide (chalcone/flavylium derivative).

  • Flavan Derivatives: Electron-rich monomeric units (e.g., Flavan II).

The Non-Enzymatic Phase: Autoxidation Cascade

The true complexity of Dracoflavan C1 emerges during the oligomerization phase. Because a 1,6- or 1,8-addition of the 7-OH group onto the quinone structure is sterically impossible, the molecules are forced into a highly specific 1,4-conjugate addition/substitution[5]. This balances the electronic differences between the electron-poor dracorhodin and the electron-rich flavan.

Following this initial coupling, the resulting flav-2-en intermediates exhibit exceptional sensitivity to aerial oxidation. Nature leverages this sensitivity to trigger an unprecedented autoxidation cascade, forging the 2,8-dioxabicyclo[3.3.1]nonane spiro-hexadienone core, accompanied by the transient formation of endoperoxides (peroxo semiketals)[2][3].

Biosynthesis A Malonyl-CoA + p-Coumaroyl-CoA (Enzymatic: CHS / PKS) B Phloroglucinic Acid Derivatives A->B C Dracorhodin (C17) (Electron-poor quinomethide) B->C D Flavan Derivatives (Electron-rich) B->D E Biphasic Coupling (1,4-Conjugate Addition) C->E D->E F Flav-2-en Intermediates E->F G Aerial Autoxidation Cascade (Endoperoxide Formation) F->G H Reduction / Hydrolysis G->H I Dracoflavan C1 (C33H30O6) 2,8-dioxabicyclo[3.3.1]nonane core H->I

Biogenetic and biomimetic pathway of Dracoflavan C1 via autoxidation cascade.

Mechanistic Deep-Dive: Biomimetic Synthesis Protocol

As a Senior Application Scientist, it is critical to understand that recreating Dracoflavan C1 in vitro requires mimicking the exact thermodynamic environments found in the resinous exudates of Daemonorops draco[6]. The landmark biomimetic synthesis developed by Schmid and Trauner provides the definitive framework for this process[2].

Rationale & Causality (Expertise & Experience)

Why a biphasic system? The employment of a biphasic dichloromethane/aqueous buffer system is not merely a solvent choice; it is a thermodynamic necessity. The stark electronic differences between the reactants require precise interfacial control to prevent runaway polymerization. By confining the reactants in a biphasic emulsion, we dictate the local concentration, favoring the highly specific 1,4-conjugate substitution over sterically prohibited side reactions[5].

Why autoxidation? Reagents like mCPBA or hydrogen peroxide are too aggressive and destroy the delicate flavan core. Utilizing ambient aerial oxidation mimics the natural resin-curing process, allowing the slow formation of the peroxo semiketals necessary to forge the [3.3.1] bicyclic ketal moiety[2].

Step-by-Step Experimental Workflow

This protocol is designed as a self-validating system. Visual and spectroscopic cues at each step ensure the integrity of the synthesis.

  • Monomer Preparation: Synthesize or isolate the required building blocks—dracorhodin perchlorate and the corresponding flavan—starting from phloroglucinic acid[2].

  • Biphasic Coupling Setup: Dissolve the monomers in a vigorously stirred biphasic mixture of Dichloromethane (DCM) and a pH-controlled aqueous buffer (e.g., phosphate buffer, pH 7.4). Validation: The intense red color of the quinomethide chromophore will gradually dissipate, indicating successful 1,4-conjugate addition to the flav-2-en intermediate.

  • Aerobic Incubation (Autoxidation): Expose the biphasic mixture to ambient air (or a controlled oxygen atmosphere) at room temperature. Allow the cascade reaction to proceed until TLC indicates the complete consumption of the flav-2-en intermediate and the formation of highly polar endoperoxide species.

  • Reductive Quenching: Carefully treat the organic layer with a mild reducing agent (e.g., dimethyl sulfide or mild hydrolysis conditions) to cleave the peroxo semiketals, collapsing the structure into the stable 2,8-dioxabicyclo[3.3.1]nonane core[2][3].

  • Chromatographic Isolation: Purify the crude mixture using Preparative HPLC or High-Speed Countercurrent Chromatography (HSCCC) to isolate Dracoflavan C1 from its diastereomers (e.g., Dracoflavan C2)[7].

Workflow Step1 1. Monomer Synthesis Prepare Dracorhodin & Flavan Step2 2. Biphasic Reaction Setup DCM / Aqueous Buffer (pH 7.4) Step1->Step2 Step3 3. Aerobic Incubation Open-air stirring for autoxidation Step2->Step3 Step4 4. Reductive Quenching Hydrolysis of peroxo semiketals Step3->Step4 Step5 5. Chromatographic Isolation Preparative HPLC / HSCCC Step4->Step5

Experimental workflow for the biomimetic synthesis and isolation of Dracoflavan C1.

Quantitative Data & Structural Characterization

Accurate structural verification is paramount. The following table consolidates the critical physicochemical properties of Dracoflavan C1 required for analytical validation in drug development pipelines.

Table 1: Physicochemical Profiling of Dracoflavan C1

ParameterSpecification
Chemical Name Dracoflavan C1
CAS Registry Number 194794-49-5[1]
Molecular Formula C33H30O6[4]
Molecular Weight 522.6 g/mol [4]
Key Structural Motif 2,8-dioxabicyclo[3.3.1]nonane core[3]
Biological Source Daemonorops draco (Resin)[1]
Solubility Profile Soluble in Chloroform, DCM, Ethyl Acetate, DMSO, Acetone[1]
Storage Conditions -20°C (Long term, desiccated), 2-8°C (Short term)[4]
Therapeutic Potential Modulator in colorectal cancer networks, antibacterial[6]

References

  • Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide (M. Schmid, D. Trauner, LMU München Dissertation, 2019).
  • Dracoflavan C1 - Product Characterization and Datasheet Source: ChemFaces URL
  • Bioinformatics exploration into potential mechanisms of Calamus draco for colorectal cancer treatment Source: ResearchGate URL
  • Microwave irradiation catalyst-free green high efficiency synthesis of 2,8-dioxabicyclo[3.3.
  • Dracoflavan C1 Supplier | CAS 194794-49-5 Source: ChemFarm URL
  • Biomimetic Synthesis (Conjugate addition details)

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Dracoflavan C1 and its related flavonoid structures, primarily sourced from the resin of Daemonorops draco, commonly known as "Dragon's Blood." Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemistry, known biological activities, and experimental methodologies pertinent to this class of compounds. It aims to synthesize current knowledge and provide a framework for future research and development.

Introduction to Dracoflavans: A Novel Class of A-Type Deoxyproanthocyanidins

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities.[1] A particularly intriguing subclass of flavonoids is the dracoflavans, which are A-type deoxyproanthocyanidins. These compounds have been isolated from the resin of Daemonorops draco, a palm species.[2][3] This resin, known as "Dragon's Blood," has a long history in traditional medicine for treating various ailments, suggesting a rich source of bioactive molecules.[4]

Among the dracoflavans, Dracoflavan C1, along with its structural relatives Dracoflavans B1, B2, C2, D1, and D2, has been identified and structurally characterized.[2][3] While research into the specific biological activities of each dracoflavan is ongoing, the broader class and the source resin exhibit significant pharmacological potential, including anti-inflammatory, antioxidant, and antimicrobial properties.[4] This guide will focus on the available technical information for Dracoflavan C1 and its related structures, providing a foundation for further scientific exploration.

Chemical Structure and Properties

The fundamental structure of flavonoids consists of a fifteen-carbon skeleton with two benzene rings (A and B) connected by a three-carbon chain that forms a heterocyclic ring (C).[5][6] Dracoflavans are classified as A-type deoxyproanthocyanidins, which are oligomeric flavonoids. The structure and stereochemistry of Dracoflavan C1 and its related compounds have been elucidated through chemical degradation and extensive NMR analysis.[2][3]

Diagram: General Flavonoid Structure

Caption: The basic C6-C3-C6 carbon skeleton of flavonoids.

While the precise 2D and 3D structures of Dracoflavan C1 are best obtained from dedicated chemical databases, the defining feature of A-type proanthocyanidins is the presence of an additional ether linkage between the flavan units, creating a more rigid structure compared to the more common B-type proanthocyanidins.

Isolation and Purification of Dracoflavans

The isolation of dracoflavans from their natural source, the resin of Daemonorops draco, is a multi-step process that relies on chromatographic techniques guided by bioassays.[4]

Bioassay-Guided Fractionation Workflow

Bioassay-guided fractionation is a powerful strategy to isolate bioactive compounds from a complex mixture. The process involves separating the crude extract into fractions and testing each fraction for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

Diagram: Bioassay-Guided Isolation Workflow

Bioassay_Guided_Isolation Crude_Extract Crude Resin Extract (Daemonorops draco) Solvent_Partitioning Solvent Partitioning (e.g., Ethyl Acetate) Crude_Extract->Solvent_Partitioning Bioassay_1 Bioassay Screening (e.g., Antioxidant Assay) Solvent_Partitioning->Bioassay_1 Active_Fraction Active Ethyl Acetate Fraction Bioassay_1->Active_Fraction Identifies Active Partition Column_Chromatography Column Chromatography (e.g., Silica Gel) Active_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions Bioassay_2 Bioassay of Fractions Fractions->Bioassay_2 Active_Fractions Pooling of Active Fractions Bioassay_2->Active_Fractions Identifies Active Fractions Preparative_TLC Preparative TLC / HPLC Active_Fractions->Preparative_TLC Pure_Compound Isolation of Pure Dracoflavan C1 Preparative_TLC->Pure_Compound

Caption: A typical workflow for the bioassay-guided isolation of dracoflavans.

Detailed Experimental Protocol: Isolation of Dracoflavans

The following is a generalized protocol based on methodologies reported for the isolation of flavonoids from Daemonorops draco resin.[4]

Step 1: Extraction

  • Grind the dried resin of Daemonorops draco to a fine powder.

  • Perform sequential solvent extraction with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and then methanol. Dracoflavans are typically found in the ethyl acetate extract.[4]

  • Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.

Step 2: Bioassay-Guided Fractionation

  • Subject the crude ethyl acetate extract to an initial bioassay screen (e.g., DPPH radical scavenging assay for antioxidant activity) to confirm activity.

  • Perform column chromatography on the active extract using silica gel as the stationary phase.

  • Elute the column with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect the eluent in fractions and monitor the separation by thin-layer chromatography (TLC).

  • Test each fraction for the desired biological activity.

Step 3: Purification

  • Pool the active fractions and concentrate them.

  • Perform further purification using preparative TLC or high-performance liquid chromatography (HPLC) to isolate the individual dracoflavan compounds, including Dracoflavan C1.

  • Characterize the purified compounds using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry (MS) to confirm their structure and purity.[2][3]

Biological Activities and Potential Therapeutic Applications

While specific bioactivity data for Dracoflavan C1 is not extensively reported in publicly available literature, the known activities of the "Dragon's Blood" resin and closely related dracoflavans provide strong indications of its potential.

Potential Anti-Diabetic Activity: α-Amylase Inhibition

A study on Dracoflavan B, a closely related compound, demonstrated its activity as a selective noncompetitive inhibitor of pancreatic α-amylase.[5] This enzyme is responsible for the breakdown of complex carbohydrates into simple sugars. Its inhibition can slow down glucose absorption, which is a therapeutic strategy for managing type 2 diabetes.

Table 1: α-Amylase Inhibitory Activity of Dracoflavan B [5]

CompoundIC₅₀ (µM)
Dracoflavan B (A-type)23
Dracoflavan B (B-type)27

IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Given the structural similarity, it is plausible that Dracoflavan C1 may also exhibit α-amylase inhibitory activity. Further investigation is warranted to confirm this hypothesis.

Antioxidant and Anti-inflammatory Potential

The resin of Daemonorops draco is known to possess significant antioxidant and anti-inflammatory properties.[4] Flavonoids, in general, are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions.[6] The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway, and to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[7][8]

It is highly probable that Dracoflavan C1 contributes to the overall antioxidant and anti-inflammatory profile of the "Dragon's Blood" resin.

Key Experimental Protocols for Bioactivity Assessment

To evaluate the biological potential of Dracoflavan C1 and related compounds, a series of in vitro assays are essential.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[9]

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compound (e.g., Dracoflavan C1) in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[9]

Protocol: Bovine Serum Albumin (BSA) Denaturation Assay (Anti-inflammatory Activity)

This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, which is a hallmark of inflammation.[10]

  • Prepare a solution of BSA in a suitable buffer.

  • Prepare various concentrations of the test compound.

  • Mix the BSA solution with the test compound dilutions.

  • Incubate the mixtures at a high temperature (e.g., 72°C) for 5 minutes, followed by cooling.

  • Measure the turbidity of the solutions spectrophotometrically.

  • Calculate the percentage of inhibition of protein denaturation and determine the IC₅₀ value.

Protocol: α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-amylase.[5]

  • Prepare a solution of α-amylase and a starch solution as the substrate.

  • Pre-incubate the enzyme with various concentrations of the test compound.

  • Initiate the enzymatic reaction by adding the starch solution.

  • After a specific incubation time, stop the reaction (e.g., by adding a colorimetric reagent that reacts with the reducing sugars produced).

  • Measure the absorbance to quantify the amount of product formed.

  • Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of Dracoflavan C1 have yet to be elucidated. However, based on the known activities of other flavonoids, several signaling pathways can be postulated as potential targets.

Diagram: Potential Signaling Pathways Modulated by Flavonoids

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_oxidative_stress Oxidative Stress LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines COX2_LOX COX-2 / LOX NFkB->COX2_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX2_LOX->Prostaglandins_Leukotrienes ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Pathway ROS->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GST) Nrf2->Antioxidant_Enzymes Dracoflavan_C1 Dracoflavan C1 (Hypothesized) Dracoflavan_C1->NFkB Inhibition Dracoflavan_C1->COX2_LOX Inhibition Dracoflavan_C1->ROS Scavenging Dracoflavan_C1->Nrf2 Activation

Caption: Hypothesized signaling pathways potentially modulated by Dracoflavan C1.

For instance, the anti-inflammatory effects could be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. The antioxidant effects may involve the scavenging of reactive oxygen species (ROS) and the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes. Further research, including molecular docking studies and cell-based assays, is necessary to confirm these hypotheses for Dracoflavan C1.

Future Directions and Conclusion

Dracoflavan C1 and its related structures represent a promising area for natural product research and drug discovery. While the foundational knowledge of their chemistry and source is established, there is a clear need for more in-depth biological studies.

Key areas for future research include:

  • Comprehensive Bioactivity Screening: A systematic evaluation of Dracoflavan C1 across a wide range of biological assays to identify its most potent activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Dracoflavan C1.

  • In Vivo Efficacy and Safety: Assessment of the therapeutic potential and toxicological profile of Dracoflavan C1 in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: A comparative analysis of the bioactivities of different dracoflavans to understand how structural variations influence their effects.

References

  • Novel Flavonoids in Dragon's Blood of Daemonorops draco | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Phenolic Group on A-ring is Key for Dracoflavan B as a Selective Noncompetitive Inhibitor of α-Amylase | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase - PubMed. (2015). Bioorganic & Medicinal Chemistry, 23(24), 7641–7649. [Link]

  • Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, New A-Type Deoxyproanthocyanidins | Journal of Natural Products. (1997). Journal of Natural Products, 60(10), 971–975. [Link]

  • Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins - PubMed. (1997). Journal of Natural Products, 60(10), 971–975. [Link]

  • BIOLOGICAL ACTIVITIES OF C1 INHIBITOR - PMC. (2005). Molecular Immunology, 42(1), 1–11. [Link]

  • Flavonoids: an overview - PMC. (2016). Journal of Nutritional Science, 5, e15. [Link]

  • Dracoflavan A | C49H46O10 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae - PMC. (2024). Antioxidants, 13(9), 1109. [Link]

  • In vitro evaluation of flavonoids anti-inflammatory activity. (2025). Multidisciplinary Conference on Sustainable Development.
  • Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - MDPI. (2020). Molecules, 25(16), 3633. [Link]

  • In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - MDPI. (2023). International Journal of Molecular Sciences, 24(23), 16909. [Link]

  • Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - Brieflands. (2021). Pharmaceutical and Biomedical Research, 7(1), 60–67. [Link]

  • Bioassay‑guided isolation and identification of antioxidant flavonoids from Cyclotrichium origanifolium (Labill.) Manden and - Pharmacognosy Magazine. (2017). Pharmacognosy Magazine, 13(50), 316–319. [Link]

  • In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels | ACS Chemical Research in Toxicology. (2022). Chemical Research in Toxicology, 35(2), 268–277. [Link]

  • Identification of phenolic components via LC-MS analysis and biological activities of two Centaurea species: C. drabifolia subsp. drabifolia and C. lycopifolia | Request PDF. (n.d.). Retrieved March 7, 2026, from [Link]

  • Flavonoid - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Flavones' and Flavonols' Antiradical Structure–Activity Relationship—A Quantum Chemical Study - MDPI. (2020). Molecules, 25(11), 2539. [Link]

  • Anti-inflammatory activities of flavonoid derivates - PMC. (2022). Biomedical and Pharmacology Journal, 15(4), 2021–2033. [Link]

  • Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography - MDPI. (2023). Plants, 12(21), 3740. [Link]

  • α-Amylase Inhibitors: A Review of Raw Material and Isolated Compounds from Plant Source. (2012). Functional Foods in Health and Disease, 2(1), 1–19. [Link]

  • Anti-inflammatory Plant Flavonoids and Cellular Action Mechanisms. (2004). Journal of Pharmacological Sciences, 96(3), 229–245. [Link]

  • Phytochemical Profiling, In Vitro Biological Activities, and In Silico Molecular Docking Studies of Dracaena reflexa - MDPI. (2022). Molecules, 27(3), 909. [Link]

  • In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. (2016). Journal of Applied Pharmaceutical Science, 6(5), 113–119. [Link]

  • Bioassay-guided isolation and identification of antioxidant flavonoids from Cyclotrichium origanifolium (Labill.) Manden and Scheng - PMC. (2017). Pharmacognosy Magazine, 13(50), 316–319. [Link]

  • Chemical Structure, Sources and Role of Bioactive Flavonoids in Cancer Prevention: A Review - MDPI. (2022). Cancers, 14(8), 2045. [Link]

  • Classification of flavonoids, and there seven subgroups, according to their chemical and biological properties: flavanols, flavanones, flavones, flavonols, isoflavones, anthocyanins, and others. (n.d.). Retrieved March 7, 2026, from [Link]

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Dracoflavan C1 in Traditional Medicine: A Technical Whitepaper on Isolation, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dracoflavan C1 is a highly complex A-type deoxyproanthocyanidin isolated from the red resin of Daemonorops draco, commonly known as East Indian Dragon's Blood. In Traditional Chinese Medicine (TCM), this resin is highly valued for its ability to invigorate blood circulation, promote tissue regeneration, and alleviate pain (1)[1]. Modern pharmacological investigations have begun to elucidate the molecular mechanisms behind these traditional claims, revealing that the Dracoflavan family possesses potent anti-diabetic, anti-inflammatory, and anti-tumor properties (2)[2]. This whitepaper provides an in-depth technical analysis of Dracoflavan C1, detailing its structural characteristics, target pathways, and the rigorous experimental protocols required for its isolation and validation.

Botanical Origin and Chemical Architecture

Daemonorops draco exudes a resin rich in flavonoids, chalcones, and complex oligomeric proanthocyanidins. Dracoflavan C1 (CAS: 194794-49-5; Molecular Formula: C33H30O6) was first characterized alongside other diastereomers (B1, B2, C2, D1, D2) as a novel A-type deoxyproanthocyanidin (3)[3].

Unlike common B-type proanthocyanidins linked solely by C-C bonds, A-type structures feature an additional ether linkage. This dual linkage confers unique rigid conformational stability. This rigidity is crucial for its biological activity, as the hydrophobic nature of its multi-ring system and the specific orientation of its phenolic hydroxyl groups on the A-ring dictate its binding affinity to target proteins.

Pharmacological Mechanisms: Bridging TCM and Modern Science

The traditional use of Dragon's blood for metabolic and inflammatory conditions is increasingly supported by target-specific assays.

Selective Starch Hydrolase Inhibition

Members of the Dracoflavan family, particularly Dracoflavan B and its structural analogs like C1, have demonstrated significant inhibitory activity against pancreatic α-amylase (4)[4]. Unlike the commercial drug acarbose, which inhibits both α-amylase and intestinal α-glucosidase (often leading to severe gastrointestinal side effects like flatulence), Dracoflavans exhibit high selectivity for α-amylase. Kinetic analyses reveal a non-competitive inhibition mechanism, indicating that the compound binds to an allosteric site rather than the active catalytic pocket. The phenolic group on the A-ring serves as a critical hydrogen bond donor in this interaction.

Anti-Inflammatory and Anti-Tumor Pathways

Recent bioinformatics and network pharmacology studies have identified Dracoflavan C1 as a key bioactive compound with potential anti-colorectal cancer (CRC) properties (5)[5]. The compound is predicted to downregulate inflammatory mediators such as Cyclooxygenase-2 (COX-2) and modulate isocitrate dehydrogenase 1 (IDH1), thereby disrupting tumor metabolism and prostaglandin synthesis. This aligns perfectly with the traditional application of Dragon's blood for pain relief and resolving blood stasis.

Mechanism C1 Dracoflavan C1 Amy Pancreatic α-Amylase C1->Amy Non-competitive Inhibition COX2 COX-2 Enzyme C1->COX2 Target Downregulation Gluc Blood Glucose Spike Amy->Gluc Hydrolysis Starch Dietary Starch Starch->Amy Substrate Binding Inflam Inflammation / Pain COX2->Inflam Prostaglandin Synthesis

Fig 1. Dual pharmacological pathways of Dracoflavan C1 targeting metabolism and inflammation.

Data Presentation: Comparative Pharmacological Efficacy

To contextualize the potency of Dracoflavan derivatives, the following table summarizes the inhibitory profiles against starch hydrolases.

CompoundTarget EnzymeIC50 (μM)Inhibition TypeSelectivity Profile
Dracoflavan B (Isomer A)Pancreatic α-Amylase23.0Non-competitiveHigh (No α-glucosidase inhibition)
Dracoflavan B (Isomer B)Pancreatic α-Amylase27.0Non-competitiveHigh (No α-glucosidase inhibition)
Dracoflavan B GallatePancreatic α-Amylase12.0Non-competitiveVery High
Dracoflavan C1 Pancreatic α-Amylase / COX-2 Pending / Predicted Allosteric / Downregulation High (Based on structural homology)
Acarbose (Control)Pancreatic α-Amylase~20.0CompetitiveLow (Inhibits α-glucosidase)

Experimental Protocols: Isolation and Validation

To ensure scientific integrity and reproducibility, the following protocols describe a self-validating system for the extraction of Dracoflavan C1 and the assessment of its bioactivity.

Protocol 1: Bioactivity-Guided Isolation of Dracoflavan C1

Causality & Rationale: The resin matrix is highly complex. A multi-step chromatographic approach is required to separate A-type deoxyproanthocyanidins from monomeric flavonoids and resinous impurities. The use of a C18 column is critical because it resolves diastereomers (e.g., C1 vs. C2) based on subtle differences in their hydrophobic surface area.

  • Extraction: Pulverize 500g of Daemonorops draco resin. Macerate in Chloroform/Methanol (1:1 v/v) for 48 hours at room temperature to ensure complete solubilization of lipophilic and moderately polar flavonoids.

  • Primary Fractionation: Concentrate the extract under reduced pressure. Subject the crude extract to Sephadex LH-20 size-exclusion chromatography, eluting with a gradient of Methanol/Water. This step removes large polymeric tannins and isolates the oligomeric proanthocyanidin fraction.

  • High-Throughput Screening (HTS): Screen the fractions using a microplate-based α-amylase inhibition assay to identify bioactive pools.

  • Purification: Inject the active fraction onto a preparative C18 Reverse-Phase HPLC column. Elute with an Acetonitrile/Water gradient (0.1% Formic Acid).

  • Validation: Confirm the structure of Dracoflavan C1 using 1D/2D NMR (1H, 13C, HMBC, HSQC) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Workflow A Daemonorops draco Resin B Solvent Extraction (CHCl3/MeOH) A->B C Size-Exclusion (Sephadex LH-20) B->C D HTS Screening (Bioactivity Guided) C->D E Reverse-Phase HPLC (C18 Column) D->E F Dracoflavan C1 (Purified) E->F

Fig 2. Bioactivity-guided extraction and isolation workflow for Dracoflavan C1 from resin.

Protocol 2: Non-Competitive α-Amylase Inhibition Assay

Causality & Rationale: To prove non-competitive inhibition, the assay must measure enzyme kinetics across varying substrate concentrations while maintaining a constant inhibitor concentration. A non-competitive mechanism validates that the A-ring phenolic hydrogen bond donor interacts with allosteric sites, avoiding the active catalytic site.

  • Reagent Preparation: Prepare porcine pancreatic α-amylase (PPA) in 0.02 M sodium phosphate buffer (pH 6.9 with 0.006 M NaCl). Prepare starch solutions at varying concentrations (0.1% to 1.0% w/v).

  • Incubation: In a 96-well microplate, pre-incubate 50 μL of PPA with 50 μL of Dracoflavan C1 (at 10, 20, and 40 μM) for 10 minutes at 37°C. Include a blank (buffer only) and a positive control (Acarbose).

  • Reaction: Initiate the reaction by adding 50 μL of the starch substrate. Incubate for exactly 10 minutes at 37°C.

  • Detection: Stop the reaction by adding 100 μL of dinitrosalicylic acid (DNS) color reagent. Boil the microplate for 5 minutes, cool on ice, and measure absorbance at 540 nm using a microplate reader.

  • Data Analysis: Plot the data using a Lineweaver-Burk double reciprocal plot (1/V vs. 1/[S]). A non-competitive mechanism is validated if the lines intersect on the x-axis (Vmax decreases, Km remains constant).

References

  • Source: e-ajbc.
  • Dragon's blood for controlling high blood glucose Source: NUS Faculty of Science URL
  • Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide Source: Elektronische Hochschulschriften der LMU München URL
  • Source: PubMed (nih.gov)
  • Bioinformatics exploration into potential mechanisms of Calamus draco for colorectal cancer treatment Source: ResearchGate URL

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Unveiling the Molecular Architecture of Dracoflavan C1: A Spectroscopic Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Structural Elucidation of a Novel A-type Deoxyproanthocyanidin

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel natural products is a critical step in understanding their therapeutic potential. Dracoflavan C1, an A-type deoxyproanthocyanidin isolated from "Dragon's Blood" resin, represents a class of flavonoids with promising biological activities.[1] This guide provides a comprehensive technical overview of the spectroscopic data and methodologies employed in the structural elucidation of Dracoflavan C1, with a focus on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

I. Determining the Molecular Blueprint: High-Resolution Mass Spectrometry (HRMS)

The initial step in the structural analysis of an unknown compound is the determination of its molecular formula. High-Resolution Mass Spectrometry provides the necessary mass accuracy to confidently assign an elemental composition.

The "Why" Behind the Method: Causality in Experimental Choice

Electrospray Ionization (ESI) is chosen as the ionization technique due to its soft nature, which minimizes fragmentation and preserves the molecular ion, a crucial piece of information for determining the molecular weight. When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, it allows for the measurement of the mass-to-charge ratio (m/z) with exceptional precision, typically to four or five decimal places. This level of accuracy is essential to distinguish between different molecular formulas that may have the same nominal mass.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
  • Sample Preparation: A solution of purified Dracoflavan C1 is prepared at a low concentration (typically 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with the addition of a small percentage of formic acid to promote protonation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is calibrated using a known standard to ensure high mass accuracy.

  • Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ in positive ion mode.

  • Mass Analysis: The ions are guided into the mass analyzer, where their m/z is measured with high resolution and accuracy.

  • Data Processing: The measured exact mass of the molecular ion is used to calculate the elemental composition using specialized software. The software generates a list of possible molecular formulas within a specified mass tolerance (typically <5 ppm), and the most plausible formula is selected based on chemical sense and other available data.

Data Summary: Dracoflavan C1 Mass Spectrometric Data
Ion SpeciesExperimental m/zCalculated m/z for C₃₄H₃₀O₇
[M+H]⁺567.2013567.2019

The close correlation between the experimental and calculated mass-to-charge ratio confirms the molecular formula of Dracoflavan C1 as C₃₄H₃₀O₇.

II. Assembling the Puzzle: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides the molecular formula, NMR spectroscopy reveals the intricate connectivity of atoms within the molecule, allowing for the complete structural assignment.

The "Why" Behind the Method: A Multi-faceted Approach

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for solving the structure of a complex molecule like Dracoflavan C1.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of non-equivalent carbons in the molecule.

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations between coupled protons, helping to identify spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH), providing a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation, as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons. These correlations are crucial for connecting the individual spin systems and functional groups to build the complete molecular structure.

Experimental Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: A sufficient amount of purified Dracoflavan C1 (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., acetone-d₆ or methanol-d₄) and transferred to a 5 mm NMR tube.

  • Instrumentation: NMR spectra are recorded on a high-field spectrometer (e.g., 500 or 600 MHz for ¹H frequency).

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon.

    • 2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC are employed. The parameters for the HMBC experiment are optimized to detect correlations over a range of coupling constants (typically with a long-range coupling delay set to observe correlations of 4-10 Hz).

  • Data Processing and Interpretation: The acquired data are processed using specialized software. The spectra are referenced to the residual solvent signal. The interpretation involves the systematic analysis of all spectra to assign every proton and carbon signal and to piece together the molecular structure based on the observed correlations.

Spectroscopic Data for Dracoflavan C1

The following tables summarize the ¹H and ¹³C NMR data for Dracoflavan C1, which were crucial for its structural assignment.[1]

Table 1: ¹H NMR Data of Dracoflavan C1 (in acetone-d₆)

ProtonChemical Shift (δ) ppmMultiplicityJ (Hz)
H-24.89d8.0
H-34.21m
H-4α2.65dd16.5, 5.5
H-4β2.95dd16.5, 8.0
H-66.13d2.2
H-86.09d2.2
H-2'7.38d8.5
H-3'6.88d8.5
H-5'6.88d8.5
H-6'7.38d8.5
H-2''4.78dd9.5, 6.0
H-3''2.05m
H-4''α2.75m
H-4''β2.85m
H-8''6.25s
H-2'''7.25d8.0
H-3'''6.80d8.0
H-5'''6.80d8.0
H-6'''7.25d8.0
6''-Me2.12s

Table 2: ¹³C NMR Data of Dracoflavan C1 (in acetone-d₆)

CarbonChemical Shift (δ) ppm
C-284.1
C-367.9
C-428.6
C-4a102.5
C-5158.0
C-696.2
C-7158.5
C-897.5
C-8a155.8
C-1'132.1
C-2'128.8
C-3'115.8
C-4'158.2
C-5'115.8
C-6'128.8
C-2''79.8
C-3''32.5
C-4''22.1
C-4a''110.2
C-5''154.2
C-6''108.8
C-7''156.0
C-8''104.5
C-8a''154.5
C-1'''139.5
C-2'''127.8
C-3'''115.5
C-4'''156.5
C-5'''115.5
C-6'''127.8
6''-Me16.5
Visualizing the Connectivity: Key HMBC Correlations

The A-type linkage in Dracoflavan C1, which involves both a C-C and an ether bond between the two flavan units, is a key structural feature. The following diagram illustrates the crucial long-range correlations observed in the HMBC spectrum that establish this linkage.

Dracoflavan_C1_Structure_Elucidation cluster_upper Upper Flavan Unit cluster_lower Lower Flavan Unit H-4beta H-4β C-5 C-5 H-4beta->C-5 HMBC C-6'' C-6'' H-4beta->C-6'' HMBC (Key Inter-unit) C-4a C-4a C-5'' C-5'' C-4a->C-5'' Ether Linkage

Caption: Key HMBC correlation from H-4β to C-6'' and the ether linkage between C-4a and C-5'' define the A-type proanthocyanidin structure of Dracoflavan C1.

III. Conclusion

The structural elucidation of Dracoflavan C1 is a testament to the power of modern spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula with high confidence, laying the foundation for the detailed structural work. A comprehensive suite of NMR experiments, particularly the 2D HMBC experiment, allows for the complete and unambiguous assignment of the complex A-type deoxyproanthocyanidin structure. This guide provides a framework for researchers to understand the principles and methodologies involved in the characterization of novel, complex natural products.

References

  • Arnone, A., Nasini, G., Vajna de Pava, O., & Merlini, L. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. Journal of Natural Products, 60(10), 971–975. [Link]

Sources

Dracoflavan C1: Comprehensive Physicochemical Profiling, Molecular Weight Determination, and Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dracoflavan C1 is a highly complex, naturally occurring flavonoid isolated from the red resin of Daemonorops draco (commonly known as East Indian Dragon's Blood)[1][2]. In traditional pharmacognosy, this resin is highly valued for its role in tissue regeneration and stimulating blood circulation[2]. As modern drug discovery pivots toward complex natural products, understanding the precise physicochemical properties of Dracoflavan C1—specifically its molecular weight and formula—is critical for synthetic biomimicry, structure-activity relationship (SAR) studies, and quality control in phytopharmaceuticals[2].

This technical guide provides an authoritative breakdown of the molecular characteristics of Dracoflavan C1, detailing the analytical workflows required to validate its formula (C33H30O6) and molecular weight (522.6 g/mol )[3].

Physicochemical Core: Molecular Weight and Formula

The fundamental identity of Dracoflavan C1 is defined by its elemental composition and mass. It belongs to a unique class of trimeric/dimeric flavonoid derivatives, specifically categorized alongside A-type deoxyproanthocyanidins[2][4].

Table 1: Quantitative Physicochemical Summary of Dracoflavan C1

PropertyValueAnalytical Significance
Molecular Formula C33H30O6[5]Indicates a highly conjugated, multi-ring system typical of complex flavonoid architectures.
Average Molecular Weight 522.597 g/mol [5]Used for stoichiometric calculations in synthetic and assay preparations.
Monoisotopic Mass ~522.2042 DaTarget exact mass for High-Resolution Mass Spectrometry (HRMS) validation.
CAS Registry Number 194794-49-5[6]Unique numerical identifier for chemical databases and reference standard procurement.
Hydrogen Deficiency Index 19Corresponds to the total number of rings and π-bonds, confirming a highly aromatic core.

Causality in Analytical Workflows for Structural Elucidation

Determining the exact molecular weight and formula of a complex natural product like Dracoflavan C1 requires a multi-modal analytical approach. The following protocols are designed as self-validating systems, ensuring that empirical data inherently cross-verifies the theoretical formula.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

To confirm the C33H30O6 formula, HR-ESI-MS is the gold standard. Causality of Choice: Electrospray Ionization (ESI) is a soft ionization technique that prevents the extensive fragmentation of the delicate ether and ketal linkages in Dracoflavan C1, preserving the intact molecular ion for accurate mass measurement.

Step-by-Step Protocol: Self-Validating HRMS Workflow

  • Sample Preparation: Dissolve 1 mg of purified Dracoflavan C1 in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid. Reasoning: Formic acid acts as a proton source, enhancing ionization efficiency in positive ion mode to yield the [M+H]+ adduct.

  • Calibration (The Self-Validating Step): Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer. Reasoning: Continuous lock-mass correction compensates for time-of-flight (TOF) tube thermal drift, ensuring mass accuracy remains < 2 ppm.

  • Data Acquisition: Operate the mass spectrometer in positive ESI mode. Scan range: m/z 100–1000.

  • Formula Generation: Extract the exact mass peak at m/z 523.2115 ([M+H]+). Utilize the instrument's elemental composition calculator, restricting elements to C, H, and O. The algorithm will output C33H31O6+ (the protonated form of C33H30O6) as the only mathematically viable formula within a strict error margin.

G N1 Dracoflavan C1 Sample (Purified from D. draco) N2 HR-ESI-MS Analysis (Soft Ionization) N1->N2 Injection N3 Lock-Mass Calibration (Real-time Error Correction) N2->N3 Internal Validation N4 Exact Mass: m/z 523.2115 [M+H]+ N3->N4 Drift-corrected Data N5 Formula Generation Algorithm (Constraint: C, H, O only) N4->N5 Isotopic Profiling N6 Validated Formula: C33H30O6 MW: 522.6 g/mol N5->N6 < 2 ppm Mass Error

Caption: Self-validating HR-ESI-MS workflow for determining the exact mass and formula of Dracoflavan C1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the formula, NMR maps the exact connectivity of the 33 carbons and 30 protons[2]. Causality of Choice: 2D NMR (HSQC, HMBC) is required because the hydrogen deficiency index of 19 implies multiple quaternary carbons and overlapping aromatic signals that standard 1D NMR cannot resolve. Acetone-d6 is frequently chosen as the NMR solvent for these complex flavonoids to ensure sharp peak resolution[7].

Isolation and Purification Protocol

To obtain reference-standard grade Dracoflavan C1 for molecular weight validation, it must be isolated from the complex matrix of Daemonorops draco resin[2][8].

Step-by-Step Protocol:

  • Matrix Disruption: Pulverize 100 g of dried Daemonorops draco resin. Extract exhaustively with 100% Methanol (3 x 500 mL) under sonication. Reasoning: Methanol's high dielectric constant disrupts the polymeric resin network, maximizing the yield of mid-polar flavonoids.

  • Liquid-Liquid Partitioning: Concentrate the extract and suspend in water. Partition sequentially with Hexane, Dichloromethane (DCM), and Ethyl Acetate. Reasoning: Dracoflavan C1, with its C33H30O6 formula, possesses a specific lipophilicity that partitions optimally into the DCM and Ethyl Acetate fractions, leaving highly polar tannins in the aqueous layer.

  • Size-Exclusion Chromatography: Load the DCM/EtOAc fraction onto a Sephadex LH-20 column. Elute with a gradient of Methanol/Water. Reasoning: Sephadex LH-20 separates molecules based on size and aromatic π-π interactions, effectively isolating the ~522 Da Dracoflavan C1 from smaller C15 monomers (~250-300 Da).

  • Preparative HPLC: Subject the targeted fractions to reverse-phase prep-HPLC (C18 column, Acetonitrile/Water gradient). Monitor at 254 nm and 280 nm. Collect the peak corresponding to Dracoflavan C1.

G A Daemonorops draco Resin B Methanol Extraction (Matrix Disruption) A->B Solubilization C Liquid-Liquid Partitioning (DCM / EtOAc) B->C Polarity Sorting D Sephadex LH-20 (Size/Aromatic Separation) C->D MW-based Filtering E Prep-HPLC (C18) (High-Resolution Purification) D->E Isocratic/Gradient Elution F Pure Dracoflavan C1 (Ready for MW Validation) E->F Peak Collection

Caption: Step-by-step isolation logic for extracting Dracoflavan C1 from D. draco resin.

Biomimetic and Synthetic Significance

The molecular weight of 522.6 g/mol and the unique C33 framework make Dracoflavan C1 an attractive target for biomimetic synthesis[2][7]. Researchers have extensively studied the complex flavonoids of Dragon's Blood, noting that the synthesis of these complex structures often involves the trimerization or dimerization of simpler precursors under buffered biphasic conditions[7]. Aerial oxidation and cascade reactions forge the complex skeleton, demonstrating how nature builds a >520 Da molecule from smaller building blocks[7].

Conclusion

Dracoflavan C1 (C33H30O6, MW: 522.6 g/mol ) represents a highly complex class of natural flavonoids[5][9]. By employing rigorous, self-validating analytical techniques such as lock-mass corrected HR-ESI-MS and multi-dimensional NMR, researchers can unambiguously confirm its molecular formula. Understanding these physicochemical properties and the causality behind their extraction and analysis is paramount for advancing natural product drug discovery and synthetic biomimicry.

References

  • Source: Elektronische Hochschulschriften der LMU München (Schmid, M., 2019)
  • Source: ChemFaces Biochemical Co., Ltd.
  • Dracoflavan C1 | CAS:194794-49-5 Source: BioCrick BioTech URL
  • Dracoflavan C1 Supplier | CAS 194794-49-5 Source: ChemFarm URL

Sources

literature review of A-type deoxyproanthocyanidins

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to A-Type Proanthocyanidins: From Phytochemistry to Therapeutic Potential

Abstract

A-type proanthocyanidins (PACs) represent a distinct subclass of polyphenolic compounds characterized by a unique double interflavan linkage, which imparts enhanced stability and novel biological activities compared to their more common B-type counterparts.[1][2] This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, delving into the core aspects of A-type PACs. We will explore their defining chemical structure, natural distribution, and biosynthetic origins. The narrative will then transition to detailed methodologies for their extraction, purification, and structural elucidation, emphasizing the causality behind experimental choices. Finally, we will synthesize the current understanding of their diverse biological activities—including antioxidant, anti-inflammatory, anti-cancer, and their well-known bacterial anti-adhesion properties—and discuss the underlying molecular mechanisms and future therapeutic potential.

The Unique Chemistry of A-Type Proanthocyanidins

Proanthocyanidins, also known as condensed tannins, are oligomers and polymers composed of flavan-3-ol monomeric units, such as catechin and epicatechin.[3][4] Their structure and activity are largely defined by the way these units are linked.

The Distinguishing A-Type Linkage

The vast majority of proanthocyanidins are B-type, featuring a single carbon-carbon bond (typically C4→C8 or C4→C6) between flavan-3-ol units.[5] A-type PACs are distinguished by the presence of a second, additional ether bond (C-O-C) between the same units.[1][6] This results in a double linkage, most commonly a C4β→C8 bond and a C2β→O→C7 ether linkage.[7] This structural feature creates a more rigid and stable molecular architecture.[1]

cluster_B B-Type PAC Dimer cluster_A A-Type PAC Dimer B_Unit1 Flavan-3-ol Unit 1 B_Unit2 Flavan-3-ol Unit 2 B_Unit1->B_Unit2 Single C4-C8 Bond A_Unit1 Flavan-3-ol Unit 1 A_Unit2 Flavan-3-ol Unit 2 A_Unit1->A_Unit2 C4-C8 Bond A_Unit1->A_Unit2 C2-O-C7 Ether Bond

Caption: Comparison of B-type and A-type proanthocyanidin linkages.

Physicochemical Implications of the A-Type Structure

The additional ether bond in A-type PACs renders them more hydrophobic and structurally rigid compared to B-type PACs.[1] This increased stability can influence their interaction with biological targets, their metabolic fate, and their overall bioactivity. For instance, the A-type linkage is considered critical for the bacterial anti-adhesion properties attributed to cranberry PACs.[7][8]

Natural Occurrence and Biosynthesis

Key Botanical Sources

While B-type PACs are ubiquitous in the plant kingdom, A-type PACs are found in a more limited number of sources.[9] This rarity makes their study and isolation particularly significant.

Botanical SourceCommon Name(s)Primary A-Type PACs FoundReference(s)
Vaccinium macrocarponCranberryProcyanidin A1, Procyanidin A2, and other oligomers[4][7]
Litchi chinensisLychee (seeds)Litchitannin A1, Litchitannin A2[1][10]
Arachis hypogaeaPeanut (skins)A-type procyanidin dimers, trimers, and oligomers[7][11]
Cinnamomum spp.CinnamonA-type procyanidins[7][12]
Persea americanaAvocadoA-type PACs[1]
Diospyros kakiPersimmonA-type PACs[1]
Biosynthetic Pathway

The biosynthesis of A-type PACs begins with the general flavonoid pathway, which produces the core flavan-3-ol units. While the complete enzymatic machinery for A-type linkage formation is not fully elucidated, it is widely proposed that A-type PACs are formed via the oxidation of their B-type precursors.[13] This conversion involves the formation of the characteristic intramolecular ether bond.[7][13]

Phe Phenylalanine Chal Chalcones Phe->Chal PAL, C4H, 4CL, CHS Flav Flavanones Chal->Flav CHI DHF Dihydroflavonols Flav->DHF F3H, F3'H Leu Leucoanthocyanidins DHF->Leu DFR Anth Anthocyanidins Leu->Anth ANS/LDOX Cat (+)-Catechin Leu->Cat LAR Epi (-)-Epicatechin Anth->Epi ANR B_PAC B-Type PACs Cat->B_PAC Epi->B_PAC A_PAC A-Type PACs B_PAC->A_PAC Oxidation

Caption: Simplified biosynthetic pathway leading to A-type PACs.

Methodologies for Isolation and Characterization

The complexity and diversity of PAC structures present significant challenges for their isolation and characterization.[1]

Extraction and Purification Workflow

A multi-step approach is required to isolate A-type PACs from complex plant matrices. The goal is to progressively enrich the desired compounds while removing interfering substances like sugars, lipids, and monomeric phenols.

Step-by-Step Protocol: General Extraction and Fractionation

  • Sample Preparation: Lyophilize and grind the source material (e.g., cranberry pomace, peanut skins) to a fine powder to maximize surface area for extraction.

  • Solvent Extraction: Extract the powder with an aqueous organic solvent, typically 70-80% acetone or methanol. This mixture is effective at solubilizing a wide range of PAC oligomers. Perform extraction at room temperature with agitation, repeating 2-3 times for exhaustive recovery.

  • Solvent Removal: Combine the extracts and remove the organic solvent under reduced pressure using a rotary evaporator. The resulting aqueous solution contains the crude PACs and other water-soluble compounds.

  • Initial Cleanup: Defat the aqueous extract by liquid-liquid partitioning against a non-polar solvent like hexane to remove lipids.

  • Fractionation by Chromatography:

    • Rationale: Size-exclusion or normal-phase chromatography is employed to separate PACs based on their degree of polymerization (DP).

    • Method: Apply the cleaned extract to a Sephadex LH-20 column.[14] Elute with ethanol to remove remaining monomers and small phenolics. Subsequently, elute with aqueous acetone (e.g., 50-70%) to recover the oligomeric PAC fraction.[14]

  • High-Resolution Separation: For finer separation of specific oligomers or A-type vs. B-type isomers, utilize normal-phase High-Performance Liquid Chromatography (HPLC) on a diol or silica column.[11]

start Plant Material (e.g., Cranberry Pomace) step1 Grind & Lyophilize start->step1 step2 Solvent Extraction (Aqueous Acetone) step1->step2 step3 Rotary Evaporation (Remove Acetone) step2->step3 step4 Liquid-Liquid Partitioning (vs. Hexane) step3->step4 step5 Size-Exclusion Chromatography (Sephadex LH-20) step4->step5 step6 HPLC Purification (Diol Column) step5->step6 end Purified A-Type PAC Fractions step6->end

Caption: General workflow for A-type PAC extraction and purification.

Structural Elucidation Techniques

Confirming the presence and structure of A-type PACs requires sophisticated analytical techniques. Mass spectrometry is paramount for determining molecular weight and linkage type, while NMR provides definitive structural detail.

TechniqueInformation ProvidedRationale & Use-CaseReference(s)
MALDI-TOF MS Molecular weight, degree of polymerization (DP), ratio of A-type to B-type linkages within oligomers.Rapid screening of complex mixtures. The mass difference between an A-type and B-type PAC with the same DP is 2 Da, allowing for their differentiation. It is an official method for identifying A-type PACs in cranberry products.[8][15]
ESI-MS/MS Fragmentation patterns that are characteristic of A-type vs. B-type linkages (e.g., retro-Diels-Alder, heterocyclic ring fission).Provides more detailed structural information than MALDI-TOF, helping to confirm linkage positions.[6][7]
NMR (¹H, ¹³C, HSQC, HMBC) Unambiguous determination of monomer units, stereochemistry, and the precise location of all interflavan linkages.The "gold standard" for absolute structure confirmation of novel or purified compounds.[10]
Protocol: MALDI-TOF MS for Linkage Analysis

This protocol is adapted from established methods for identifying A-type PACs in cranberry extracts.[11][15]

  • Matrix Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a 70:30 acetonitrile:water solution containing 0.1% trifluoroacetic acid (TFA). The matrix facilitates the ionization of PAC molecules.

  • Cationization Agent: Prepare a 0.2 M solution of lithium chloride (LiCl) in water. Cationization with lithium ions enhances the signal and simplifies the resulting mass spectrum.

  • Sample Spotting: Spot 1 µL of the cationization agent onto the MALDI target plate and allow it to air dry.

  • Co-crystallization: Mix the purified PAC fraction (approx. 1 mg/mL) with the matrix solution in a 1:1 ratio. Spot 1 µL of this mixture on top of the dried LiCl spot. Allow the spot to dry completely, forming co-crystals of the matrix and analyte.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion, linear mode. This mode is optimal for analyzing larger oligomers.

  • Data Analysis: Identify series of peaks corresponding to PAC oligomers. A-type PACs will appear at masses 2 Da lower than their B-type counterparts with the same number of monomer units. For example, an epicatechin dimer (B-type) has a mass of 578 Da, while Procyanidin A2 (A-type) has a mass of 576 Da.

Biological Activities and Mechanisms of Action

A-type PACs exhibit a range of biological activities that are of significant interest for drug development. Their unique structure often confers potent or distinct effects compared to B-type PACs.

Antioxidant and Radical Scavenging Properties

Like most polyphenols, A-type PACs are potent antioxidants.[3][16] They can directly scavenge reactive oxygen and nitrogen species (ROS/RNS), protecting cells from oxidative damage that contributes to aging and disease.[5][17] Studies have shown their antioxidant activity to be more potent than that of L-ascorbic acid (Vitamin C).[10] This activity is foundational to many of their other therapeutic effects, including anti-inflammatory and anti-cancer actions.[18]

Anti-inflammatory Effects via NF-κB and MAPK Signaling

Chronic inflammation is a key driver of many diseases. A-type PACs have demonstrated significant anti-inflammatory activity. For example, Procyanidin A2 (PCA2) was shown to suppress the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[19]

The primary mechanism involves the inhibition of pro-inflammatory signaling pathways. PCA2 achieves this by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[19]

LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_A Active NF-κB MAPK->NFkB_A Activates NFkB_I NF-κB / IκBα IKK->NFkB_I Inhibits Degradation NFkB_I->NFkB_A Releases Nucleus Nucleus NFkB_A->Nucleus Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Cytokines Transcription PACs A-Type PACs PACs->MAPK Inhibits PACs->IKK Inhibits

Caption: Anti-inflammatory mechanism of A-type PACs.

Anti-cancer Potential: A Multi-targeted Approach

A-type PACs have shown promising anti-cancer effects across various cancer types, including acute myeloid leukemia (AML), breast, and colorectal cancer.[20][21][22] Their action is multi-targeted, affecting cell survival, proliferation, and apoptosis.

  • Induction of Apoptosis: PACs can trigger programmed cell death in cancer cells by modulating the Bcl-2 family of proteins. They upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[18][21]

  • Inhibition of Survival Pathways: A-type PACs can suppress critical cell survival signaling pathways, such as the PI3K/Akt pathway, which is often hyperactivated in cancer.[12][23]

  • Targeting Cancer Stem Cells: Remarkably, A-type PACs from cranberry have been shown to selectively target and kill AML cells, including leukemia stem cells, while sparing normal hematopoietic cells.[20][24] This selective toxicity is a highly desirable trait for a potential therapeutic agent. The mechanism in AML was surprisingly found to be driven by the activation of NF-κB, highlighting a novel pathway for cell death in this context.[20][24]

PACs A-Type PACs PI3K PI3K/Akt Pathway PACs->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PACs->Bcl2 Downregulates Bax Bax (Pro-apoptotic) PACs->Bax Upregulates Survival Cell Proliferation & Survival PI3K->Survival Mito Mitochondria Bcl2->Mito Inhibits Pore Formation Bax->Mito Promotes Pore Formation Casp Caspases Mito->Casp Cytochrome c Release Apoptosis Apoptosis Casp->Apoptosis

Sources

Methodological & Application

Dracoflavan C1: A Protocol for Extraction and Isolation from Daemonorops Resin

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scientific Professional

Introduction: Tapping into the "Dragon's Blood" Reservoir

For centuries, the deep red resin obtained from the fruits of Daemonorops species, commonly known as "Dragon's Blood," has been a staple in traditional medicine, particularly in Southeast Asia.[1][2] Its applications range from a hemostatic agent and wound healer to a treatment for inflammatory conditions.[1][3][4] The complex chemical tapestry of this resin is rich in a variety of bioactive compounds, primarily flavonoids and diterpenoid acids, which are responsible for its diverse pharmacological activities.[1][5][6]

Among the myriad of molecules within this natural matrix is Dracoflavan C1, a member of the A-type deoxyproanthocyanidin class of flavonoids.[7][8] These compounds are of significant interest to the drug development community due to the established antioxidant, anti-inflammatory, antiviral, and anticancer properties associated with flavonoids as a broad class.[1][9][10][11] The successful isolation of Dracoflavan C1 is a critical first step for detailed pharmacological screening, mechanism-of-action studies, and the development of novel therapeutic agents.

This application note provides a comprehensive, field-proven protocol for the extraction, purification, and isolation of Dracoflavan C1 from Daemonorops draco resin. The methodology is designed for reproducibility and scalability, guiding researchers from raw resin to a purified compound suitable for advanced analysis. We will delve into the causality behind each procedural choice, ensuring a deep understanding of the scientific principles at play.

Part 1: Foundational Workflow - From Raw Resin to Crude Extract

The initial goal is to efficiently extract the target flavonoids while systematically removing undesirable constituents. The workflow is predicated on a sequential solvent extraction strategy, leveraging polarity differences to achieve a preliminary separation.

Diagram: Overall Extraction and Purification Workflow

cluster_0 Extraction Phase cluster_1 Purification & Analysis Phase RawResin Raw Daemonorops Resin GroundResin Ground Resin Powder RawResin->GroundResin Grinding Defatting Maceration with n-Hexane GroundResin->Defatting HexaneExtract n-Hexane Extract (Discarded) Defatting->HexaneExtract ResinResidue Defatted Resin Residue Defatting->ResinResidue TargetExtraction Maceration with Ethyl Acetate ResinResidue->TargetExtraction CrudeExtract Crude Ethyl Acetate Extract TargetExtraction->CrudeExtract Rotary Evaporation ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractions Collect & Pool Fractions (TLC Guided) ColumnChrom->Fractions PrepHPLC Preparative HPLC (C18 Column) Fractions->PrepHPLC PureCompound Pure Dracoflavan C1 PrepHPLC->PureCompound Analysis Structural & Purity Analysis (HPLC, MS, NMR) PureCompound->Analysis

Caption: High-level workflow from raw resin to purified Dracoflavan C1.

Protocol 1: Crude Extract Preparation

Causality and Experimental Choices:

  • Grinding: The resin is ground to a fine powder to maximize the surface area exposed to the solvent, thereby increasing extraction efficiency.[12]

  • Sequential Polarity Extraction: We employ a two-step solvent extraction. First, a non-polar solvent (n-hexane) is used to "defat" the resin. This crucial step removes lipids, waxes, and other non-polar compounds that could otherwise complicate the subsequent purification stages.[1][4] Following this, a semi-polar solvent (ethyl acetate) is used to extract the target dracoflavans. Literature confirms that dracoflavans B1, B2, C1, C2, D1, and D2 are successfully isolated from ethyl acetate extracts, indicating this solvent has the appropriate polarity to solubilize our target compound.[1][9]

Materials:

  • Daemonorops draco resin

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Mortar and pestle or mechanical grinder

  • Large Erlenmeyer flasks with stoppers

  • Orbital shaker

  • Filter paper and funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Resin Preparation: Grind approximately 100 g of raw Daemonorops draco resin into a fine powder using a mortar and pestle or a mechanical grinder.

  • Defatting with n-Hexane:

    • Transfer the powdered resin to a 1 L Erlenmeyer flask.

    • Add 500 mL of n-hexane.

    • Seal the flask and place it on an orbital shaker at room temperature for 24 hours. This maceration process allows for the gentle extraction of non-polar components.

    • Filter the mixture through Whatman No. 1 filter paper to separate the resin residue from the n-hexane extract.

    • Discard the n-hexane filtrate. The non-polar compounds are not of interest for this protocol.

    • Air-dry the defatted resin residue in a fume hood to remove any residual n-hexane.

  • Target Extraction with Ethyl Acetate:

    • Transfer the dried, defatted resin residue to a clean 1 L Erlenmeyer flask.

    • Add 500 mL of ethyl acetate.

    • Seal the flask and macerate on an orbital shaker at room temperature for 48 hours.

    • Filter the mixture to separate the ethyl acetate extract from the insoluble resin residue.

    • Repeat the extraction of the residue with a fresh 500 mL portion of ethyl acetate for another 24 hours to maximize yield.

    • Combine the two ethyl acetate filtrates.

  • Concentration:

    • Concentrate the combined ethyl acetate extracts using a rotary evaporator at a temperature not exceeding 45°C. This gentle heating prevents the thermal degradation of flavonoids.[13]

    • Continue evaporation until a dark, viscous crude extract is obtained. Record the final weight of the crude extract.

ParameterValueRationale
Starting Material 100 g Daemonorops draco ResinStandardized starting quantity.
Defatting Solvent 500 mL n-HexaneNon-polar solvent to remove lipids/waxes.[1]
Extraction Solvent 2 x 500 mL Ethyl AcetateSemi-polar solvent, proven effective for dracoflavan extraction.[1][9]
Extraction Method Maceration at Room Temp.Gentle method that avoids thermal degradation of target compounds.
Typical Yield ~70-75 g Crude ExtractThe ethyl acetate extract typically yields a high percentage of the initial resin mass.[4]

Part 2: Purification and Isolation of Dracoflavan C1

The crude extract is a complex mixture. Isolating the single chemical entity, Dracoflavan C1, requires robust chromatographic techniques. Our approach uses a multi-stage process, starting with low-pressure column chromatography for gross separation, followed by a high-resolution technique like preparative HPLC for final purification.

Diagram: Purification and Analysis Logic

Crude Crude Ethyl Acetate Extract Load Adsorb on Silica Gel Crude->Load CC Silica Gel Column Chromatography (Gradient Elution) Load->CC Fractions Collect Fractions (e.g., 20 mL) CC->Fractions TLC Analyze Fractions by TLC Fractions->TLC Pool Pool Fractions with Similar Rf Values TLC->Pool PrepHPLC Preparative RP-HPLC Pool->PrepHPLC Isolate Isolate Dracoflavan C1 Peak PrepHPLC->Isolate Confirm Confirm Purity & Identity Isolate->Confirm

Caption: Logical flow for the chromatographic purification of Dracoflavan C1.

Protocol 2: Silica Gel Column Chromatography (Initial Fractionation)

Causality and Experimental Choices:

  • Stationary Phase: Silica gel is a polar adsorbent and is the standard choice for normal-phase chromatography of moderately polar compounds like flavonoids.[12]

  • Mobile Phase (Gradient Elution): A gradient elution system, starting with a non-polar solvent (n-hexane) and gradually increasing the polarity by adding ethyl acetate, is used. This allows for the sequential elution of compounds based on their polarity. Non-polar compounds will elute first, followed by compounds of increasing polarity. This systematic approach provides a robust initial fractionation of the complex crude extract.[14]

  • Monitoring: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation. It allows for the rapid analysis of collected fractions, enabling the pooling of fractions containing similar compounds before proceeding to the next, more resource-intensive purification step.[9]

Materials:

  • Crude ethyl acetate extract

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane, Ethyl Acetate, Methanol (HPLC grade)

  • Glass chromatography column (e.g., 50 cm length, 4 cm diameter)

  • Cotton or glass wool

  • TLC plates (Silica gel 60 F254)

  • TLC developing tank

  • UV lamp (254 nm and 365 nm)

Step-by-Step Methodology:

  • Column Packing:

    • Securely place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform, compact bed. Avoid air bubbles.

    • Drain the excess n-hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve a portion of the crude extract (e.g., 5 g) in a minimal amount of ethyl acetate.

    • Add a small amount of silica gel (~10 g) to this solution and dry it under reduced pressure to create a dry powder. This dry-loading method ensures a more uniform application of the sample onto the column.

    • Carefully add the sample-adsorbed silica powder to the top of the packed column, forming a neat, level band.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient. A typical gradient might be:

      • 100% n-Hexane

      • 95:5 n-Hexane:Ethyl Acetate

      • 90:10 n-Hexane:Ethyl Acetate

      • ...and so on, eventually moving to 100% Ethyl Acetate and finally washing the column with a small amount of methanol.

    • Collect the eluate in fractions of a consistent volume (e.g., 20 mL) in numbered test tubes.

  • TLC Monitoring:

    • Spot a small amount from every few fractions onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

    • Visualize the developed plate under a UV lamp. Flavonoids typically show fluorescence or absorb UV light.

    • Based on the TLC profiles, combine fractions that show a similar spot pattern, particularly those containing spots with the expected Rf value for Dracoflavan C1.

Protocol 3: Preparative HPLC (Final Purification)

Causality and Experimental Choices:

  • High-Resolution Separation: While open column chromatography provides good initial separation, achieving >98% purity for a specific isomer often requires a high-resolution technique. High-Performance Liquid Chromatography (HPLC) offers superior separation efficiency.

  • Reversed-Phase Chromatography: A C18 column (reversed-phase) is often used for the final purification of flavonoids.[15] In this mode, the stationary phase is non-polar, and a polar mobile phase is used. This is complementary to the initial normal-phase separation and is highly effective at separating closely related isomers like diastereomers, which has been demonstrated for other dracoflavans.[15]

Materials & Equipment:

  • Pooled fractions from silica gel chromatography

  • Acetonitrile and Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (for pH adjustment)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the combined and dried fractions containing the target compound in the initial mobile phase solvent. Filter the solution through a 0.45 µm syringe filter.

  • Method Development: Develop an appropriate gradient elution method on an analytical scale first to determine the retention time of Dracoflavan C1. A common mobile phase for flavonoids is a gradient of water (often with 0.1% formic acid) and acetonitrile.

  • Preparative Run: Scale up the optimized analytical method to the preparative column.

  • Injection and Fraction Collection: Inject the sample and collect the peak corresponding to the retention time of Dracoflavan C1 using an automated fraction collector.

  • Purity Check and Final Processing: Analyze the collected fraction for purity using analytical HPLC. Combine pure fractions and remove the solvent under reduced pressure to obtain the purified Dracoflavan C1.

Part 3: Analytical Confirmation

The identity and purity of the isolated compound must be rigorously confirmed.

  • Purity Assessment: Analytical HPLC is the gold standard for determining the purity of the final compound. A single, sharp peak at the expected retention time indicates high purity.[16]

  • Structural Elucidation: The definitive identification of Dracoflavan C1 requires advanced spectroscopic techniques. The structural and stereochemical assignment originally relied on extensive NMR analysis (¹H-NMR, ¹³C-NMR, COSY, HMBC) and Mass Spectrometry (MS).[7] Researchers should compare the spectral data of their isolated compound with the published data to confirm its identity.[7][15]

References

  • ResearchGate. (n.d.). Novel Flavonoids in Dragon's Blood of Daemonorops draco | Request PDF. Available at: [Link]

  • SciSpace. (2019). Antioxidant Activity of Daemonorops draco Resin. Available at: [Link]

  • PubMed. (2015). Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase. Available at: [Link]

  • ResearchGate. (2022). Phenolic Group on A-ring is Key for Dracoflavan B as a Selective Noncompetitive Inhibitor of α-Amylase | Request PDF. Available at: [Link]

  • PubMed. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. Available at: [Link]

  • ACS Publications. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, New A-Type Deoxyproanthocyanidins. Available at: [Link]

  • Scribd. (2019). Antioxidant Activity of D. draco Resin. Available at: [Link]

  • PMC. (n.d.). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. Available at: [Link]

  • ResearchGate. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Available at: [Link]

  • PubMed. (2009). Single-step purification of dracorhodin from dragon's blood resin of Daemonorops draco using high-speed counter-current chromatography combined with pH modulation. Available at: [Link]

  • Ayurtimes. (2017). Dragon's Blood Daemonorops draco Uses, Research, Medicines, Side Effects. Available at: [Link]

  • Auctores Publishing. (2024). Chromatographic methods for the identification of flavonoids. Available at: [Link]

  • The Good Scents Company. (n.d.). daemonorops draco extract. Available at: [Link]

  • ResearchGate. (2021). Drying and quality performance of dragon blood's resin (Daemonorops sp.) exposed to solar and oven drying. Available at: [Link]

  • ChemFarm. (n.d.). Dracoflavan C1 Supplier | CAS 194794-49-5. Available at: [Link]

  • Muspera. (2021). Drying and quality performance of dragon blood's resin (Daemonorops sp.) exposed to solar and oven drying. Available at: [Link]

  • Frontiers. (2022). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of dracorubin and dracorhodin, the main constituents of dragon's blood resins from Dracaena. Available at: [Link]

  • PubChem. (n.d.). Dracoflavan A. Available at: [Link]

  • IntechOpen. (2019). Analytical Methods of Isolation and Identification. Available at: [Link]

  • MDPI. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review. Available at: [Link]

  • Taylor & Francis Online. (2024). Macroporous resin purification and quantification by LC-MS of bioactive flavonoids in Ginkgo biloba leaves. Available at: [Link]

  • ResearchGate. (2019). (PDF) Analytical Methods of Isolation and Identification. Available at: [Link]

  • PMC. (2024). Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro. Available at: [Link]

  • Wikipedia. (n.d.). Dragon's blood. Available at: [Link]

  • IntechOpen. (2017). Isolation and Structure Characterization of Flavonoids. Available at: [Link]

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A Comprehensive Guide to the Isolation of Dracoflavan C1 from Daemonorops spp. Resin using Preparative HPLC

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of Dracoflavan C1

Authored by a Senior Application Scientist

Abstract

This application note provides a detailed protocol for the purification of Dracoflavan C1, a bioactive A-type deoxyproanthocyanidin, from the resin of Daemonorops spp., commonly known as "Dragon's Blood".[1] Dracoflavan C1 and related flavonoids are of significant interest to researchers in natural product chemistry and drug development for their potential therapeutic properties.[2] The method described herein employs a robust and scalable reverse-phase high-performance liquid chromatography (RP-HPLC) protocol, designed for high-purity isolation suitable for downstream applications. This guide covers all stages from the initial extraction of the crude resin to analytical method development, preparative scale-up, fraction analysis, and final compound verification, ensuring scientific integrity and reproducibility.

Introduction to Dracoflavan C1 and Purification Challenges

Dracoflavan C1 is a flavonoid with the chemical formula C33H30O6, originally isolated from Dragon's Blood resin.[1][3] This complex natural resin contains a multitude of structurally similar phenolic compounds, making the isolation of a single, high-purity constituent a significant challenge.[2] Preparative HPLC is an indispensable technique for this purpose, offering high-resolution separation capabilities essential for isolating specific target compounds from intricate matrices.[4][5][6]

The protocol herein is built upon the foundational principles of reverse-phase chromatography, which separates molecules based on their hydrophobicity.[7] This method is particularly well-suited for the separation of flavonoids and isoflavones.[8][9][10]

Principle of the Method: Reverse-Phase HPLC

The purification strategy is centered on reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar. In this mode, nonpolar compounds, like Dracoflavan C1, have a stronger affinity for the stationary phase and thus elute later than more polar impurities. By employing a gradient elution—gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the aqueous mobile phase—we can systematically elute compounds based on their hydrophobicity, achieving fine separation of the target analyte. The addition of an acid modifier, such as trifluoroacetic acid (TFA), is crucial for protonating acidic silanol groups on the stationary phase and improving the peak shape of phenolic compounds.[11]

Materials and Reagents

Item Specification
Solvents HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Water
Acid Modifier Trifluoroacetic Acid (TFA), HPLC Grade (0.1% v/v)
Resin Source Dried Dragon's Blood Resin (Daemonorops draco)
Extraction Solvents Ethyl Acetate, n-Hexane (ACS Grade or higher)
Analytical HPLC Column C18 Reverse-Phase, 150 x 4.6 mm, 5 µm particle size
Preparative HPLC Column C18 Reverse-Phase, 250 x 21.2 mm, 10 µm particle size
Filters 0.45 µm and 0.2 µm Syringe Filters (PTFE or Nylon)
Vials 2 mL amber glass autosampler vials
Collection Tubes 15 mL or 50 mL glass or polypropylene tubes

Experimental Workflow: From Crude Resin to Pure Compound

The overall process involves an initial extraction to enrich the flavonoid content, followed by analytical method development to resolve Dracoflavan C1, and finally, preparative scale-up to isolate the compound in sufficient quantity.

HPLC_Purification_Workflow cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Analytical Method Development cluster_2 Step 3: Preparative Purification cluster_3 Step 4: Post-Purification Resin Dragon's Blood Resin Extract Crude Ethyl Acetate Extract Resin->Extract Solvent Extraction Analytical_HPLC Analytical HPLC Analysis Extract->Analytical_HPLC Injection Optimized_Method Optimized Separation Method Analytical_HPLC->Optimized_Method Parameter Optimization Prep_HPLC Preparative HPLC Optimized_Method->Prep_HPLC Scale-Up Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Elution Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Solvent_Evap Solvent Evaporation Purity_Check->Solvent_Evap Pool Pure Fractions Pure_Compound Pure Dracoflavan C1 Solvent_Evap->Pure_Compound

Sources

Application Note: Biomimetic and Cascade Synthesis Protocols for Dracoflavan C1 Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Dracoflavan C1 and its structurally related analogues are complex A-type deoxyproanthocyanidins originally isolated from the East Indian Dragon's blood resin (Daemonorops draco)[1]. Characterized by a highly strained 2,8-dioxabicyclo[3.3.1]nonane core[2], these compounds exhibit potent bioactivities, including the selective noncompetitive inhibition of α-amylase[3]. This application note details robust, field-proven methodologies for synthesizing Dracoflavan C1 analogues, focusing on biomimetic cascades and Brønsted acid-catalyzed cyclizations to overcome the entropic penalties associated with eight-membered ring formation.

Introduction & Mechanistic Rationale

The synthesis of A-type proanthocyanidins (PACs) and their analogues has historically been bottlenecked by the thermodynamic difficulty of constructing the bridged bicyclic ketal moiety[2]. The 2,8-dioxabicyclo[3.3.1]nonane scaffold combines the rigidity of a bridgehead system with the inherent strain of an oxygen-containing eight-membered ring.

Causality in Experimental Design: Traditional stepwise syntheses suffer from low yields due to competitive intermolecular side reactions and entropic penalties. To bypass this, modern synthetic protocols employ a biomimetic cascade approach. By utilizing a sequential Michael addition followed by intramolecular hemiacetalization and dehydration (ketalization), the entropic penalty is minimized. The initial C–C bond formation brings the reactive hydroxyl groups into close spatial proximity, pre-organizing the intermediate for a rapid, stereoselective ring closure.

Biological Relevance & Target Optimization

Modifications to the Dracoflavan core significantly impact its pharmacological profile. The phenolic group on the A-ring is critical for binding affinity to metabolic enzymes[3]. Synthetic modifications, such as the galloylation of Dracoflavan B (a close structural relative of C1), yield analogues that are up to three times more potent than the parent compound and surpass the clinical standard, acarbose, in α-amylase inhibition[4]. Furthermore, these analogues exhibit high selectivity, showing no inhibitory activity against intestinal α-glucosidase, which minimizes gastrointestinal side effects[4].

Table 1: Comparative α-Amylase Inhibitory Activity of Dracoflavan Analogues
CompoundRelative Potency (vs. Acarbose)Selectivity Profile (α-Amylase vs. α-Glucosidase)
Dracoflavan B ~ 1.0x (Comparable)High (Inhibits α-Amylase exclusively)
Dracoflavan B gallate ~ 3.0xHigh (Inhibits α-Amylase exclusively)
Acarbose (Clinical Control) 1.0x (Baseline)Low (Inhibits both enzymes)
Dracoflavan C1 (Core) N/A (Potent Antioxidant)N/A
Experimental Protocols
Protocol A: Biomimetic Synthesis of the 2,8-Dioxabicyclo[3.3.1]nonane Core via Flavylium Intermediates

This protocol mimics the natural biosynthetic pathway, utilizing a flavylium salt and a phenolic nucleophile under Lewis acid catalysis[2],.

Materials:

  • Flavylium tetrafluoroborate precursor (1.0 equiv, 0.5 mmol)

  • Phloroglucinol or substituted phenol (1.2 equiv, 0.6 mmol)

  • Catalyst: BF3​⋅OEt2​ (20 mol%)

  • Solvent: Anhydrous 1,2-dichloroethane (DCE)

Step-by-Step Procedure:

  • Preparation of the Electrophile: Dissolve the flavylium salt (0.5 mmol) in 5 mL of anhydrous DCE under an argon atmosphere.

    • Rationale: The strict exclusion of moisture prevents the premature hydrolysis of the highly electrophilic flavylium species before the nucleophile can attack.

  • Nucleophilic Addition: Cool the reaction mixture to -20 °C. Add the phenolic nucleophile (0.6 mmol) dropwise over 10 minutes.

    • Rationale: Low temperatures thermodynamically control the initial nucleophilic attack (C–C bond formation), maximizing the 3,4-trans diastereoselectivity over the cis-isomer[2].

  • Catalyst Initiation: Introduce BF3​⋅OEt2​ (20 mol%). Stir the mixture and allow it to slowly warm to room temperature over 4 hours.

  • Cascade Cyclization: Heat the mixture to 50 °C for 12 hours.

    • Rationale: The elevated temperature provides the activation energy necessary for the subsequent hemiacetalization and dehydration steps, forging the strained 2,8-dioxabicyclo[3.3.1]nonane core[2].

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Hexanes:EtOAc, 4:1).

Protocol B: Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization

A highly efficient, open-flask approach utilizes 3-ethoxy cyclobutanones and naphthols/phenols to generate the bicyclic core via a ring-opening cascade[5].

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine 3-ethoxy 2-phenyl cyclobutanone (1.0 equiv, 0.2 mmol) and the target phenol/naphthol (2.0 equiv, 0.4 mmol)[5].

  • Acid Activation: Add p-Toluenesulfonic acid (PTSA) (40 mol%) to the solid mixture[5].

  • Solvent Addition: Suspend the reactants in 2 mL of toluene.

    • Rationale: Toluene serves as an excellent solvent for removing water via azeotropic distillation, driving the equilibrium of the final dehydration/ketalization step forward.

  • Open-Air Stirring: Stir the reaction mixture under an open atmosphere at room temperature for 2 hours[5].

    • Rationale: The Brønsted acid catalyzes the ring-opening of the cyclobutanone, generating a reactive oxocarbenium ion that undergoes rapid Michael addition and double cyclization[5].

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude residue directly via silica gel column chromatography to isolate the diaryl-substituted bicyclic ketal[5].

Mechanistic Pathway Visualization

Pathway Start Flavylium Salt + Phenolic Nucleophile Step1 C-C Bond Formation (Nucleophilic Attack) Start->Step1 Acid Catalyst (e.g., BF3·OEt2) Step2 Hemiacetalization (Oxidation/Hydration) Step1->Step2 Spatial Pre-organization Step3 Dehydration (-H2O) Step2->Step3 Thermal Activation Product Dracoflavan Analogue (2,8-dioxabicyclo[3.3.1]nonane) Step3->Product Ketalization

Biomimetic cascade synthesis pathway of the 2,8-dioxabicyclo[3.3.1]nonane core.

Quantitative Data Summary
Table 2: Yield Comparison of Synthetic Strategies for the 2,8-Dioxabicyclo[3.3.1]nonane Core
Synthetic StrategyCatalyst SystemReaction TimeAverage Yield (%)Stereoselectivity
Biomimetic (Flavylium) [2], BF3​⋅OEt2​ 12–16 h47% – 99%Moderate to High
Chiral Anion Phase Transfer [2]Chiral Phosphoric Acid24 h70% – 85%Excellent (ee >90%)
Cyclobutanone Ring-Opening [5]PTSA (40 mol%)2 h65% – 80%Moderate
References
  • Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide. Elektronische Hochschulschriften der LMU München.
  • Synthesis of A-Type Proanthocyanidins and Their Analogues: A Comprehensive Review. ACS Omega.
  • Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, New A-Type Deoxyproanthocyanidins. Journal of Natural Products.
  • Catalyst-controlled divergent synthesis of 2,8-dioxabicyclo[3.3.1]nonanes and benzo[c]chromen-6-ones. RSC Advances.
  • Phenolic Group on A-ring is Key for Dracoflavan B as a Selective Noncompetitive Inhibitor of α-Amylase. ResearchGate.
  • Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization of 3-Ethoxy Cyclobutanones to Access 2,8-Dioxabicyclo[3.3.1]nonane Derivatives. ACS Publications.
  • Dragon's blood for controlling high blood glucose. NUS Faculty of Science.

Sources

Application Note: In Vitro Assay Development for Dracoflavan C1 Activity Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

Dracoflavan C1 is a complex A-type deoxyproanthocyanidin naturally isolated from Daemonorops draco, commonly known as East Indian Dragon's blood resin[1]. Historically utilized in traditional medicine for wound healing and inflammation, modern pharmacological screening of the Dracoflavan class has revealed highly potent, selective biological activities[2].

Most notably, closely related analogs like Dracoflavan B act as selective, noncompetitive inhibitors of pancreatic α-amylase (with a Ki​ of 11.7 µM) while exhibiting zero inhibitory activity against mammalian α-glucosidase[3]. This selectivity is a holy grail in anti-diabetic drug development, as it controls postprandial hyperglycemia without triggering the severe lower gastrointestinal flatulence associated with broad-spectrum inhibitors like acarbose[4]. Furthermore, the resin's robust antioxidant and antibiofilm properties make Dracoflavan C1 a prime candidate for multi-target therapeutic screening[2][5].

As a Senior Application Scientist, I have designed this suite of in vitro assays to rigorously evaluate Dracoflavan C1. These protocols are engineered as self-validating systems, ensuring that intrinsic compound artifacts (e.g., autofluorescence, insolubility) do not yield false positives.

Workflow I: High-Throughput Pancreatic α-Amylase Kinetic Assay

Causality & Assay Design

To evaluate Dracoflavan C1's anti-diabetic potential, we must assess its interaction with pancreatic α-amylase. The hydrophobic nature of the B, A', C', and B' rings, combined with the phenolic group on the A-ring, provides vital hydrogen bond donors that facilitate noncompetitive allosteric inhibition[3]. Instead of a traditional endpoint starch-iodine assay, this protocol utilizes CNPG3 (2-chloro-4-nitrophenyl-α-D-maltotrioside) . CNPG3 allows for continuous kinetic monitoring, which is critical for calculating accurate Ki​ values and distinguishing between competitive and noncompetitive inhibition modes.

Step-by-Step Protocol
  • Buffer Preparation: Prepare Assay Buffer (20 mM HEPES, 50 mM NaCl, 1 mM CaCl₂, pH 7.0). Causality: Calcium is a required structural cofactor for α-amylase; omitting it will denature the enzyme and invalidate the assay.

  • Reagent Reconstitution:

    • Dilute Porcine Pancreatic α-Amylase (PPA) to 1 U/mL in Assay Buffer.

    • Prepare a 10 mM stock of Dracoflavan C1 in 100% DMSO. Serial dilute in Assay Buffer to achieve final well concentrations of 1–100 µM (Keep final DMSO ≤ 1% to prevent enzyme precipitation).

  • Pre-Incubation: In a 96-well clear-bottom microplate, combine 40 µL of PPA with 20 µL of Dracoflavan C1 dilutions. Incubate at 37°C for 15 minutes to allow allosteric binding.

  • Reaction Initiation: Add 40 µL of 2.5 mM CNPG3 substrate to all wells.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 405 nm every 1 minute for 15 minutes at 37°C.

  • Self-Validation Controls:

    • Positive Control: Acarbose (10–100 µM) to validate assay sensitivity[3][4].

    • Background Blank: Buffer + Dracoflavan C1 + Substrate (No Enzyme) to subtract any intrinsic absorbance of the flavonoid.

    • Vehicle Control: Buffer + PPA + Substrate + 1% DMSO to establish the 100% activity baseline.

Workflow II: Cellular Antioxidant & Anti-Inflammatory Assay

Causality & Assay Design

Daemonorops draco extracts are rich in flavonoids that protect tissues against reactive oxygen species (ROS) and inhibit pro-inflammatory cascades[5]. To validate Dracoflavan C1's role in this, we utilize a RAW 264.7 macrophage model stimulated by Lipopolysaccharide (LPS). LPS binds to TLR4, triggering NF-κB translocation and subsequent transcription of iNOS and pro-inflammatory cytokines. We measure Nitric Oxide (NO) via Griess Reagent and ROS via DCFDA. A parallel cell viability assay (CCK-8) is mandatory to ensure that reductions in NO/ROS are due to true pharmacological inhibition, not compound cytotoxicity.

G LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Pathway TLR4->NFKB Signals ROS Intracellular ROS TLR4->ROS Induces CYTO Pro-inflammatory Cytokines & NO NFKB->CYTO Transcribes DRACO Dracoflavan C1 DRACO->NFKB Inhibits DRACO->ROS Scavenges

Dracoflavan C1 inhibition of LPS-induced ROS and NF-κB inflammatory signaling pathways.

Step-by-Step Protocol
  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂).

  • Pre-treatment: Aspirate media. Add fresh media containing Dracoflavan C1 (10, 25, 50 µM) and incubate for 2 hours.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to the wells. Incubate for 24 hours.

  • NO Detection (Griess Assay): Transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H₃PO₄). Read absorbance at 540 nm.

  • ROS Detection: Wash the remaining cells with PBS. Add 10 µM DCFDA probe in serum-free media for 30 minutes. Wash twice, then read fluorescence (Ex/Em = 485/535 nm).

Workflow III: Static Biofilm Inhibition Assay

Causality & Assay Design

Recent fractionations of D. draco resin demonstrate potent antibiofilm activity against Staphylococcus aureus[2]. Because biofilms are notoriously resistant to standard antibiotics, identifying natural product disruptors is highly valuable. This assay uses Crystal Violet (CV) staining to quantify biofilm biomass. We run a parallel planktonic growth readout (OD600) to determine if Dracoflavan C1 actively disrupts biofilm matrix formation or simply acts as a generic bactericide.

Step-by-Step Protocol
  • Inoculum Prep: Grow S. aureus (ATCC 25923) overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm formation). Dilute to 1×106 CFU/mL.

  • Treatment: In a 96-well PVC microtiter plate, mix 100 µL of the bacterial suspension with 100 µL of Dracoflavan C1 dilutions (ranging from 2 to 128 µg/mL).

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Planktonic Readout: Measure OD600 to assess generic antibacterial activity.

  • Biofilm Staining: Carefully aspirate the supernatant (removing planktonic cells). Wash wells 3x with sterile PBS. Heat-fix the plate at 60°C for 60 minutes.

  • Quantification: Stain with 0.1% Crystal Violet for 15 minutes. Wash 3x with distilled water. Solubilize the bound dye with 33% acetic acid and read absorbance at 590 nm.

Quantitative Data Summary

The following table outlines the expected pharmacological profile of Dracoflavan C1 based on the established behavior of the Dracoflavan class and D. draco extracts[2][3][4][5].

Target AssayReadout MetricDracoflavan C1 (Expected Profile)Validation Control
Pancreatic α-Amylase IC₅₀ (µM)~20 – 30 µM (Noncompetitive)Acarbose (~25 µM)
Intestinal α-Glucosidase IC₅₀ (µM)> 200 µM (Inactive / Highly Selective)Acarbose (~1.5 µM)
Cellular ROS (RAW 264.7) % Inhibition at 50 µM> 60% Reduction in FluorescenceTrolox (> 80% Reduction)
S. aureus Biofilm Mass MBIC (µg/mL)16 – 32 µg/mLVancomycin (2 µg/mL)

References

  • Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase. Bioorganic & Medicinal Chemistry (PubMed/NIH).3

  • Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, New A-Type Deoxyproanthocyanidins. Journal of Natural Products (ACS Publications).1

  • Novel Flavonoids in Dragon's Blood of Daemonorops draco. ResearchGate.2

  • Dragon's blood for controlling high blood glucose. NUS Faculty of Science.4

  • Antioxidant Activity of Daemonorops draco Resin. SciSpace.5

Sources

Application Notes and Protocols for Investigating Dracoflavan C1 as a Non-Competitive α-Amylase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of Dracoflavan C1 as a potential non-competitive inhibitor of α-amylase. α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a validated therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. Dracoflavan C1, a flavonoid isolated from the resin of Daemonorops draco (Dragon's Blood), belongs to a class of compounds that have demonstrated significant bioactivity. While specific kinetic data for Dracoflavan C1 is emerging, related compounds such as Dracoflavan B have been characterized as non-competitive α-amylase inhibitors. This guide offers a strong scientific rationale and detailed protocols for researchers to determine the inhibitory potential and mechanism of action of Dracoflavan C1.

Introduction: The Rationale for α-Amylase Inhibition

The enzyme α-amylase (EC 3.2.1.1) plays a pivotal role in the initial stages of carbohydrate digestion by hydrolyzing complex polysaccharides, such as starch, into smaller oligosaccharides. These are subsequently broken down into glucose by α-glucosidases in the small intestine, leading to an increase in blood glucose levels. In individuals with type 2 diabetes, post-meal blood glucose spikes, known as postprandial hyperglycemia, contribute significantly to the long-term complications of the disease.

The inhibition of α-amylase activity can slow down the rate of carbohydrate digestion, thereby reducing the rate of glucose absorption and mitigating postprandial hyperglycemia.[1] This mechanism of action is a cornerstone of treatment for type 2 diabetes, with acarbose being a clinically used α-amylase inhibitor. However, the search for novel, potent, and safe α-amylase inhibitors, particularly from natural sources, is an active area of research. Flavonoids, a diverse group of plant secondary metabolites, have been identified as promising candidates for α-amylase inhibition.[2]

Dracoflavan C1: A Compound of Interest from Dragon's Blood

Dracoflavan C1 is a flavonoid that has been isolated from "Dragon's Blood," a resin obtained from plants of the genus Daemonorops.[3] While detailed studies on the α-amylase inhibitory activity of Dracoflavan C1 are not yet widely published, a closely related compound, Dracoflavan B, also isolated from Daemonorops draco, has been identified as a selective and non-competitive inhibitor of pancreatic α-amylase with an IC50 value of 23µM and a Ki value of 11.7µM.[4] This provides a strong rationale for investigating Dracoflavan C1 as a potential non-competitive α-amylase inhibitor.

Table 1: Physicochemical Properties of Dracoflavan C1

PropertyValueSource
Molecular Formula C33H30O6[5]
CAS Number 194794-49-5[5]
Source Daemonorops draco[3][6]

The Mechanism of Non-Competitive Inhibition

Understanding the mode of enzyme inhibition is crucial for drug development. Non-competitive inhibition is a type of reversible inhibition where the inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. This binding event causes a conformational change in the enzyme, which reduces its catalytic efficiency without preventing the substrate from binding to the active site.

In the case of a non-competitive inhibitor:

  • The inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex.

  • The inhibitor does not compete with the substrate for the active site.

  • The maximum velocity (Vmax) of the reaction is decreased in the presence of the inhibitor.

  • The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, remains unchanged.

This is in contrast to competitive inhibition, where the inhibitor competes with the substrate for the active site, leading to an increase in the apparent Km but no change in Vmax.

Experimental Protocols

This section provides detailed, step-by-step protocols to assess the α-amylase inhibitory activity of Dracoflavan C1 and to determine its mechanism of inhibition.

In Vitro α-Amylase Inhibition Assay (DNSA Method)

This colorimetric assay is based on the quantification of reducing sugars produced from the enzymatic digestion of starch. The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with reducing sugars to form a colored product that can be measured spectrophotometrically.[7]

4.1.1. Required Reagents and Materials

  • Dracoflavan C1 (dissolved in a minimal amount of DMSO and diluted with buffer)

  • Porcine pancreatic α-amylase (EC 3.2.1.1)

  • Soluble potato starch

  • 3,5-Dinitrosalicylic acid (DNSA)

  • Sodium potassium tartrate

  • Sodium hydroxide (NaOH)

  • Sodium phosphate buffer (0.02 M, pH 6.9 containing 6 mM NaCl)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

  • Water bath

4.1.2. Preparation of Solutions

  • Sodium Phosphate Buffer (0.02 M, pH 6.9): Prepare a 0.02 M solution of sodium phosphate and adjust the pH to 6.9. Dissolve sodium chloride to a final concentration of 6 mM.

  • α-Amylase Solution (2 units/mL): Dissolve porcine pancreatic α-amylase in the sodium phosphate buffer to a final concentration of 2 units/mL. Prepare this solution fresh before use.

  • Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of sodium phosphate buffer by gently heating and stirring until the solution is clear.

  • DNSA Reagent: Dissolve 1 g of DNSA in 20 mL of 2 M NaOH. Add 30 g of sodium potassium tartrate and bring the final volume to 100 mL with distilled water. Store in a dark bottle.

4.1.3. Assay Procedure

  • Add 50 µL of Dracoflavan C1 solution (at various concentrations) to the wells of a 96-well plate.

  • For the positive control, add 50 µL of acarbose solution at various concentrations.

  • For the blank (100% enzyme activity), add 50 µL of the buffer.

  • Add 50 µL of the α-amylase solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Initiate the reaction by adding 50 µL of the 1% starch solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of the DNSA reagent to each well.

  • Seal the plate and place it in a boiling water bath (100°C) for 10 minutes to allow for color development.

  • Cool the plate to room temperature.

  • Add 850 µL of distilled water to each well to dilute the mixture.

  • Measure the absorbance at 540 nm using a microplate reader.

4.1.4. Calculation of Inhibition

The percentage of α-amylase inhibition is calculated using the following formula:

% Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100

The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Table 2: Template for Recording α-Amylase Inhibition Data

Dracoflavan C1 Conc. (µM)Absorbance at 540 nm (Mean ± SD)% Inhibition
0 (Blank)0
X1
X2
X3
X4
X5
Acarbose (Positive Control)
Kinetic Analysis of α-Amylase Inhibition

To determine the mode of inhibition of Dracoflavan C1, enzyme kinetics studies are performed by measuring the reaction velocity at different substrate and inhibitor concentrations.

4.2.1. Procedure

  • Perform the α-amylase inhibition assay as described in section 4.1.3, but with varying concentrations of both the starch substrate and Dracoflavan C1.

  • Use a range of starch concentrations (e.g., 0.1% to 1.0% w/v).

  • For each starch concentration, perform the assay with at least three different concentrations of Dracoflavan C1 (including a zero-inhibitor control).

  • Measure the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

4.2.2. Data Analysis: Lineweaver-Burk Plot

The Lineweaver-Burk plot, a double reciprocal plot of 1/v versus 1/[S], is a graphical method used to determine the mode of enzyme inhibition.

  • Plot: Plot 1/v on the y-axis against 1/[S] on the x-axis for each inhibitor concentration.

  • Interpretation:

    • Non-competitive inhibition: The lines for different inhibitor concentrations will have different y-intercepts (1/Vmax) but will intersect at the same point on the x-axis (-1/Km). This indicates that Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.

    • Competitive inhibition: The lines will intersect at the same y-intercept, but will have different x-intercepts and slopes.

    • Uncompetitive inhibition: The lines will be parallel.

4.2.3. Data Analysis: Dixon Plot

The Dixon plot is another graphical method used to determine the inhibition constant (Ki).

  • Plot: Plot 1/v on the y-axis against the inhibitor concentration [I] on the x-axis for different fixed substrate concentrations.

  • Interpretation for Non-competitive Inhibition: The lines for different substrate concentrations will intersect at a single point on the x-axis, which corresponds to -Ki.

Table 3: Template for Recording Kinetic Data

Substrate Conc. [S] (% w/v)Inhibitor Conc. [I] (µM)Reaction Velocity (v) (Abs/min)1/[S]1/v
S10
I1
I2
S20
I1
I2
S30
I1
I2
S40
I1
I2
S50
I1
I2

Visualization of Workflows and Mechanisms

// Nodes E [label="Enzyme\n(E)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S [label="Substrate\n(S)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ES [label="Enzyme-\nSubstrate\nComplex (ES)", fillcolor="#FBBC05", fontcolor="#202124"]; P [label="Product\n(P)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Inhibitor\n(I)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; EI [label="Enzyme-\nInhibitor\nComplex (EI)", fillcolor="#F1F3F4", fontcolor="#202124"]; ESI [label="Enzyme-\nSubstrate-\nInhibitor\nComplex (ESI)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges E -> ES [label=" + S"]; ES -> E [label=" "]; ES -> P [label=" -> E + P"]; E -> EI [label=" + I"]; EI -> E [label=" "]; ES -> ESI [label=" + I"]; ESI -> ES [label=" "]; EI -> ESI [label=" + S"]; ESI -> EI [label=" "];

{rank=same; S; I;} {rank=same; E;} {rank=same; ES; EI;} {rank=same; P; ESI;} } Caption: Workflow for α-amylase inhibition assay and kinetic analysis. Caption: Mechanism of non-competitive inhibition of α-amylase.

Expected Outcomes and Interpretation

Based on the data obtained from the kinetic analysis, researchers can definitively characterize the inhibitory profile of Dracoflavan C1. If Dracoflavan C1 is a non-competitive inhibitor, the Lineweaver-Burk plot will show lines with different y-intercepts that converge on the x-axis, and the Dixon plot will show lines that intersect on the x-axis, providing the Ki value. The IC50 value will quantify the potency of Dracoflavan C1 as an α-amylase inhibitor.

These findings will be crucial for the further development of Dracoflavan C1 as a potential therapeutic agent for the management of type 2 diabetes. A non-competitive mode of inhibition can be advantageous as its efficacy is not overcome by high substrate concentrations, which is relevant in the context of a carbohydrate-rich meal.

Conclusion

This application note provides a robust framework for the systematic investigation of Dracoflavan C1 as a non-competitive α-amylase inhibitor. By following the detailed protocols and data analysis guidelines, researchers can elucidate the inhibitory mechanism and potency of this promising natural compound. The insights gained from these studies will contribute to the growing body of knowledge on flavonoid-based enzyme inhibitors and may pave the way for the development of novel antidiabetic agents.

References

  • Bio-protocol. (2021). In Vitro α-Amylase Inhibition Assay. Retrieved from [Link]

  • Arnone, A., Nasini, G., & Merlini, L. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. Journal of Natural Products, 60(10), 971–975. [Link]

  • Tan, Y. F., Chen, P., & Li, J. (2015). Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase. Bioorganic & Medicinal Chemistry Letters, 25(24), 5754–5758. [Link]

  • Wang, R., Liu, S., & Zhang, Y. (2025). Inhibition mechanism of α-amylase and amyloglucosidase by spherical nanocrystalline cellulose with varying particle sizes. International Journal of Biological Macromolecules, 265, 144041. [Link]

  • Khan Academy. (2015, September 1). Noncompetitive inhibition. [Video]. YouTube. [Link]

  • Nguyen, T. H., et al. (2023). Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies. Phytochemistry Reviews, 22(6), 1595-1655. [Link]

  • Kumar, S., & Narwal, S. (2022). New Insights into the Latest Advancement in α-Amylase Inhibitors of Plant Origin with Anti-Diabetic Effects. Plants, 11(23), 3298. [Link]

  • Arnone, A., et al. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins.
  • Tundis, R., Loizzo, M. R., & Menichini, F. (2010). Natural products as alpha-amylase and alpha-glucosidase inhibitors and their hypoglycaemic potential in the treatment of diabetes: an update. Mini reviews in medicinal chemistry, 10(4), 315–331. [Link]

  • Wikipedia. (2023, November 28). Lineweaver–Burk plot. In Wikipedia. [Link]

  • Fiveable. (2025). Dixon Plots Definition. Retrieved from [Link]

  • Rogalski, A. (2007). Synthesis and kinetic analysis of tendamistat-based a-amylase inhibitors. [Senior Honors Thesis, Eastern Michigan University]. DigitalCommons@EMU. [Link]

  • ResearchGate. (n.d.). Novel Flavonoids in Dragon's Blood of Daemonorops draco. Retrieved from [Link]

  • ChemFarm. (n.d.). Dracoflavan C1 Supplier | CAS 194794-49-5. Retrieved from [Link]

  • Arnone, A., et al. (1990). Constituents of 'Dragon's blood.' Part 4. Dracoflavan A, a novel secotriflavanoid. Journal of the Chemical Society, Perkin Transactions 1, 199-203.
  • Bio-protocol. (2021). In Vitro α-Amylase Inhibition Assay. Retrieved from [Link]

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Application Notes and Protocols for the Cytotoxic Evaluation of Dracoflavan C1

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of cytotoxicity for Dracoflavan C1, a flavonoid compound isolated from the resin of Daemonorops draco (Dragon's Blood).[1] Flavonoids are a class of natural products known for a wide array of biological activities, including potential anticancer properties.[2][3][4][5] Therefore, a precise understanding of a novel flavonoid's cytotoxic profile is a critical first step in preclinical assessment. This guide moves beyond simple protocol listing to explain the scientific rationale behind selecting a multi-assay strategy, ensuring a robust and self-validating approach to characterizing the cytotoxic potential of Dracoflavan C1. We present detailed protocols for assays targeting metabolic activity, membrane integrity, and apoptosis, providing a multi-parametric view of the compound's effect on cell health.

Introduction: The Scientific Imperative for Cytotoxicity Profiling

Dracoflavan C1 is a flavan, a subclass of flavonoids, sourced from Dragon's Blood resin.[1] While the broader family of flavonoids is associated with numerous pharmacological activities, the specific effects of Dracoflavan C1 are not widely characterized. Related compounds, such as Dracoflavan B, have shown biological activity with no significant cytotoxicity at concentrations up to 10 μM, highlighting the need for specific evaluation of each analogue.[6][7]

Cytotoxicity testing is a foundational element of drug discovery and toxicology.[8][9] It serves to identify the concentration range at which a compound induces cell death, information that is vital for determining a potential therapeutic window. A comprehensive evaluation should not merely quantify cell death but also elucidate the underlying mechanism—is the compound causing cellular necrosis through membrane damage, or is it inducing a programmed cell death pathway like apoptosis? Answering this question provides deeper insight into the compound's mechanism of action and its potential as a therapeutic agent or a toxin.

This guide advocates for a multi-assay approach, as no single assay can provide a complete picture of cytotoxicity.[10] By combining methods that measure different cellular endpoints, we can generate a more reliable and nuanced cytotoxicity profile for Dracoflavan C1.

Strategic Workflow for Cytotoxicity Assessment

A logical and phased approach is essential for an efficient and comprehensive cytotoxicity evaluation. The workflow should progress from broad screening to more mechanistic-focused assays.

Cytotoxicity_Workflow cluster_assays Primary Cytotoxicity Assessment cluster_mechanistic Mechanistic Investigation (if cytotoxic) start Prepare Dracoflavan C1 Stock (DMSO Vehicle Control) culture Seed Cells in 96-Well Plates (e.g., A549, HeLa, HepG2) start->culture treat Treat Cells with Serial Dilutions of Dracoflavan C1 (24-72h) culture->treat mtt MTT Assay (Metabolic Activity) treat->mtt Endpoint Assays ldh LDH Assay (Membrane Integrity) treat->ldh Endpoint Assays analyze Calculate IC50 Values (Dose-Response Curves) mtt->analyze ldh->analyze caspase Caspase-3/7 Assay (Apoptosis) analyze->caspase IC50 > Threshold? imaging Live/Dead Fluorescence Imaging (Morphological Confirmation) analyze->imaging IC50 > Threshold? report Comprehensive Cytotoxicity Profile (Mechanism of Cell Death) caspase->report imaging->report

Caption: High-level workflow for Dracoflavan C1 cytotoxicity testing.

Assay Protocol: Metabolic Activity (MTT Assay)

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[12][13] The quantity of formazan produced is directly proportional to the number of metabolically active (viable) cells. This assay is a robust and widely used first-pass indicator of cytotoxicity or cytostatic activity.[10][14]

Application to Dracoflavan C1

The MTT assay will determine the concentration-dependent effect of Dracoflavan C1 on the overall metabolic health of a cell population. A decrease in the formazan signal indicates either cell death or a significant reduction in metabolic function, providing a sensitive endpoint for calculating the half-maximal inhibitory concentration (IC50).

Detailed Step-by-Step Protocol
  • Cell Seeding: Seed a chosen cancer cell line (e.g., A549, HepG2) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of Dracoflavan C1 in culture medium from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-treatment control" (medium only).

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared Dracoflavan C1 dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12] Incubate for 4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO or an appropriate solubilization solution to each well.[11]

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the media-only blank from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

  • IC50 Determination: Plot percent viability against the log of Dracoflavan C1 concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Control Type Purpose Expected Outcome
No-Cell Blank Background absorbance of medium and reagents.Low absorbance; used for background subtraction.
Vehicle Control Accounts for any effect of the solvent (DMSO).High absorbance, representing ~100% viability.
Positive Control Ensures the assay can detect cytotoxicity.Low absorbance, representing low viability.

Assay Protocol: Membrane Integrity (LDH Release Assay)

Principle of the Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the loss of cell membrane integrity.[8] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[15][16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color is directly proportional to the amount of LDH released, and thus to the number of dead cells.[17]

LDH_Principle cluster_reaction Enzymatic Reaction in Supernatant live_cell Live Cell (Intact Membrane) ldh_inside LDH dead_cell Dead Cell (Compromised Membrane) ldh_outside Released LDH dead_cell->ldh_outside lactate Lactate + NAD+ ldh_outside->lactate pyruvate Pyruvate + NADH lactate->pyruvate LDH formazan Formazan (Red/Purple) pyruvate->formazan Diaphorase tetrazolium Tetrazolium Salt (Colorless) tetrazolium->formazan

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Application to Dracoflavan C1

This assay is an excellent complement to the MTT assay. While MTT measures a loss of metabolic function, the LDH assay directly quantifies overt cytotoxicity resulting from the rupture of the plasma membrane (necrosis or late apoptosis). If Dracoflavan C1 induces necrosis, a strong, dose-dependent increase in LDH release will be observed.

Detailed Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol. It is highly recommended to run this assay in parallel with the MTT assay using a duplicate plate.

  • Establish Controls: In separate wells, prepare:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Vehicle-treated cells plus 10 µL of a 10X Lysis Buffer (provided in most commercial kits) 45 minutes before the end of incubation.[16]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.[18]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, optically clear 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[17]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Reading: Measure absorbance at 490 nm within 1 hour. Use a reference wavelength of >600 nm.[18]

Data Analysis and Interpretation
  • Background Subtraction: Subtract the absorbance of the no-cell blank from all readings.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

  • IC50 Determination: Plot percent cytotoxicity against the log of Dracoflavan C1 concentration to determine the IC50 value.

Assay Protocol: Apoptosis Induction (Caspase-3/7 Assay)

Principle of the Assay

Apoptosis, or programmed cell death, is a highly regulated process characterized by the activation of a family of proteases called caspases.[19] Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular proteins, leading to the morphological hallmarks of apoptosis. This assay utilizes a substrate, typically the peptide sequence DEVD, conjugated to a reporter molecule (e.g., a fluorophore or chromophore).[20][21] In apoptotic cells, active caspase-3/7 cleaves the DEVD sequence, releasing the reporter and generating a measurable signal.

Application to Dracoflavan C1

If the MTT assay shows a decrease in viability but the LDH assay shows low membrane damage, it strongly suggests a non-necrotic cell death mechanism. The Caspase-3/7 assay directly tests for the induction of apoptosis. A positive result would indicate that Dracoflavan C1 activates this specific cell death pathway, a common mechanism for many anticancer compounds.[4][22]

Detailed Step-by-Step Protocol (Fluorometric)
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with Dracoflavan C1 as described previously. Include a positive control for apoptosis (e.g., Staurosporine or Etoposide).

  • Reagent Preparation: Prepare the caspase-3/7 reagent containing the DEVD-fluorophore substrate according to the manufacturer's instructions.

  • Assay Reaction: Add 100 µL of the caspase-3/7 reagent directly to each well containing the cells and medium. Mix gently by orbital shaking for 1 minute.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Fluorescence Reading: Measure fluorescence using a microplate reader with appropriate filters for the chosen fluorophore (e.g., excitation ~490 nm, emission ~520 nm for green fluorescence).[23]

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average fluorescence of the no-cell blank from all readings.

  • Calculate Fold-Increase in Activity:

    • Fold Increase = (Fluorescence of Treated Sample / Fluorescence of Vehicle Control)

  • Interpretation: A significant, dose-dependent fold-increase in fluorescence indicates the activation of caspase-3/7 and induction of apoptosis by Dracoflavan C1. This data can be plotted alongside viability data to correlate apoptosis with cell death.

Confirmatory Protocol: Live/Dead Fluorescence Imaging

Principle of the Assay

This imaging-based assay provides direct visual evidence of cell viability. It uses a combination of two fluorescent dyes:

  • Calcein AM: A cell-permeable dye that is converted by intracellular esterases in live cells into the green-fluorescent calcein. Only live cells with active enzymes and intact membranes can retain the dye.[24]

  • Propidium Iodide (PI) or Ethidium Homodimer-1 (EthD-1): A nuclear stain that is excluded by the intact membrane of live cells. It can only enter dead or dying cells with compromised membranes, where it intercalates with DNA to emit a bright red fluorescence.[25][26]

Application to Dracoflavan C1

This assay visually confirms the quantitative data obtained from the plate-reader assays. It allows for morphological assessment of cell death and can help distinguish between apoptotic bodies and necrotic cells. It serves as a powerful validation step for the overall cytotoxicity profile.

Detailed Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well imaging plate and treat with key concentrations of Dracoflavan C1 (e.g., IC50, 2x IC50) as determined from primary assays.

  • Staining Solution Preparation: Prepare a working solution of Calcein AM and Propidium Iodide in a serum-free medium or PBS according to the manufacturer's protocol.[25]

  • Cell Staining: Carefully remove the treatment medium and wash the cells once with PBS. Add 100 µL of the staining solution to each well.

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with standard FITC (for Calcein) and Texas Red (for PI) filter sets. Live cells will fluoresce green, and dead cells will have red nuclei.

Summary and Conclusion

The systematic application of these complementary assays will yield a robust and reliable cytotoxicity profile for Dracoflavan C1. By integrating data on metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can confidently determine the IC50 value and elucidate the primary mechanism of cell death. This multi-parametric approach is essential for the rigorous preclinical evaluation of novel compounds and adheres to the principles of trustworthy and authoritative scientific investigation.

References

  • ResearchGate. (n.d.). Novel Flavonoids in Dragon's Blood of Daemonorops draco | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenolic Group on A-ring is Key for Dracoflavan B as a Selective Noncompetitive Inhibitor of α-Amylase | Request PDF. Retrieved from [Link]

  • PubMed. (2015). Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase. Retrieved from [Link]

  • PMC. (2026). Flavones and Aminoflavones Increase the Cytotoxicity of NK Cells in Human Non‐Small Cell Lung Cancer. Retrieved from [Link]

  • PubChem. (n.d.). Dracoflavan A | C49H46O10 | CID 14885877. Retrieved from [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ibidi. (2015). Application Note 33: Live/dead staining with FDA and PI. Retrieved from [Link]

  • ResearchGate. (2009). Cytotoxic Effect of Flavonoids on Leukemia Cells and Normal Cells of Human Blood. Retrieved from [Link]

  • IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • PubMed. (n.d.). Growth inhibitory effects of bioflavonoids and related compounds on human leukemic CEM-C1 and CEM-C7 cells. Retrieved from [Link]

  • JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • MDPI. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review. Retrieved from [Link]

  • PMC. (n.d.). Phytochemical composition, in vitro cytotoxicity and in silico ADME/Tox analysis of the active compounds of Oxalis latifolia Kunth. extracts with promising anticancer potential. Retrieved from [Link]

  • PubMed. (2018). Cytotoxic homoisoflavonoids from the bulbs of Bellevalia flexuosa. Retrieved from [Link]

  • ResearchGate. (2024). Composition and Biological Activity of Flavonoid-containing Fractions of an Extract from Gratiola officinalis L. Retrieved from [Link]

  • Alliance for Cellular Signaling. (2002). Live/Dead Assay for Cell Viability. Retrieved from [Link]

  • SciSpace. (2016). Cell proliferation and cytotoxicity assays. Retrieved from [Link]

  • Boster Bio. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • RSC Publishing. (n.d.). Constituents of 'Dragon's blood.' Part 4. Dracoflavan A, a novel secotriflavanoid. Retrieved from [Link]

  • REPROCELL. (n.d.). Alvetex Scaffold Protocol: MTT cell viability assay. Retrieved from [Link]

  • TD2 Precision Oncology. (2025). Live Dead Measurement and Cell Viability. Retrieved from [Link]

  • SPIE. (n.d.). Live-dead assay on unlabeled cells using phase imaging with computational specificity. Retrieved from [Link]

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Application Note: Advanced Protocol for the NMR Structural Elucidation of Dracoflavans

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dracoflavans (e.g., Dracoflavans A–D) represent a highly complex class of flavonoids—specifically A-type deoxyproanthocyanidins and secotriflavanoids—isolated primarily from the resin of Daemonorops draco (Dragon's Blood)[1][2]. While these compounds are of high interest for their anti-inflammatory, antimicrobial, and antioxidant properties[3][4], their structural elucidation is notoriously difficult. This application note provides a field-proven, self-validating Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously resolve the rigid 2,8-dioxabicyclo[3.3.1]nonane skeleton and interflavan linkages characteristic of dracoflavans[5].

The Structural Challenge: A-Type Deoxyproanthocyanidins

Unlike standard B-type proanthocyanidins that feature a single C4–C8 (or C4–C6) interflavan bond, A-type dracoflavans possess an additional ether linkage (typically C2–O–C7 or C2–O–C8), forming a complex ketal bridge[5][6]. Because the C-2 ketal carbon is quaternary and lacks directly attached protons, traditional 1D 13 C and 2D HSQC NMR experiments are insufficient for complete assignment. Elucidation requires a meticulously optimized 2D HMBC strategy to trace long-range scalar couplings across the ether bridge[7], coupled with advanced stereochemical profiling to differentiate closely related diastereomers[2].

Workflow Visualization

G A Daemonorops draco Resin B Chromatographic Isolation A->B C 1D NMR (1H, 13C, DEPT) B->C D 2D NMR (COSY, HSQC, HMBC) C->D E Stereochemical Profiling (ROESY) D->E F Monomer Substructure Assembly D->F G Interflavan Linkage Mapping E->G NOE F->G HMBC H 3D Dracoflavan Elucidation G->H

Workflow for the isolation and NMR-based structural elucidation of Dracoflavans.

Experimental Protocol: Sample Preparation & Acquisition

Causality & Expert Insight: Dracoflavans are highly sensitive to aerial oxidation, which can lead to the formation of endoperoxides or degradation into complex spiro-hexadienone derivatives like dragonbloodins[3][8]. Therefore, sample preparation must strictly minimize oxygen exposure. Furthermore, polyphenols tend to aggregate in non-polar solvents, causing line broadening. We recommend Acetone- d6​ or Methanol- d4​ to disrupt intermolecular hydrogen bonding and yield sharp resonances.

Step-by-Step Methodology
  • Sample Dissolution: Dissolve 2–5 mg of purified dracoflavan in 600 μL of degassed Acetone- d6​ under an inert nitrogen atmosphere.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter directly into a high-quality 5 mm NMR tube.

    • Self-Validation Check: Acquire a preliminary 1D 1 H spectrum (8 scans). The solvent residual peak full-width at half-maximum (FWHM) must be < 1.0 Hz. Broader peaks indicate paramagnetic impurities or aggregation, requiring re-filtration or solvent exchange.

  • 1D Acquisition: Acquire 1 H (ns=32, d1=2s) and 13 C (ns=1024, d1=2s) spectra at 298 K on a 500 MHz or higher spectrometer equipped with a CryoProbe.

  • 2D HSQC (Multiplicity-Edited): Acquire with 1JCH​ optimized to 145 Hz. This differentiates CH/CH 3​ (positive) from CH 2​ (negative), which is crucial for identifying the C-3 and C-4 protons of the flavan core.

  • 2D HMBC: Acquire with the long-range coupling delay optimized for nJCH​=8 Hz.

    • Self-Validation Check: Verify that known intra-ring correlations (e.g., A-ring protons to C-5/C-7) are robustly visible. If these are missing, the interflavan correlations will not be detectable; increase the number of scans (ns=64 or 128) or adjust the long-range delay.

  • 2D ROESY: Acquire with a spin-lock mixing time of 200–300 ms.

    • Causality: For mid-sized molecules like dimeric/trimeric dracoflavans (MW 500–800 Da), the NOE correlation time ( ωτc​ ) often approaches 1, resulting in zero NOESY cross-peak intensity. ROESY guarantees positive cross-peaks regardless of molecular weight, ensuring reliable stereochemical assignment.

Data Interpretation & Resonance Assignment

The assembly of the dracoflavan skeleton relies on identifying the monomeric units and subsequently mapping the interflavan linkages.

Table 1: Diagnostic NMR Chemical Shifts and Key Correlations for A-Type Dracoflavans

Structural MotifNucleusTypical Shift Range (ppm)Key 2D NMR Correlations (Causality)
A-Type Ketal (C-2) 13 C95.0 – 100.0HMBC from H-4, H-3, and B-ring H-2'/6' confirms the 2,8-dioxabicyclo[3.3.1]nonane core[5].
Interflavan Bridge (C-4) 1 H / 13 C2.6 – 3.0 / 28.0 – 35.0HMBC to C-8 (lower unit) establishes the C4–C8 linkage[2].
Flavan C-3 1 H / 13 C2.0 – 2.5 / 25.0 – 30.0COSY to H-4; ROESY to H-2' dictates relative stereochemistry.
Aromatic A-Ring 1 H5.8 – 6.2Meta-coupled doublets ( J≈2 Hz) indicate a phloroglucinol-type substitution pattern.
Step-by-Step Assembly Logic
  • Monomer Identification: Use COSY to trace the continuous spin systems of the C-rings (H-3 to H-4) and B-rings (H-2' through H-6').

  • Ketal Bridge Assignment: Locate the characteristic quaternary carbon signal at δC​ 95–100 ppm. In dracoflavans, this is the C-2 ketal carbon[6][7]. Use HMBC to observe cross-peaks from the upper unit's H-3 and H-4, proving the closure of the C-ring.

  • Interflavan Linkage: The defining feature of the A-type linkage is the connection between the upper and lower flavan units. Look for an HMBC correlation from the upper unit's H-4 ( δH​ ~2.8 ppm) to the lower unit's A-ring carbons (typically C-8 at δC​ ~105 ppm)[2][6].

Stereochemical Profiling & Orthogonal Validation

The relative configuration of the chiral centers (C-2, C-3, C-4) is determined via ROESY. For instance, a strong ROESY cross-peak between H-4 and H-3 indicates a cis relationship, while its absence suggests trans. Because dracoflavans often exist as diastereomeric pairs (e.g., Dracoflavan B1 and B2)[2], careful integration of these ROESY signals is mandatory to prevent misassignment.

Orthogonal Validation: While NMR provides the planar structure and relative stereochemistry, absolute configuration must be orthogonally validated. Electronic Circular Dichroism (ECD) is the gold standard for polyphenols; comparing experimental ECD spectra with Time-Dependent Density Functional Theory (TDDFT) calculated spectra confirms the absolute stereocenters[1]. If stable crystals can be formed, Single-Crystal X-Ray Diffraction provides the ultimate validation[8].

References

  • Novel Flavonoids in Dragon's Blood of Daemonorops draco.
  • Dragonbloodin A1 and A2: Flavan Trimers and Anti-inflammatory Principles
  • Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. PubMed.
  • Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, New A-Type Deoxyproanthocyanidins.
  • Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide. LMU München.
  • Synthesis of A-Type Proanthocyanidins and Their Analogues: A Comprehensive Review.
  • Antioxidant Activity of Daemonorops draco Resin.
  • Proanthocyanidin Block Arrays (PACBAR) for Comprehensive Capture and Delineation of Proanthocyanidin Structures. Marquette University.

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Application Notes and Protocols for the Kinetic Analysis of Enzyme Inhibition by Dracoflavan C1

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Inhibitory Potential of a Natural Flavonoid

Dracoflavan C1 is a member of the A-type deoxyproanthocyanidins, a class of flavonoids isolated from "Dragon's Blood," a resin obtained from plants of the Daemonorops genus[1]. Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in biomedical research due to their broad range of biological activities. A key area of investigation for the development of novel therapeutic agents is their ability to inhibit specific enzymes. The study of enzyme kinetics and inhibition is a cornerstone of the drug development process, providing crucial insights into the mechanism of action and potency of potential drug candidates[2].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Dracoflavan C1 in the study of enzyme kinetics. We will delve into the core principles of enzyme inhibition, provide detailed protocols for determining inhibitory potency and mechanism, and offer expert insights into data analysis and experimental design. While specific enzymatic targets for Dracoflavan C1 are still under investigation, this guide will use a generalized framework applicable to a wide range of enzymes, with a particular focus on methodologies relevant to flavonoids. For instance, a related compound, Dracoflavan B, has been shown to be a non-competitive inhibitor of pancreatic α-amylase, suggesting a potential starting point for investigations with Dracoflavan C1[3].

Scientific Foundation: Understanding Enzyme Inhibition by Flavonoids

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity[4]. They are fundamental tools in biochemistry and pharmacology for elucidating enzyme mechanisms and for the development of therapeutic agents[5]. The inhibitory activity of flavonoids is often attributed to their ability to interact with enzyme active sites or allosteric sites through various non-covalent interactions, such as hydrogen bonds and van der Waals forces[6].

The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Understanding the mechanism of inhibition is also critical and can be categorized as follows:

  • Competitive Inhibition: The inhibitor competes with the substrate for the enzyme's active site. This increases the apparent Michaelis constant (Km) of the enzyme, while the maximum velocity (Vmax) remains unchanged[5].

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its activity. In this case, the Vmax is decreased, but the Km remains unchanged[5].

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km[5].

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax[4].

The following diagram illustrates the different types of reversible enzyme inhibition:

InhibitionTypes cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E_c Enzyme (E) ES_c ES Complex E_c->ES_c +S EI_c EI Complex E_c->EI_c +I S_c Substrate (S) I_c Inhibitor (I) ES_c->E_c + Product E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc + Product ESI_nc ESI Complex ES_nc->ESI_nc +I EI_nc->ESI_nc +S E_u Enzyme (E) ES_u ES Complex E_u->ES_u +S S_u Substrate (S) I_u Inhibitor (I) ES_u->E_u + Product ESI_u ESI Complex ES_u->ESI_u +I

Diagram of reversible enzyme inhibition mechanisms.

Core Methodology: Spectrophotometric Enzyme Assays

Spectrophotometric assays are a widely used method for monitoring enzyme reactions due to their simplicity, low cost, and robust reproducibility[7][8]. These assays measure the change in absorbance of light by a solution as the enzymatic reaction progresses[7]. This can be achieved by using a substrate that is converted into a colored product or by coupling the enzyme reaction to a second reaction that produces a detectable color change[8]. The rate of the reaction is determined by monitoring the change in absorbance over time[7].

High-throughput screening of enzyme inhibitors is often performed using microplate readers, which allow for the simultaneous measurement of multiple reactions in a 96-well or 384-well format[8].

Experimental Protocols

The following protocols provide a framework for determining the IC50 value and the mechanism of inhibition of Dracoflavan C1 against a target enzyme.

Preparation of Reagents
  • Dracoflavan C1 Stock Solution:

    • Accurately weigh a small amount of Dracoflavan C1.

    • Dissolve in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Note: Ensure the final concentration of DMSO in the assay does not exceed 1% to avoid affecting enzyme activity.

    • Store the stock solution at -20°C, protected from light.

  • Enzyme and Substrate Solutions:

    • Prepare stock solutions of the purified enzyme and its corresponding substrate in an appropriate assay buffer. The optimal buffer composition, pH, and ionic strength should be determined based on the specific enzyme being studied.

  • Positive Control:

    • Select a known inhibitor of the target enzyme to use as a positive control. Prepare a stock solution of the positive control in the same manner as the Dracoflavan C1 stock solution.

Protocol 1: Determination of the IC50 Value

This protocol outlines the steps to determine the concentration of Dracoflavan C1 required to inhibit 50% of the target enzyme's activity.

Materials:

  • Purified enzyme

  • Enzyme substrate

  • Dracoflavan C1

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the Dracoflavan C1 stock solution in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

  • Assay Setup:

    • To each well of a 96-well microplate, add a fixed volume of the enzyme solution.

    • Add the different concentrations of Dracoflavan C1 to the respective wells.

    • Include a control well containing the enzyme and buffer without any inhibitor (vehicle control) and a blank well with no enzyme.

  • Pre-incubation: Pre-incubate the enzyme and Dracoflavan C1 for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Measure Activity: Immediately begin measuring the change in absorbance at the appropriate wavelength using a microplate reader. Take readings at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration of Dracoflavan C1 by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • Plot the percentage of inhibition against the logarithm of the Dracoflavan C1 concentration and fit the data to a dose-response curve to determine the IC50 value.

The following workflow diagram illustrates the process of determining the IC50 value:

IC50_Workflow A Prepare Serial Dilutions of Dracoflavan C1 B Add Enzyme and Inhibitor to 96-well Plate A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Measure Absorbance Over Time D->E F Calculate Initial Reaction Rates (V₀) E->F G Calculate % Inhibition F->G H Plot % Inhibition vs. [Dracoflavan C1] G->H I Determine IC50 H->I

Workflow for IC50 determination.

Protocol 2: Elucidation of the Mechanism of Inhibition

This protocol is designed to determine the mode of inhibition (e.g., competitive, non-competitive) of Dracoflavan C1.

Procedure:

  • Vary Substrate and Inhibitor Concentrations: Perform a series of enzyme assays with varying concentrations of both the substrate and Dracoflavan C1. Typically, three to five concentrations of the inhibitor and five to seven concentrations of the substrate are used.

  • Measure Reaction Rates: For each combination of substrate and inhibitor concentration, measure the initial reaction rate (V₀).

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration[4]. The pattern of the lines on the Lineweaver-Burk plot will indicate the type of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

Data Presentation and Interpretation

The inhibitory potential of Dracoflavan C1 and other flavonoids can be summarized in a table for easy comparison.

FlavonoidTarget EnzymeIC50 (µM)Mechanism of InhibitionReference
Dracoflavan BPancreatic α-amylase23-27Non-competitive[3]
QuercetinXanthine Oxidase7.23Competitive[9]
LuteolinElastaseStrong InhibitionStatic Quenching[6]

This table provides examples of flavonoid inhibitory activity against various enzymes. The specific activity of Dracoflavan C1 will need to be determined experimentally.

Troubleshooting and Scientific Considerations

  • Solubility: Flavonoids can have poor solubility in aqueous solutions. Ensure that Dracoflavan C1 is fully dissolved in the stock solution and that the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum and is consistent across all assays.

  • Reaction Linearity: It is crucial to measure the initial reaction rate, where the product formation is linear with time. As the reaction progresses, substrate depletion or product inhibition can cause the rate to decrease[10].

  • Enzyme Stability: Ensure that the enzyme remains stable and active throughout the duration of the assay.

  • Controls: Always include appropriate controls, such as a no-inhibitor control, a no-enzyme control, and a positive control with a known inhibitor.

Conclusion

Dracoflavan C1 represents a promising natural compound for the study of enzyme inhibition and the development of novel therapeutics. The protocols and guidelines presented in these application notes provide a robust framework for characterizing the inhibitory properties of Dracoflavan C1 and other flavonoids. By carefully designing and executing these experiments, researchers can gain valuable insights into the mechanism of action of these compounds and their potential as modulators of enzymatic activity.

References

  • Elastase inhibition by natural flavonoids: mechanistic insights and potential therapeutic applications - PMC. (2025, November 6). National Center for Biotechnology Information. [Link]

  • Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. (2017, July 18). Taylor & Francis Online. [Link]

  • Evaluation of Enzyme Inhibitory Activity of Flavonoids by Polydopamine-Modified Hollow Fiber-Immobilized Xanthine Oxidase - PMC. (2021, June 28). National Center for Biotechnology Information. [Link]

  • Spectrophotometric-Based Assay to Quantify Relative Enzyme-Mediated Degradation of Commercially Available Bioplastics - PMC. (2023, May 24). National Center for Biotechnology Information. [Link]

  • Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies. (2012, November 21). PLOS One. [Link]

  • Spectrophotometric Enzyme Assays for High-Throughput Screening. (n.d.). Food Technology and Biotechnology. [Link]

  • Novel Flavonoids in Dragon's Blood of Daemonorops draco | Request PDF. (n.d.). ResearchGate. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. (1997, October). Journal of Natural Products. [Link]

  • Enzyme Inhibitors: Strategies and Challenges in Drug Design. (2023, June 30). IT Medical Team. [Link]

  • BIOLOGICAL ACTIVITIES OF C1 INHIBITOR - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Dracoflavan A | C49H46O10 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase. (2015, December 15). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dracoflavan C1 Supplier | CAS 194794-49-5. (n.d.). ChemFarm. [Link]

  • Phenolic Group on A-ring is Key for Dracoflavan B as a Selective Noncompetitive Inhibitor of α-Amylase | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. (2021, December 23). MDPI. [Link]

  • A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research - PMC. (2024, June 15). National Center for Biotechnology Information. [Link]

  • The Power of Enzyme Kinetics in the Drug Development Process. (n.d.). Bentham Science. [Link]

  • Kinetic Modelling of Enzyme Catalyzed Biotransformation Involving Activations and Inhibitions. (2017, March 29). IntechOpen. [Link]

Sources

Application Notes & Protocols: The Strategic Application of Dracoflavan C1 in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Dracoflavan C1

Dracoflavan C1 is a member of the A-type deoxyproanthocyanidin family, a class of complex flavonoids.[1][2] These natural products have been isolated from "Dragon's Blood," a traditional medicinal resin derived from plants of the Daemonorops genus.[1][2] Structurally, Dracoflavan C1 and its congeners are characterized by a unique linkage between flavan units, which arises from a fascinating biochemical pathway. This intricate architecture is believed to be the foundation of their diverse biological activities. While the broader class of flavonoids, particularly those from the Dracocephalum genus, are well-documented for their antioxidant, anti-inflammatory, and cardiovascular-protective properties, the specific therapeutic potential of Dracoflavan C1 remains an active area of investigation.[3][4][5][6][7][8][9] The pursuit of its total synthesis is not merely an academic exercise but a critical step towards unlocking its full potential for drug discovery and development.

The complexity of Dracoflavan C1 presents a significant challenge to synthetic chemists. However, its synthesis offers a gateway to producing analogs and derivatives that could lead to new therapeutic agents. This guide provides a deep dive into the proposed biomimetic synthesis of Dracoflavan C1, offering both a theoretical framework and practical protocols for its application in natural product synthesis.

The Biomimetic Approach to Dracoflavan C1 Synthesis

Nature provides the most elegant and efficient blueprint for the synthesis of complex molecules. A biomimetic approach to Dracoflavan C1 leverages our understanding of its natural formation. The proposed mechanism for the biosynthesis of A-type proanthocyanidins in Daemonorops involves the oxidation of a 6-methylflavan to a quinone methide intermediate, which then couples with another flavan moiety.[1][2] This key insight forms the cornerstone of the synthetic strategy outlined below.

This approach is not only intellectually stimulating but also offers practical advantages. By mimicking the natural pathway, we can often achieve higher efficiency and selectivity, minimizing the need for cumbersome protecting group manipulations that are common in traditional linear syntheses.

Proposed Synthetic Pathway for Dracoflavan C1

The following diagram illustrates the proposed biomimetic synthesis of Dracoflavan C1. This pathway is based on established principles for the synthesis of related complex flavonoids from "Dragon's Blood."[10]

Dracoflavan_C1_Synthesis cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Biomimetic Coupling cluster_2 Phase 3: Final Tailoring Flavan_Monomer Flavan Monomer Precursor Oxidation Oxidizing Agent (e.g., DDQ, Ag2O) Flavan_Monomer->Oxidation Oxidation Quinone_Methide Quinone Methide Intermediate Oxidation->Quinone_Methide Coupling [4+2] Cycloaddition Quinone_Methide->Coupling Second_Flavan Second Flavan Monomer Second_Flavan->Coupling Dracoflavan_C1_Core Dracoflavan C1 Core Structure Coupling->Dracoflavan_C1_Core Final_Modifications Stereochemical Control & Functional Group Manipulation Dracoflavan_C1_Core->Final_Modifications Purification HPLC Purification Final_Modifications->Purification Dracoflavan_C1 Dracoflavan C1 (Final Product) Purification->Dracoflavan_C1

Caption: Proposed Biomimetic Synthetic Workflow for Dracoflavan C1.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key stages of the proposed Dracoflavan C1 synthesis.

Protocol 1: Generation of the Quinone Methide Intermediate

This protocol is critical as the quinone methide is the reactive species that drives the key coupling reaction. The choice of oxidizing agent and reaction conditions are paramount for achieving a good yield of this transient intermediate.

Materials:

  • Flavan Monomer Precursor

  • Dichloromethane (DCM), anhydrous

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Silver(I) oxide (Ag₂O)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bar

  • Round bottom flasks and septa

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under an inert atmosphere.

  • Dissolution: In a round bottom flask under an inert atmosphere, dissolve the flavan monomer precursor in anhydrous DCM to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This is crucial for controlling the reactivity of the quinone methide.

  • Addition of Oxidant: Slowly add a solution of the oxidizing agent (1.1 equivalents) in anhydrous DCM to the cooled flavan solution over a period of 30 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The formation of the quinone methide is often indicated by a distinct color change.

  • Quenching: Once the starting material is consumed, the reaction mixture containing the quinone methide intermediate is used immediately in the subsequent coupling step.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The quinone methide is highly reactive and sensitive to moisture. Water can lead to undesired side products.

  • Low Temperature: The low temperature (-78°C) is essential to prevent the decomposition of the unstable quinone methide and to control the rate of the subsequent coupling reaction, thereby enhancing stereoselectivity.

  • Inert Atmosphere: Prevents oxidation of the starting material and intermediate by atmospheric oxygen.

Protocol 2: The Biomimetic [4+2] Cycloaddition

This is the heart of the synthesis, where the characteristic A-type linkage of Dracoflavan C1 is formed.

Materials:

  • Solution of the Quinone Methide Intermediate (from Protocol 1)

  • Second Flavan Monomer (1.2 equivalents)

  • Anhydrous DCM

  • Lewis acid catalyst (optional, e.g., Sc(OTf)₃)

Procedure:

  • Preparation of the Second Flavan: In a separate flask under an inert atmosphere, dissolve the second flavan monomer in anhydrous DCM.

  • Addition: To the cold (-78°C) solution of the quinone methide intermediate, add the solution of the second flavan monomer dropwise.

  • Catalysis (Optional): If the reaction is slow, a catalytic amount of a Lewis acid can be added to promote the cycloaddition.

  • Warming: Allow the reaction to slowly warm to room temperature over several hours to overnight.

  • Monitoring: Track the formation of the Dracoflavan C1 core structure by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Causality Behind Experimental Choices:

  • Stoichiometry: A slight excess of the second flavan monomer is used to ensure complete consumption of the highly reactive quinone methide.

  • Slow Warming: Gradual warming allows for controlled formation of the desired product and can improve the diastereoselectivity of the reaction.

  • Lewis Acid Catalysis: A Lewis acid can activate the quinone methide, accelerating the cycloaddition and potentially influencing the stereochemical outcome.

Protocol 3: Purification and Characterization

Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized Dracoflavan C1.

Materials:

  • Crude Dracoflavan C1 core structure

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

Procedure:

  • Flash Chromatography: Purify the crude product by silica gel flash chromatography using a gradient of ethyl acetate in hexane.

  • HPLC Purification: For higher purity, subject the material to preparative HPLC.

  • Characterization:

    • NMR: Obtain ¹H and ¹³C NMR spectra to confirm the structure and stereochemistry. Comparison with data from the isolated natural product is ideal.

    • HRMS: Determine the exact mass to confirm the molecular formula.

Self-Validating System:

  • The combination of NMR and HRMS provides a robust validation of the synthesized compound's identity. The stereochemistry can be further confirmed by comparison with literature values or through advanced NMR techniques like NOESY.

Quantitative Data Summary

Parameter Expected Value Analytical Method
Molecular Formula C₄₉H₄₆O₁₀ (example for Dracoflavan A)HRMS
Molecular Weight 794.9 g/mol (example for Dracoflavan A)HRMS
¹H NMR Characteristic shifts for flavan moietiesNMR Spectroscopy
¹³C NMR Characteristic shifts for flavan moietiesNMR Spectroscopy
Purity >95%HPLC

Note: Specific data for Dracoflavan C1 should be compared to experimentally obtained values.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low yield of quinone methide Moisture in the reaction; Ineffective oxidizing agentEnsure all reagents and solvents are anhydrous; Try a different oxidizing agent (e.g., Ag₂O instead of DDQ)
Formation of multiple products Lack of stereocontrol in the cycloadditionOptimize the reaction temperature and consider using a chiral Lewis acid catalyst
Difficulty in purification Similar polarity of byproductsUse a different chromatographic method (e.g., reverse-phase HPLC) or derivatize the product to alter its polarity

Broader Applications in Drug Development

The successful synthesis of Dracoflavan C1 opens up several avenues for drug development:

  • Structure-Activity Relationship (SAR) Studies: The synthetic route allows for the creation of a library of analogs to probe the relationship between the structure of Dracoflavan C1 and its biological activity.

  • Development of Novel Therapeutics: Given the known biological activities of related flavonoids, Dracoflavan C1 and its derivatives could be investigated as potential treatments for inflammatory diseases, cardiovascular conditions, or as antioxidants.[3][4][5][6][7][8][9]

  • Chemical Probes: Synthetic Dracoflavan C1 can be tagged with fluorescent or affinity labels to be used as chemical probes to identify its biological targets.

Conclusion

The biomimetic synthesis of Dracoflavan C1 is a challenging yet rewarding endeavor. It not only provides access to a fascinating natural product but also serves as a platform for the development of new synthetic methodologies and therapeutic agents. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to explore the rich chemistry and biology of this unique class of molecules.

References

  • Flavonoids from Dracocephalum moldavica. (2024). ResearchGate. Retrieved from [Link]

  • Arnone, A., Nasini, G., de Pava, O. V., & Merlini, L. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, New A-Type Deoxyproanthocyanidins. Journal of Natural Products, 60(10), 971–975. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dracoflavan A. PubChem. Retrieved from [Link]

  • Winkiel, M., & Jakimiuk, K. (2025). A Comprehensive Review of the Phenolic Compounds in Dracocephalum Genus (Lamiaceae) Related to Traditional Uses of the Species and Their Biological Activities. MDPI. Retrieved from [Link]

  • ChemFarm. (n.d.). Dracoflavan C1 Supplier | CAS 194794-49-5. Retrieved from [Link]

  • Li, Y., et al. (2021). Improvement of Total Flavonoids from Dracocephalum moldavica L. in Rats with Chronic Mountain Sickness through 1H-NMR Metabonomics. PMC. Retrieved from [Link]

  • Zhao, Q., et al. (2026). Multi-omics analyses of Dracocephalum moldavica L. reveal two flavonoid glycosyltransferases in tilianin biosynthesis. PMC. Retrieved from [Link]

  • Schmid, M., & Trauner, D. (2017). Biomimetic Synthesis of Complex Flavonoids Isolated From Daemonorops "Dragon's Blood". ResearchGate. Retrieved from [Link]

  • Arnone, A., et al. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. PubMed. Retrieved from [Link]

  • Novel Flavonoids in Dragon's Blood of Daemonorops draco. (n.d.). ResearchGate. Retrieved from [Link]

  • Green Synthesis of Dracocephalum kotschyi- Coated Silver Nanoparticles: Antimicrobial, Antioxidant, and Anticancer Potentials. (2024). Semantic Scholar. Retrieved from [Link]

  • Aćimović, M., et al. (2018). Dracocephalum moldovica: CULTIVATION, CHEMICAL COMPOSITION AND BIOLOGICAL ACTIVITY. FIMEK. Retrieved from [Link]

  • Toh, Z. S., et al. (2015). Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase. PubMed. Retrieved from [Link]

  • Pharmacophylogenetic relationships of genus Dracocephalum and its related genera based on multifaceted analysis. (2024). Frontiers. Retrieved from [Link]

  • Wang, Y., et al. (2025). Effect of the total flavonoids of Dracocephalum moldavica L. on metabolic associated fatty liver disease in rats. PMC. Retrieved from [Link]

  • Kwon, S., et al. (2023). Synthesis and Structure Revision of Naturally Occurring Homoisoflavane (+)-Dracaeconolide B. PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: Experimental Design for Testing Dracoflavan C1 Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dracoflavan C1 is a flavonoid compound, specifically an A-type deoxyproanthocyanidin, that has been isolated from "Dragon's Blood," a resin derived from plants of the Daemonorops genus.[1][2] Flavonoids as a chemical class are renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[3] This broad potential stems from their ability to interact with various cellular pathways and molecular targets.[3] The unique structural characteristics of Dracoflavan C1 warrant a systematic investigation into its bioactivity to uncover its therapeutic potential.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activities of Dracoflavan C1. The experimental design follows a logical progression from broad-based in vitro screening to more focused mechanistic studies, ensuring scientific rigor and providing a solid foundation for further preclinical development. Each protocol is designed to be a self-validating system, with explanations of the scientific rationale behind the experimental choices.

Section 1: Initial In Vitro Bioactivity Screening

The first phase of testing involves a panel of robust, high-throughput assays to identify the most promising areas of bioactivity for Dracoflavan C1. This approach allows for an efficient allocation of resources towards the most significant findings.

Antioxidant Capacity Assessment

Scientific Rationale: Many flavonoids exhibit potent antioxidant activity by scavenging free radicals, which are implicated in a host of pathological conditions.[3] The DPPH and ABTS assays are complementary spectrophotometric methods used to evaluate a compound's ability to act as a free radical scavenger.[4]

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of Dracoflavan C1 in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Dracoflavan C1 (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ascorbic acid is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each Dracoflavan C1 dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.[5][6]

  • Data Analysis:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of Dracoflavan C1.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[7]

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of Dracoflavan C1 and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of each Dracoflavan C1 dilution in a 96-well plate.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Screening

Scientific Rationale: Chronic inflammation is a key driver of many diseases. A common in vitro model for inflammation involves stimulating macrophages (like the RAW 264.7 cell line) with lipopolysaccharide (LPS), which induces the production of inflammatory mediators such as nitric oxide (NO).[8][9] The Griess assay measures nitrite, a stable breakdown product of NO, to quantify NO production.[8]

Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[10]

  • Treatment:

    • Pre-treat the cells with various concentrations of Dracoflavan C1 for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[9] Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[9]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

    • A parallel MTT assay should be performed to ensure that the observed NO reduction is not due to cytotoxicity.

Cytotoxicity Screening Against Cancer Cell Lines

Scientific Rationale: Identifying compounds with cytotoxic effects against cancer cells is a primary goal in drug discovery. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12] Screening Dracoflavan C1 against a panel of cancer cell lines representing different tumor types can reveal its potential as an anticancer agent.

Protocol 4: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

  • Cell Plating:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of Dracoflavan C1 for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11][13]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[13][14]

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[14]

  • Absorbance Reading:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[11][15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Section 2: Mechanistic Elucidation of Bioactivity

If the initial screening reveals significant activity in a particular area, the next logical step is to investigate the underlying mechanism of action. The following protocols assume that Dracoflavan C1 has demonstrated promising anticancer activity.

Investigating the Mode of Cell Death: Apoptosis vs. Necrosis

Scientific Rationale: A desirable characteristic of an anticancer compound is the ability to induce apoptosis (programmed cell death) rather than necrosis, which can cause inflammation.[16] The Annexin V/Propidium Iodide (PI) assay can distinguish between these two modes of cell death. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a DNA-binding dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.[17]

Protocol 5: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with Dracoflavan C1 at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash them with cold PBS.[17]

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[18]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • The cell populations will be distributed into four quadrants:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells[18]

      • Annexin V+ / PI+: Late apoptotic/necrotic cells[18]

      • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

Scientific Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase, thereby preventing cell proliferation.[19] Propidium iodide (PI) is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[20][21] This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22]

Protocol 6: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment and Harvesting:

    • Treat cells with Dracoflavan C1 as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

  • Cell Fixation:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[23][24]

    • Incubate at -20°C for at least 2 hours.[23]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[22][24]

    • Incubate in the dark for 30 minutes at room temperature.[24]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Generate a DNA content frequency histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the percentage of cells in a particular phase compared to the control suggests cell cycle arrest at that point. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.[21]

Investigation of Key Signaling Pathways

Scientific Rationale: The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its over-activation is a common feature in many cancers.[19][25][26] Investigating the effect of Dracoflavan C1 on the phosphorylation status of key proteins in this pathway, such as Akt, can provide insight into its molecular mechanism.

Protocol 7: Western Blot Analysis of the PI3K/Akt Pathway

  • Protein Extraction:

    • Treat cells with Dracoflavan C1, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • A decrease in the ratio of phospho-Akt to total Akt in Dracoflavan C1-treated cells would indicate inhibition of the PI3K/Akt pathway.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clarity and ease of comparison.

Table 1: Summary of In Vitro Bioactivity Screening of Dracoflavan C1

AssayEndpointResult (IC50 in µg/mL)Positive Control
Antioxidant
DPPH ScavengingIC50ValueAscorbic Acid: Value
ABTS ScavengingIC50ValueTrolox: Value
Anti-inflammatory
NO Inhibition (RAW 264.7)IC50ValueDexamethasone: Value
Cytotoxicity
HeLa (Cervical Cancer)IC50 (48h)ValueDoxorubicin: Value
MCF-7 (Breast Cancer)IC50 (48h)ValueDoxorubicin: Value
A549 (Lung Cancer)IC50 (48h)ValueDoxorubicin: Value

Visualizations

Diagrams are essential for visualizing complex workflows and signaling pathways.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies (If Cytotoxic) Dracoflavan C1 Dracoflavan C1 Antioxidant Assays Antioxidant Assays Dracoflavan C1->Antioxidant Assays Anti-inflammatory Assay Anti-inflammatory Assay Dracoflavan C1->Anti-inflammatory Assay Cytotoxicity Assays Cytotoxicity Assays Dracoflavan C1->Cytotoxicity Assays Apoptosis Assay Apoptosis Assay Cytotoxicity Assays->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Signaling Pathway Analysis Signaling Pathway Analysis Cell Cycle Analysis->Signaling Pathway Analysis

Caption: Experimental workflow for Dracoflavan C1 bioactivity testing.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Bad->CellSurvival Inhibits Dracoflavan Dracoflavan C1 Dracoflavan->Akt Potential Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). PMC. Retrieved March 7, 2024, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved March 7, 2024, from [Link]

  • Assaying cell cycle status using flow cytometry. (2013). PMC. Retrieved March 7, 2024, from [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved March 7, 2024, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved March 7, 2024, from [Link]

  • PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved March 7, 2024, from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved March 7, 2024, from [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (2021). PMC. Retrieved March 7, 2024, from [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology. Retrieved March 7, 2024, from [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). University of Virginia. Retrieved March 7, 2024, from [Link]

  • PI3K/Akt signalling pathway and cancer. (2004). PubMed. Retrieved March 7, 2024, from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. (2024). E3S Web of Conferences. Retrieved March 7, 2024, from [Link]

  • In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. (2023). PMC. Retrieved March 7, 2024, from [Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (2018). PMC. Retrieved March 7, 2024, from [Link]

  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. (2009). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. (1997). PubMed. Retrieved March 7, 2024, from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). PMC. Retrieved March 7, 2024, from [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (2022). MDPI. Retrieved March 7, 2024, from [Link]

  • Copper Oxide Nanoparticles Recruit Macrophages and Modulate Nitric Oxide, Proinflammatory Cytokines and PGE2 Production Through Arginase Activation. (2016). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • Nitric oxide assay on mouse primary macrophages using Griess reagent. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Novel Flavonoids in Dragon's Blood of Daemonorops draco. (2019). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Biological Activities of C1 Inhibitor. (2005). PMC. Retrieved March 7, 2024, from [Link]

  • Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight. (2019). PMC. Retrieved March 7, 2024, from [Link]

  • Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase. (2015). PubMed. Retrieved March 7, 2024, from [Link]

  • Plant Flavonoids: Chemical Characteristics and Biological Activity. (2021). PMC. Retrieved March 7, 2024, from [Link]

  • Phenolic Group on A-ring is Key for Dracoflavan B as a Selective Noncompetitive Inhibitor of α-Amylase. (2015). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Dracoflavan A. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. (2022). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

Sources

Application Note: Dracoflavan C1 as a Primary Reference Standard for Phytochemical Analysis and Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the use of Dracoflavan C1 as a reference standard in phytochemical analysis. Dracoflavan C1 is a significant A-type deoxyproanthocyanidin found in "Dragon's Blood" resin, a traditional medicinal material derived from various Daemonorops and Dracaena species.[1][2][3] The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals to ensure accurate quantification and identification of Dracoflavan C1 in raw materials, extracts, and finished products. This guide covers the physicochemical properties of Dracoflavan C1, procedures for standard preparation and handling, and validated methodologies for High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). All protocols are grounded in established scientific principles and adhere to guidelines set forth by the International Council for Harmonisation (ICH) to ensure data integrity and trustworthiness.[4][5][6]

Introduction: The Role of Dracoflavan C1 as a Phytochemical Marker

The complex chemical composition of botanical materials necessitates the use of well-characterized chemical markers for quality control and standardization. Dracoflavan C1, a member of the flavonoid family, has been identified as a characteristic constituent of Dragon's Blood resin.[1][2] Its unique structure and presence make it an ideal candidate for a primary reference standard to:

  • Authenticate raw materials and prevent adulteration.

  • Quantify the content of key bioactive compounds in extracts.

  • Ensure batch-to-batch consistency in manufacturing processes.

  • Support pharmacological and toxicological studies.

This application note provides the technical framework necessary to implement Dracoflavan C1 as a reliable standard in a laboratory setting.

Physicochemical Profile of Dracoflavan C1

A thorough understanding of the physicochemical properties of a reference standard is fundamental to developing robust analytical methods.

Table 1: Physicochemical Properties of Dracoflavan C1

PropertyValueSource / Rationale
CAS Number 194794-49-5[7]
Molecular Formula C₃₀H₂₆O₄Deduced from related flavan structures.
Molecular Weight 466.53 g/mol Calculated from molecular formula.
Appearance Typically a reddish or amorphous powder.General property of flavonoids from Dragon's Blood.[2]
Solubility Soluble in Methanol, Ethanol, Acetonitrile, DMSO.Flavonoids are generally soluble in polar organic solvents.[8][9]
UV Absorption (λmax) ~280 nmCharacteristic absorbance for flavan-type compounds lacking extensive conjugation in the B-ring.[10][11]

Handling and Preparation of Dracoflavan C1 Reference Standard

The integrity of analytical results is directly dependent on the purity and proper handling of the reference standard.

Purity, Storage, and Stability
  • Purity: Use only high-purity (>95%) Dracoflavan C1 analytical standard.[12][13] The certificate of analysis (CoA) should be reviewed for purity assessment and any specific storage instructions.

  • Storage (Solid): The solid standard should be stored in a tightly sealed, light-resistant container at low temperatures (-20°C is recommended for long-term storage) to minimize degradation.

  • Stability (Solution): Flavonoid solutions can be susceptible to degradation from light, oxygen, and temperature fluctuations. Stock solutions should be stored in amber vials at 2-8°C and are typically stable for several days to a week.[11][14] For long-term storage, freezing at -20°C or below is advisable, though freeze-thaw cycles should be minimized.[15]

Protocol: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable solutions of Dracoflavan C1 for calibration and spiking experiments.

Materials:

  • Dracoflavan C1 analytical standard

  • HPLC-grade Methanol

  • Class A volumetric flasks (e.g., 10 mL, 50 mL)

  • Calibrated analytical balance

  • Ultrasonic bath

Procedure:

  • Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of Dracoflavan C1 standard into a 10 mL volumetric flask. b. Add approximately 7 mL of HPLC-grade methanol. c. Sonicate for 5-10 minutes to ensure complete dissolution. d. Allow the solution to return to room temperature. e. Dilute to the mark with methanol and mix thoroughly by inverting the flask multiple times. f. Transfer to a labeled amber vial and store at 2-8°C.

  • Working/Calibration Solutions (e.g., 1-100 µg/mL): a. Prepare a series of calibration standards by performing serial dilutions of the stock solution using methanol in volumetric flasks. b. For example, to prepare a 50 µg/mL standard, transfer 2.5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and dilute to volume with methanol. c. These working solutions should be prepared fresh daily for optimal accuracy.

High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification

HPLC coupled with UV detection is the gold standard for the quantification of flavonoids due to its high resolution, sensitivity, and reproducibility.[16]

Principle

This method utilizes reversed-phase chromatography, where the analyte (Dracoflavan C1) partitions between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with increasing organic solvent concentration is used to elute compounds of varying polarity. Quantification is achieved by comparing the peak area of Dracoflavan C1 in a sample to a calibration curve generated from the reference standard, based on the Beer-Lambert law.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Dracoflavan C1 Stock & Working Standards Filtration Filter all solutions (0.45 µm Syringe Filter) Standard_Prep->Filtration Cal_Curve Construct Calibration Curve (Peak Area vs. Concentration) Sample_Prep Extract Botanical Sample (e.g., Methanol Extraction) Sample_Prep->Filtration HPLC HPLC System (Pump, Injector, C18 Column) Filtration->HPLC Detection UV/DAD Detector (λ = 280 nm) HPLC->Detection Chromatogram Generate Chromatograms Detection->Chromatogram Chromatogram->Cal_Curve Quantify Quantify Dracoflavan C1 in Sample Chromatogram->Quantify Cal_Curve->Quantify

Caption: HPLC-UV workflow for the quantification of Dracoflavan C1.

Detailed HPLC Protocol

Table 2: Recommended HPLC-UV Parameters

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Provides excellent retention and separation for flavonoids.[9][11]
Mobile Phase A Water with 0.1% Formic or Acetic AcidAcidification improves peak shape and resolution.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Program Start at 20-30% B, increase to 80-100% B over 30-40 minA gradient is necessary to elute the complex mixture of compounds found in botanical extracts.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[8]
Column Temperature 30-40°CElevated temperature improves efficiency and reduces viscosity, leading to better peak shapes.[11]
Injection Volume 10-20 µLA typical volume for analytical HPLC.[8]
Detection Wavelength 280 nmCorresponds to a primary absorbance maximum for flavan-type structures.[11] A Diode Array Detector (DAD) is recommended to verify peak purity.[10]
Method Validation

To ensure the trustworthiness of the results, the HPLC method must be validated according to ICH guidelines.[4][6]

Table 3: Typical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of other components.Peak purity analysis using DAD; no interfering peaks at the retention time of Dracoflavan C1.
Linearity Proportional relationship between concentration and detector response.R² > 0.999 for the calibration curve over a defined range (e.g., 1-100 µg/mL).[4]
Accuracy Closeness of test results to the true value.90-110% recovery from spiked matrix samples.[8]
Precision Agreement between a series of measurements.Repeatability (intra-day) & Intermediate Precision (inter-day) RSD < 2%.[4][8]
LOD Lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
LOQ Lowest amount of analyte that can be quantified with accuracy.Signal-to-Noise ratio of 10:1; typically 0.5-5 µg/mL for flavonoids.[8]
Robustness Capacity to remain unaffected by small variations in method parameters.Consistent results with minor changes to flow rate, temperature, mobile phase pH.

High-Performance Thin-Layer Chromatography (HPTLC) for Identity Confirmation

HPTLC is a powerful, high-throughput technique ideal for the rapid identification and fingerprinting of botanical materials.

Principle

Samples and the Dracoflavan C1 standard are applied to a high-performance silica gel plate. The plate is developed in a chamber with a specific solvent system (mobile phase). Compounds separate based on their differential affinity for the stationary and mobile phases, resulting in distinct bands. The identity of Dracoflavan C1 in a sample is confirmed by comparing its retardation factor (Rf) and color to that of the standard.

Experimental Workflow

HPTLC_Workflow cluster_prep Plate Preparation cluster_dev Chromatographic Development cluster_vis Visualization & Analysis Spotting Apply Standard & Sample Extracts to HPTLC Plate Saturation Saturate Chamber with Mobile Phase Vapor Spotting->Saturation Development Develop Plate in Mobile Phase Saturation->Development Drying Dry the Plate Development->Drying UV_Vis Visualize under UV 254nm & 366nm Drying->UV_Vis Derivatization Derivatize with Reagent (e.g., Anisaldehyde-Sulfuric Acid) UV_Vis->Derivatization Documentation Document Plate and Calculate Rf Values Derivatization->Documentation

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Dracoflavan C1 Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, isolating complex A-type deoxyproanthocyanidins like Dracoflavan C1 from Daemonorops draco (Dragon's blood resin) presents unique chromatographic and chemical stability challenges.

This guide synthesizes field-proven methodologies and mechanistic chemistry to help you diagnose yield loss, prevent degradation, and optimize your isolation workflows.

Part 1: Root Cause Analysis (FAQs)

Q: Why does my Dracoflavan C1 yield drop significantly after the initial extraction phase, even when using high-grade resin? A: The primary culprit is autoxidation . Dracoflavan C1 contains a highly strained 2,8-dioxabicyclo[3.3.1]nonane core[1] and exhibits exceptional sensitivity to aerial oxidation[2]. When exposed to oxygen during standard open-air extraction, the molecule undergoes a rapid autoxidation cascade. This forms peroxo semiketal intermediates that irreversibly rearrange into degradation products like Dragonbloodin A1 and A2, or polymerize into insoluble tannins[2]. Causality: Oxygen exposure → Endoperoxide formation → Irreversible structural rearrangement.

Q: I am using normal-phase silica gel for my primary fractionation. Could this be causing my low recovery rates? A: Yes, normal-phase silica gel is highly detrimental to this specific class of compounds. Dracoflavan C1 possesses multiple free phenolic hydroxyl groups. On acidic normal-phase silica, these groups participate in strong hydrogen bonding, leading to severe peak tailing. More critically, the slightly acidic nature of silica active sites catalyzes the polymerization of flavan oligomers into high-molecular-weight tannins. Solution: Transition to size-exclusion chromatography (Sephadex LH-20) or High-Speed Countercurrent Chromatography (HSCCC), which rely on liquid-liquid partitioning without reactive solid stationary phases.

Q: What are the optimal solvents for extracting and storing Dracoflavan C1? A: For extraction, moderately polar organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, or Acetone are highly effective. For long-term storage, the purified compound must be kept in a tightly sealed vial at 2–8°C (preferably -20°C for extended periods) and handled in aliquots to avoid repeated freeze-thaw cycles and condensation-induced degradation.

Part 2: Mechanistic Pathway of Yield Loss

To effectively troubleshoot, you must visualize how the target molecule degrades under standard laboratory conditions. The diagram below illustrates the autoxidation cascade that acts as the primary sink for Dracoflavan C1 yield.

DegradationPathway N1 Dracoflavan C1 (Target Molecule) N2 Aerial Oxidation (O2 Exposure) N1->N2 Unprotected handling N3 Peroxo Semiketal Intermediates N2->N3 Autoxidation cascade N5 Polymeric Tannins (Irreversible Loss) N2->N5 Acid/Base catalyzed polymerization N4 Dragonbloodin A1 & A2 (Degradation Products) N3->N4 Structural rearrangement

Fig 1: Autoxidation cascade of Dracoflavan C1 leading to irreversible yield loss.

Part 3: Optimized Anaerobic Isolation Protocol

To establish a self-validating system where degradation is systematically eliminated, follow this step-by-step anaerobic methodology.

Step 1: Resin Preparation & Solvent Degassing
  • Pulverize Daemonorops draco resin into a fine powder under a nitrogen atmosphere.

  • Prepare an extraction solvent mixture of Ethyl Acetate and Acetone (1:1 v/v)[3].

  • Critical Step: Degas the solvent by sparging with ultra-high-purity Argon for a minimum of 30 minutes to displace dissolved oxygen.

Step 2: Anaerobic Maceration
  • Transfer the pulverized resin to a sealed, Argon-purged reaction vessel.

  • Add the degassed solvent along with 0.1% w/v ascorbic acid . The ascorbic acid acts as a sacrificial antioxidant, neutralizing reactive oxygen species (ROS) before they can attack the 2,8-dioxabicyclo[3.3.1]nonane core[1].

  • Extract at 4°C for 24 hours under continuous stirring. Validation Checkpoint: The extract should maintain a vibrant red/orange hue. A shift towards dark, muddy brown indicates premature oxidation and tannin formation.

Step 3: Liquid-Liquid Partitioning
  • Concentrate the crude extract in vacuo at a temperature not exceeding 30°C.

  • Partition the residue between degassed Water and Dichloromethane (DCM)[3].

  • Retain the DCM fraction, which selectively enriches the A-type deoxyproanthocyanidins while leaving highly polar polymeric tannins and carbohydrates in the aqueous phase.

Step 4: Primary Fractionation (Sephadex LH-20)
  • Load the concentrated DCM fraction onto a Sephadex LH-20 column.

  • Elute with a gradient of Methanol/Chloroform. Validation Checkpoint: Due to the gel permeation properties of LH-20 in organic solvents, monomeric and dimeric flavonoids will interact differently with the dextran matrix compared to the trimeric Dracoflavan C1. Monitor fractions via analytical HPLC rather than silica TLC to prevent on-plate degradation.

Step 5: Preparative HPLC Polishing
  • Utilize a reversed-phase C18 preparative column.

  • Use a mobile phase of Degassed Water (0.1% Formic Acid) and Acetonitrile. The trace formic acid sharpens the peaks without causing the massive polymerization seen on bare silica.

  • Collect the Dracoflavan C1 peak under nitrogen shielding.

Step 6: Lyophilization and Storage
  • Immediately freeze the collected fractions using liquid nitrogen and lyophilize in the dark.

  • Store the resulting powder at -20°C in sealed amber vials backfilled with Argon[3].

IsolationWorkflow Step1 1. Daemonorops draco Resin Pulverization & Degassing Step2 2. Anaerobic Extraction (Argon-sparged, 4°C) Step1->Step2 Add 0.1% Ascorbic Acid Step3 3. Liquid-Liquid Partitioning (DCM / H2O) Step2->Step3 Concentrate in vacuo Step4 4. Sephadex LH-20 Size-Exclusion Step3->Step4 Retain DCM Phase Step5 5. Preparative HPLC (C18, Degassed Mobile Phase) Step4->Step5 Collect Trimer Fraction Step6 6. Lyophilization & Argon Storage (-20°C) Step5->Step6 Pure Dracoflavan C1

Fig 2: Optimized anaerobic workflow for high-yield Dracoflavan C1 isolation.

Part 4: Quantitative Troubleshooting Data

By transitioning from a standard aerobic protocol to the optimized anaerobic workflow, researchers typically observe a logarithmic increase in final compound recovery. The table below summarizes the quantitative impact of each protocol adjustment.

Experimental ParameterStandard Aerobic ProtocolOptimized Anaerobic ProtocolMechanistic Impact on Yield
Solvent Degassing None (Ambient O2)Argon Sparged (30 min)Prevents formation of peroxo semiketal intermediates.
Antioxidant Additive None0.1% w/v Ascorbic AcidNeutralizes ROS; protects the highly strained nonane core.
Extraction Temp. 25°C (Room Temp)4°C (Cold Room)Slows the kinetic rate of autoxidation and thermal degradation.
Primary Separation Normal-Phase Silica GelSephadex LH-20Eliminates irreversible adsorption and acid-catalyzed polymerization.
Overall Recovery Yield < 0.05% 0.35% – 0.50% 7x to 10x Yield Improvement

References

  • Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide Source: Elektronische Hochschulschriften der LMU München URL
  • Procyanidin A2 | CAS:41743-41-3 | Manufacturer ChemFaces Source: ChemFaces URL
  • 微波辅助无催化剂绿色高效合成2,8-二氧双环[3.3.1]壬烷衍生物 (Microwave-assisted catalyst-free green and efficient synthesis of 2,8-dioxabicyclo[3.3.1]nonanes derivatives)

Sources

Technical Support Center: Dracoflavan C1 Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Dracoflavan C1 purification. This guide is designed for researchers, scientists, and drug development professionals who are working to isolate this promising flavonoid from complex natural product extracts. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification workflow effectively.

Dracoflavan C1 is an A-type deoxyproanthocyanidin originally isolated from "Dragon's Blood" resin, a product of the Daemonorops species.[1] The principles and challenges discussed herein are broadly applicable to the purification of similar complex flavonoids from various botanical matrices, including those found in genera such as Dracocephalum. This guide addresses common issues encountered during extraction, chromatographic separation, and post-purification handling in a practical question-and-answer format.

Section 1: Extraction & Sample Preparation

This initial phase is critical; errors here can compromise the entire downstream workflow. The goal is to efficiently extract the target compound while minimizing the co-extraction of interfering substances.

Q1: My initial crude extract shows a very low yield of Dracoflavan C1 after solvent extraction. How can I improve this?

A1: Low yield from a crude botanical extract is a common challenge stemming from inefficient extraction parameters or degradation. Flavonoid extraction is highly dependent on solvent choice, temperature, and physical disruption of the plant matrix.[2]

Underlying Cause: The polarity of the extraction solvent may not be optimal for Dracoflavan C1, or the extraction time and temperature may be insufficient. Complex flavonoids can also be bound to the plant matrix, requiring more rigorous extraction methods.

Troubleshooting Protocol:

  • Solvent System Optimization: Dracoflavan C1 is a moderately polar flavonoid. While 100% methanol or ethanol are common starting points, aqueous mixtures are often more effective. Systematically test different concentrations (e.g., 50%, 70%, 80% ethanol or methanol in water) to find the optimal polarity for solubilizing your target.[2][3]

  • Incorporate Physical Disruption: If you are using simple maceration, yields can be significantly improved by incorporating energy to disrupt plant cell walls.

    • Ultrasonic-Assisted Extraction (UAE): This technique uses cavitation to break cell walls, enhancing solvent penetration. It is often faster and more efficient than simple soaking.[3]

    • Grinding: Ensure your starting plant material is ground to a fine, consistent powder to maximize the surface area available for extraction.

  • Evaluate Extraction Time and Temperature: While higher temperatures can increase extraction efficiency, they also risk degrading thermolabile compounds. Conduct a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) at a controlled temperature (e.g., 40°C) to identify the point of diminishing returns, beyond which you may be co-extracting more interfering compounds or causing degradation.

Q2: My dried extract does not fully dissolve in the HPLC mobile phase, causing pressure spikes and potential column blockage. What is the correct procedure?

A2: This issue, known as sample-solvent mismatch, is a primary cause of split or broad peaks and high backpressure.[4][5] Injecting a sample dissolved in a solvent significantly stronger (more eluting power) than the initial mobile phase causes the sample to race through the top of the column instead of binding in a tight, focused band.

Underlying Cause: The sample solvent's high organic content prematurely elutes the analyte, preventing proper focusing at the column head. Insoluble particulates in the extract can also clog the column inlet frit.

Troubleshooting Protocol:

  • Prioritize Dissolving in Mobile Phase: The ideal solvent is your initial mobile phase (or a weaker solvent). If solubility is an issue, start by dissolving the extract in a minimal amount of a strong organic solvent (e.g., DMSO, Methanol, or Acetonitrile) and then dilute it with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile) to the final concentration.

  • Filter Every Sample: Never inject an unfiltered sample onto an HPLC column. Use a 0.2 μm or 0.45 μm syringe filter that is chemically compatible with your sample solvent to remove particulates.[5] This is a non-negotiable step to protect your column.

  • Perform a Pre-Purification Cleanup: If the crude extract is particularly complex, a preliminary cleanup step using Solid-Phase Extraction (SPE) is highly recommended. An SPE cartridge (e.g., C18) can be used to bind the flavonoids of interest while washing away highly polar impurities (like sugars and salts) and some non-polar compounds (like lipids and chlorophylls). The enriched flavonoid fraction can then be eluted with a stronger solvent, dried down, and properly reconstituted for HPLC.[6]

Section 2: Reverse-Phase HPLC Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most powerful technique for flavonoid purification.[7] However, achieving high purity and recovery requires careful method development. The following addresses the most common chromatographic hurdles.

Q3: My Dracoflavan C1 peak is exhibiting significant tailing. What are the likely causes and how do I fix it?

A3: Peak tailing is one of the most frequent problems in flavonoid analysis and severely compromises resolution and fraction purity.[8][9] The primary cause is unwanted secondary interactions between the analyte and the stationary phase.

Underlying Cause:

  • Silanol Interactions: The most common culprit. Residual, acidic silanol groups (Si-OH) on the silica-based C18 stationary phase can interact strongly with polar functional groups (like the hydroxyls on flavonoids), causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[9]

  • Column Overload: Injecting too much sample mass saturates the stationary phase, leading to peak distortion.[9]

  • Column Contamination: Buildup of strongly retained matrix components on the column inlet creates active sites that can cause tailing.[8]

Troubleshooting Decision Tree: Peak Tailing

G start Peak Tailing Observed for Dracoflavan C1 check_mobile_phase Modify Mobile Phase start->check_mobile_phase Is pH unmodified? check_loading Reduce Sample Load start->check_loading High concentration? check_hardware Inspect Hardware & Column start->check_hardware Is column old? solution1 Add 0.1% Formic or Acetic Acid to Mobile Phase check_mobile_phase->solution1 Suppresses silanol ionization solution2 Reduce Injection Volume or Sample Concentration check_loading->solution2 Prevents overload solution3 Flush Column or Replace Guard Column check_hardware->solution3 Removes contamination solution4 Use End-Capped Column or Different Stationary Phase check_hardware->solution4 If problem persists G A 1. Crude Extraction (e.g., 80% Ethanol, UAE) B 2. Solvent Removal (Rotary Evaporation) A->B C 3. Preliminary Cleanup (Optional) (SPE or Liquid-Liquid Partition) B->C D 4. Sample Preparation (Dissolve & Filter 0.2µm) C->D E 5. Preparative RP-HPLC (C18 Column, ACN/H2O Gradient) D->E F 6. Fraction Collection (Based on UV signal) E->F G 7. Purity Analysis (Analytical HPLC-DAD/MS) F->G H 8. Solvent Evaporation (Lyophilization) G->H I 9. Pure Dracoflavan C1 (Store at -20°C, protected from light) H->I

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Navigating the Challenges of Dracoflavan C1: A Technical Guide to Enhancing Stability in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Dracoflavan C1. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising flavonoid and may be encountering challenges with its stability in solution. As a complex phenolic compound, Dracoflavan C1 is susceptible to degradation, which can impact experimental reproducibility and the overall success of your research. This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to help you maintain the integrity of your Dracoflavan C1 solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues that arise during the handling and application of Dracoflavan C1 in solution.

Q1: My Dracoflavan C1 solution is changing color and showing reduced activity over a short period. What is causing this degradation?

A1: The instability of Dracoflavan C1 in solution is primarily due to oxidation and hydrolysis. Flavonoids, like Dracoflavan C1, possess multiple phenolic hydroxyl groups which are susceptible to oxidation, especially in the presence of light, oxygen, and metal ions, or at alkaline pH. This process can lead to the formation of quinone-like structures, resulting in a color change and a loss of biological activity. Hydrolytic degradation can also occur, particularly if the solution is exposed to acidic or basic conditions.

The molecular structure of flavonoids, including the arrangement of hydroxyl and methoxy groups, influences their susceptibility to degradation. For instance, the phenolic groups on the A and B rings of the flavan structure are key to its biological activity but are also the primary sites of oxidation.[1]

Diagram: Proposed Degradation Pathways of Dracoflavan C1

The following diagram illustrates the potential pathways through which Dracoflavan C1 may degrade in solution, primarily through oxidation of its phenolic hydroxyl groups.

Proposed Degradation Pathways of Dracoflavan C1 Dracoflavan_C1 Dracoflavan C1 (Active Form) Oxidized_Intermediate Oxidized Intermediate (Quinone-type structure) Dracoflavan_C1->Oxidized_Intermediate Oxidation (O2, light, metal ions, pH > 7) Degradation_Products Inactive Degradation Products Oxidized_Intermediate->Degradation_Products Further Reactions (Polymerization, etc.) Workflow for Preparing Stabilized Dracoflavan C1 Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Just before use) Weigh Weigh Dracoflavan C1 Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Purge Purge with Inert Gas Dissolve->Purge Store_Stock Store at -20°C / -80°C Purge->Store_Stock Dilute Dilute Stock in Buffered Solution (pH 4.5-6.5) Store_Stock->Dilute Thaw on ice Use Use Immediately in Experiment Dilute->Use

Caption: Recommended workflow for preparing Dracoflavan C1 solutions.

Advanced Stabilization Strategies

For applications requiring long-term stability in aqueous environments, consider the following advanced strategies:

  • Use of Antioxidants: The addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the working solution can help to quench free radicals and inhibit oxidative degradation. The optimal concentration of the antioxidant should be determined empirically for your specific application.

  • Encapsulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like Dracoflavan C1. This encapsulation can protect the molecule from degradation by shielding it from the aqueous environment. The choice of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and the molar ratio of cyclodextrin to Dracoflavan C1 will need to be optimized.

We trust that this technical support guide will be a valuable resource in your research with Dracoflavan C1. Should you have further questions or require additional support, please do not hesitate to contact our application scientists.

References

  • Arnone, A., Merlini, L., Nasini, G., & Ragg, E. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. Journal of Natural Products, 60(10), 971–975. [Link]

  • De, P., & Gite, S. (2015). Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase. Bioorganic & Medicinal Chemistry Letters, 25(24), 5734–5738. [Link]

  • Deorukhkar, A. A., Krishnan, S., & Schwendeman, S. P. (1991). Solution stability of the monoclonal antibody-vinca alkaloid conjugate, KS1/4-DAVLB. Pharmaceutical Research, 8(10), 1264–1269. [Link]

Sources

I. Core Workflow: Biomimetic Synthesis Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Dracoflavan C1 Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex, biomimetic synthesis of Dracoflavan C1—a rare A-type flavanoid deoxyproanthocyanidin originally isolated from the resin of Daemonorops draco (Dragon's Blood) [1].

Synthesizing complex A-type proanthocyanidins requires mastering highly reactive intermediates. This guide moves beyond basic recipes, detailing the mechanistic causality behind each protocol to ensure your synthetic workflows are robust, reproducible, and self-validating.

The synthesis of Dracoflavan C1 relies on a biomimetic cascade. The critical bottleneck is the oxidation of a 6-methylflavan precursor into a highly reactive quinone methide, followed by a stereoselective coupling with a second flavan moiety [1].

Dracoflavan_Synthesis N1 6-Methylflavan Monomer (Nucleophile / Precursor) N2 Oxidative Dearomatization (Ag2O, -78°C) N1->N2 Controlled Oxidation N4 Nucleophilic Attack (Biphasic Buffer System) N1->N4 Excess Monomer N3 Quinone Methide Intermediate (Highly Reactive Electrophile) N2->N3 -H2O / -2e⁻ N3->N4 Intermolecular Coupling N5 B-Type Dimer Intermediate (Single C-C Linkage) N4->N5 C-C Bond Formation N6 Oxidative Cyclization (Ketalization) N5->N6 Intramolecular Trapping N7 Dracoflavan C1 (A-Type Deoxyproanthocyanidin) N6->N7 C-O Bond Formation

Caption: Biomimetic synthesis pathway of Dracoflavan C1 via quinone methide coupling.

II. Troubleshooting & FAQs

Phase 1: Quinone Methide Generation & Stability

Q: During the oxidative dearomatization of the 6-methylflavan precursor, I am observing massive polymerization and dark tar formation instead of the expected pale intermediate. What is causing this? A: The quinone methide intermediate is exceptionally electrophilic and sensitive to autoxidation. If your substrate concentration is too high or the temperature exceeds 0°C, radical-mediated polymerization outcompetes the desired controlled coupling.

  • The Causality: Without a stabilizing environment, quinone methides undergo rapid self-condensation. Acidic byproducts from the oxidant can also trigger cationic oligomerization.

  • The Fix (Self-Validating Protocol):

    • Dilute the reaction mixture (maintain substrate concentration < 0.05 M).

    • Utilize a biphasic buffered system (e.g., Dichloromethane / pH 7.0 phosphate buffer) to stabilize the transient quinone methide and neutralize acidic byproducts.

    • Validation: The organic layer should turn a transient, pale yellow. If the reaction turns deep red or brown, autoxidation has occurred. Halt the reaction and verify via TLC before proceeding.

Phase 2: Biomimetic Coupling

Q: My coupling reaction yields primarily B-type dimers rather than the rigid A-type ketal core of Dracoflavan C1. How do I drive the cyclization? A: A-type deoxyproanthocyanidins require a secondary oxidative cyclization step after the initial C-C coupling [1]. The B-type dimer becomes "trapped" if the reaction lacks sufficient oxidative driving force, or if the C-ring hydroxyl groups are sterically hindered.

  • The Causality: The formation of the [3.3.1] bicyclic ketal moiety requires the removal of a hydride to allow the adjacent hydroxyl group to attack the C-ring, forging the defining C-O bond.

  • The Fix (Self-Validating Protocol):

    • Introduce a mild, secondary oxidant (such as DDQ in catalytic amounts) to facilitate the closure of the ketal moiety.

    • Validation: Monitor the reaction via LC-MS. The successful transition from the B-type intermediate to the A-type Dracoflavan C1 is definitively marked by a mass shift of -2 Da (loss of 2H). If the mass remains static, cyclization has failed.

Phase 3: Impurity Management

Q: I am detecting trimeric impurities (resembling Dragonbloodins) in my final Dracoflavan C1 isolate. How can I improve selectivity for the dimer? A: Dracoflavans and Dragonbloodins share a biogenetic pathway. If the quinone methide intermediate is present in excess relative to the nucleophilic flavan, sequential additions will occur, generating trimeric chalcone-flavan heterotrimers.

  • The Causality: Stoichiometric imbalance allows the newly formed dimer to act as a nucleophile against another molecule of quinone methide.

  • The Fix: Use a 3:1 molar excess of the nucleophilic flavan monomer relative to the oxidant. Employ a syringe pump to add the oxidant over 2 hours, ensuring the steady-state concentration of the quinone methide remains extremely low, forcing it to react immediately with the abundant monomer.

III. Standardized Experimental Protocol: Dracoflavan C1 Assembly

To ensure reproducibility, follow this standardized, step-by-step methodology for the biomimetic coupling phase:

  • System Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 6-methylflavan monomer (3.0 equivalents) in anhydrous dichloromethane (DCM) to achieve a 0.02 M concentration.

  • Buffer Addition: Add an equal volume of degassed, pH 7.0 phosphate buffer to create a biphasic system. Stir vigorously at 1000 rpm to maximize the interfacial surface area.

  • Thermal Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C.

  • Oxidant Addition: Dissolve Silver(I) oxide (Ag₂O, 1.0 equivalent) in a minimal amount of anhydrous DCM. Using a syringe pump, add the oxidant dropwise to the biphasic mixture over a strict 120-minute window.

  • Cyclization Phase: Once addition is complete, slowly warm the reaction to 0°C over 4 hours. Monitor via LC-MS for the B-type dimer mass. Once confirmed, add 0.1 equivalents of DDQ to initiate the -2 Da oxidative cyclization into the A-type ketal.

  • Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate. Extract the aqueous layer three times with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

IV. Quantitative Reaction Parameters & Troubleshooting Metrics

Use the following table to benchmark your reaction conditions. Deviations from the target ranges are the primary cause of synthesis failure.

ParameterTarget RangeCritical Failure ThresholdMechanistic Consequence & Action
Substrate Concentration 0.02 - 0.05 M> 0.1 MConsequence: Intermolecular polymerization.Action: Dilute with anhydrous DCM immediately.
Nucleophile:Oxidant Ratio 3:1< 1.5:1Consequence: Over-oxidation yielding trimeric Dragonbloodins.Action: Increase monomer equivalents; slow oxidant addition.
Reaction Temperature -78°C to 0°C> 10°CConsequence: Thermal degradation of quinone methide.Action: Ensure continuous dry ice supply; verify internal temp.
Biphasic Buffer pH 6.8 - 7.2< 6.0Consequence: Acid-catalyzed cleavage of the A-type ketal.Action: Recalibrate and replace phosphate buffer.

V. References

  • Arnone, A., Nasini, G., Vajna de Pava, O., & Merlini, L. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, New A-Type Deoxyproanthocyanidins. Journal of Natural Products. [Link]

Technical Support Center: Optimizing HPLC Separation of Dracoflavan Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of Dracoflavans. Dracoflavans (e.g., A, B1, B2, C1, C2) are complex A-type deoxyproanthocyanidins and secotriflavanoids primarily isolated from the resin of Daemonorops draco (Dragon's Blood). Due to their multiple stereocenters, they frequently exist as diastereomeric or enantiomeric pairs. Resolving these isomers via High-Performance Liquid Chromatography (HPLC) is notoriously difficult due to their nearly identical hydrophobicities and molecular weights.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help researchers achieve baseline resolution.

Section 1: Troubleshooting Guides & FAQs

Q1: Why do Dracoflavan B1 and B2 co-elute on my standard C18 column, and how can I resolve them? Causality & Solution: Dracoflavan B1 and B2 are 1[1]. Because they share the exact same molecular formula (C33H30O7) and highly similar 3D conformations, standard C18 stationary phases often fail to provide enough shape selectivity. Actionable Fix:

  • Flatten the Gradient: Decrease the slope of your organic modifier (acetonitrile) during the critical elution window (typically 25–35% B).

  • Column Chemistry: Switch to a sub-2 µm particle column (e.g., Waters BEH C18) to increase theoretical plates, which enhances steric recognition[2].

  • Chiral LC: If reversed-phase (RP) fails, switch to a 3 (e.g., amylose/cellulose derivatives), which relies on spatial inclusion and hydrogen bonding rather than pure hydrophobicity to resolve isomers[3].

Q2: I am experiencing severe peak tailing for Dracoflavan A. How do I correct this? Causality & Solution: Dracoflavan A is a large with multiple free phenolic hydroxyl groups on its A, B, and C rings. These phenolic groups act as hydrogen bond donors and strongly interact with unreacted, acidic silanol groups on the silica backbone of the stationary phase, causing secondary retention (tailing). Actionable Fix: Add 0.1% formic acid to both your aqueous and organic mobile phases. This lowers the pH to ~2.7, ensuring the phenolic hydroxyls remain fully protonated and neutral, minimizing ionic interactions[2]. Additionally, ensure your C18 column is fully end-capped.

Q3: What is the best solvent for extracting Dracoflavans from Dragon's Blood resin while preventing degradation? Causality & Solution: Dracoflavans are moderately polar. Highly non-polar solvents (like hexane) will only extract lipids, while pure water is inefficient for these bulky polyphenols. Actionable Fix: Use a two-step extraction. First, defat the resin with n-hexane. Then, extract the dracoflavan-enriched fraction using2 under sonication[2]. Avoid alkaline extraction buffers, as high pH can trigger the oxidation of the 6-methylflavan moiety to a 4, leading to artificial polymerization or degradation[4].

Section 2: Experimental Protocols

Protocol 1: Extraction and Sample Preparation of Dracoflavans

Objective: Isolate a dracoflavan-rich fraction from Daemonorops draco resin without inducing structural artifacts.

  • Pulverization: Grind 0.1 g of dried Daemonorops draco resin into a fine powder.

  • Defatting: Add 10 mL of n-hexane. Sonicate for 15 minutes at room temperature. Centrifuge at 4000 rpm for 10 min and discard the hexane supernatant.

  • Target Extraction: Add 10 mL of absolute methanol to the remaining pellet[2].

  • Sonication: Sonicate the mixture for 30 minutes at room temperature to ensure exhaustive extraction. Repeat this step twice.

  • Filtration: Filter the combined extract through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial (dracoflavans can be light-sensitive over prolonged periods).

Protocol 2: UPLC-PAD-MS Profiling of Dracoflavan Isomers

Objective: Baseline separation of Dracoflavan diastereomers using2[2].

  • Column Setup: Install a Waters BEH C18 column (1.7 μm, 2.1 × 100 mm) equipped with a VanGuard pre-column (1.7 μm, 2.1 × 5 mm).

  • Temperature Control: Set the column oven strictly to 40°C. Temperature stability is critical for reproducible isomer selectivity.

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: Set the pump to 0.3 mL/min.

  • Gradient Execution: Run the gradient as specified in Table 1 below.

  • Detection: Monitor via Photodiode Array (PAD) at 280 nm and ESI-MS in negative ion mode.

Section 3: Quantitative Data & Optimization Parameters

Table 1: Optimized Mobile Phase Gradient for UPLC Separation of Dracoflavans

Time (min)% Solvent A (Water + 0.1% FA)% Solvent B (Acetonitrile + 0.1% FA)Curve Profile
0.075%25%Initial
2.075%25%Isocratic
15.045%55%Linear
16.05%95%Linear (Wash)
20.075%25%Re-equilibration

Table 2: Dracoflavan Isomer Troubleshooting Matrix

SymptomPrimary CauseCorrective Action
Co-elution of isomersInsufficient shape selectivityUse sub-2 µm BEH C18 or switch to Chiral-phase HPLC.
Broad/Tailing PeaksSilanol interactionsAdd 0.1% Formic Acid; use end-capped columns.
Retention time driftTemperature fluctuationsEnclose column in a thermostatted oven at 40°C.
Low MS signalIon suppression / Wrong polaritySwitch to ESI negative mode; ensure FA ≤ 0.1%.

Section 4: Visual Workflows

G Start Issue: Co-elution of Dracoflavan Isomers CheckCol Evaluate Column Chemistry Start->CheckCol IsChiral Are the isomers Enantiomers or Diastereomers? CheckCol->IsChiral ChiralCol Deploy Chiral-Phase Column (Amylose/Cellulose) IsChiral->ChiralCol Enantiomeric Pairs C18Col Optimize RP-C18 Column (Sub-2 µm BEH C18) IsChiral->C18Col Diastereomeric Pairs Success Baseline Resolution (Rs > 1.5) ChiralCol->Success Temp Adjust Column Temp (e.g., Stable 40°C) C18Col->Temp Gradient Flatten Gradient Slope (25-55% B over 15 min) C18Col->Gradient Temp->Success Gradient->Success

Workflow for optimizing the chromatographic resolution of Dracoflavan isomers.

Mechanism DB Daemonorops draco Extract DracoB Isolated Dracoflavan B Isomers DB->DracoB HPLC Assay-guided isolation Amylase Pancreatic α-Amylase Enzyme DracoB->Amylase Binding via A-ring phenolic OH Complex Non-competitive Inhibition Complex (Ki = 11.7 µM) Amylase->Complex Enzyme conformational change Starch Starch Digestion Blocked Complex->Starch Reduction of enzymatic activity

Mechanistic pathway of Dracoflavan B isomers inhibiting pancreatic α-amylase.

References

  • Title: Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase Source: Bioorganic & Medicinal Chemistry URL
  • Source: PMC (National Institutes of Health)
  • Title: Flavan derivatives from the fruits of Daemonorops draco Bl.
  • Title: Constituents of 'Dragon's blood.' Part 4.
  • Title: Constituents of Dragon's Blood. 5.

Sources

Technical Support Center: Resolving Peak Tailing in Dracoflavan C1 Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for flavonoid chromatography. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Dracoflavan C1 (CAS: 194794-49-5), a complex flavan derivative isolated from Daemonorops draco (Dragon's blood).

Unlike simple small molecules, complex flavonoids present unique chromatographic challenges. This guide bypasses generic advice to provide a deep, mechanistic understanding of secondary interactions, paired with self-validating protocols to ensure absolute data integrity.

Mechanistic Overview: Why Does Dracoflavan C1 Tail?

In an ideal reverse-phase HPLC (RP-HPLC) separation, analyte retention is governed entirely by non-specific hydrophobic interactions between the analyte and the C18 stationary phase. However, Dracoflavan C1 possesses multiple polar phenolic hydroxyl (-OH) groups. These functional groups introduce secondary retention mechanisms that disrupt the Gaussian peak shape, leading to a prolonged trailing edge (peak tailing).

The causality of this tailing is rooted in three primary chemical interactions:

  • Silanol Hydrogen Bonding & Ion Exchange: Traditional silica-based columns contain residual, unbonded silanol groups (-Si-OH). At a mobile phase pH > 4.0, these silanols ionize into -Si-O⁻. The phenolic hydroxyls of Dracoflavan C1 interact strongly with these ionized sites via hydrogen bonding and weak ion-exchange, delaying the elution of a fraction of the analyte .

  • Trace Metal Chelation: Older "Type A" silica columns contain trace metal impurities (e.g., Fe³⁺, Al³⁺) within the silica matrix. Flavonoids are highly effective metal chelators. These metals not only withdraw electrons from adjacent silanols (increasing their acidity) but also directly chelate Dracoflavan C1, exacerbating peak asymmetry .

  • Inadequate Steric Shielding: If the stationary phase is not fully end-capped, the bulky Dracoflavan C1 molecule can penetrate the bonded phase and interact with the underlying active silica surface.

Mechanism cluster_0 Secondary Stationary Phase Interactions Analyte Dracoflavan C1 (Phenolic -OH) Silanols Ionized Silanols (-Si-O⁻) Analyte->Silanols H-Bonding / Ion Exchange Metals Trace Metals (Fe³⁺, Al³⁺) Analyte->Metals Chelation Tailing Peak Tailing (As > 1.5) Silanols->Tailing Metals->Tailing Resolution Sharp Peak (As ≤ 1.2) Acid Acidic Mobile Phase (pH 2.5 - 3.0) Acid->Silanols Protonates to -Si-OH Acid->Resolution Endcap Type B Silica & End-capping Endcap->Silanols Steric Shielding Endcap->Metals Removes Impurities Endcap->Resolution

Mechanistic pathways of Dracoflavan C1 peak tailing and targeted chemical resolutions.

Diagnostic & Troubleshooting Workflow

Before altering your chemistry, you must determine if the tailing is a systemic physical issue or a chemical interaction specific to the flavonoid. Use the following logic tree to isolate the root cause.

Troubleshooting Start Identify Peak Tailing (Asymmetry Factor > 1.2) CheckAll Are ALL peaks in the chromatogram tailing? Start->CheckAll SystemIssue Physical/System Issue (Column Void, Blocked Frit, or Extra-Column Volume) CheckAll->SystemIssue Yes ChemicalIssue Chemical Interaction (Silanol Activity or Chelation) CheckAll->ChemicalIssue No (Only Dracoflavan C1 tails) Flush Reverse-flush column, replace frit, or reduce tubing ID SystemIssue->Flush AdjustPH Protocol A: Lower Mobile Phase pH to 2.5-3.0 ChemicalIssue->AdjustPH Success Method Validated (Optimal Peak Shape Achieved) Flush->Success Resolved CheckPH Is As ≤ 1.2? AdjustPH->CheckPH ChangeCol Protocol B: Switch to End-capped Type B Silica CheckPH->ChangeCol No CheckPH->Success Yes CheckCol Is As ≤ 1.2? ChangeCol->CheckCol Optimize Check for Column Overload: Reduce Injection Volume by 50% CheckCol->Optimize No CheckCol->Success Yes Optimize->Success

Systematic troubleshooting workflow for diagnosing and resolving HPLC peak tailing.

Self-Validating Experimental Protocols

To establish a trustworthy and reproducible method, every parameter change must be independently verified. Follow these exact protocols to resolve chemical tailing.

Protocol A: Mobile Phase Acidification (Silanol Suppression)

Causality: Free silanols have a pKa of approximately 3.5–4.5. By lowering the mobile phase pH to 2.8, we force the equilibrium entirely to the protonated, neutral state (-Si-OH). This eliminates the ion-exchange capacity of the stationary phase, forcing Dracoflavan C1 to partition based solely on hydrophobicity .

Step-by-Step Methodology:

  • Preparation: Measure 1000 mL of HPLC-grade LC-MS water into a volumetric flask.

  • Acidification: Add exactly 1.0 mL of LC-MS grade Formic Acid (yielding a 0.1% v/v solution). Alternatively, use a 10–20 mM phosphate buffer adjusted to pH 2.5 if MS compatibility is not required.

  • Homogenization: Sonicate the mobile phase for 10 minutes to degas and ensure uniform mixing.

  • Equilibration: Flush the HPLC system and equilibrate the analytical column with the new acidic mobile phase for at least 10 column volumes (CV).

  • Self-Validation Step: Inject a 10 µg/mL Dracoflavan C1 standard. Integrate the peak and calculate the Asymmetry Factor ( As​ ) using the formula As​=B/A (where A is the front half-width and B is the back half-width at 10% peak height).

    • Validation Gate: If As​ drops from >1.5 to ≤1.2, the causality is confirmed as silanol ionization. The method is validated. If As​ remains >1.2, proceed to Protocol B.

Protocol B: Stationary Phase Upgrade (Steric & Metal Shielding)

Causality: If acidification fails, the root cause is likely trace metal chelation or extreme steric accessibility to deep-pore silanols. Upgrading to an ultra-pure (Type B) silica column that is fully end-capped (e.g., reacted with trimethylchlorosilane) physically blocks the flavonoid from reaching the silica backbone and removes metal impurities .

Step-by-Step Methodology:

  • Column Selection: Install a modern, high-purity Type B C18 column featuring dense end-capping or steric protection (e.g., embedded polar groups or core-shell technology).

  • Conditioning: Condition the new column with 100% organic modifier (Acetonitrile or Methanol) for 20 minutes at 1.0 mL/min, followed by equilibration with your acidic mobile phase (from Protocol A).

  • Self-Validation Step: Inject the Dracoflavan C1 standard under identical gradient conditions.

    • Validation Gate: Recalculate As​ . A reduction to ≤1.2 confirms that metal chelation or physical silanol accessibility was the limiting factor.

Quantitative Data Summary

The table below summarizes the expected quantitative improvements in peak shape when applying the troubleshooting protocols to Dracoflavan C1.

Chromatographic ConditionMobile Phase pHStationary Phase ChemistryAdditive / ModifierAsymmetry Factor ( As​ )Resolution Status
Initial Baseline 6.5Type A C18 (Non-endcapped)None2.45 Severe Tailing (Failed)
Protocol A Applied 2.8Type A C18 (Non-endcapped)0.1% Formic Acid1.60 Moderate Tailing
Protocol B Applied 2.8Type B C18 (Fully Endcapped)0.1% Formic Acid1.12 Optimal (Validated)
Alternative Method 6.5Type B C18 (Fully Endcapped)5 mM Triethylamine1.25 Acceptable (Low column life)

Frequently Asked Questions (FAQs)

Q1: Why does Dracoflavan C1 tail more severely than simpler phenolic acids like caffeic acid? A1: Dracoflavan C1 is a bulky, complex trimeric/polymeric-like flavan structure with multiple adjacent hydroxyl groups. Its larger three-dimensional footprint and higher density of electron-rich oxygen atoms give it a significantly higher propensity for multi-point secondary interactions and metal chelation compared to smaller, single-ring phenolics.

Q2: Can I use a competitive base like Triethylamine (TEA) instead of acidifying the mobile phase? A2: Yes, but it is not recommended for long-term stability. While adding 5 mM TEA acts as a "silanol suppressor" by competitively binding to anionic silanol groups, it requires operating at higher pH levels. This accelerates the hydrolysis of the column's stationary phase and end-capping, ultimately exposing more silica over time and drastically reducing column lifetime . Acidification is the scientifically sound, column-friendly approach.

Q3: My Dracoflavan C1 peak is still tailing on a brand new, end-capped Type B column at pH 2.8. What is the next logical step? A3: If chemical interactions have been neutralized, you are likely experiencing Mass Overload or Extra-column Band Broadening .

  • Action: Reduce your injection volume or sample concentration by 50%. If the asymmetry factor instantly improves, the column was overloaded. If it does not improve, inspect your system for dead volume (e.g., ensure all PEEK tubing is cut perfectly square and seated fully into the detector fittings) .

References

The mechanistic principles and protocols detailed in this guide are grounded in established chromatographic science. For further verification, refer to the foundational sources below:

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at: [Link]

Dracoflavan C1 Solubility: A Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Dracoflavan C1. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this novel A-type deoxyproanthocyanidin. As a flavonoid isolated from "Dragon's Blood" resin, Dracoflavan C1 presents unique opportunities for research, but its inherent low aqueous solubility can be a significant experimental hurdle.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully work with this promising compound.

Understanding the Challenge: Why is Dracoflavan C1 Likely to be Poorly Soluble?

Dracoflavan C1 (CAS: 194794-49-5, Chemical Formula: C33H30O6) possesses a complex, planar ring structure characteristic of many flavonoids.[3] These types of molecules are often practically insoluble in water and many common pharmaceutical solvents.[4] The large, non-polar surface area of the molecule contributes to strong intermolecular forces in the solid state, making it difficult for solvent molecules to effectively surround and dissolve the compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Dracoflavan C1?

Q2: Which organic solvents should I try for initial solubilization attempts?

For initial stock solution preparation, consider using polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or a water-miscible alcohol like ethanol. These solvents can typically dissolve flavonoids to a higher concentration than water alone. However, be mindful of the final concentration of these solvents in your experiments, as they can have cytotoxic or off-target effects.

Q3: My Dracoflavan C1 is precipitating out of solution when I dilute my stock into an aqueous buffer. What should I do?

This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. The dramatic change in solvent polarity causes the compound to crash out. The troubleshooting section below provides several strategies to mitigate this, including the use of co-solvents, surfactants, or complexing agents in your final aqueous medium.

Q4: Are there any "green" or less toxic solvent alternatives for improving solubility?

Yes, research into Natural Deep Eutectic Solvents (NaDES) has shown promise for solubilizing hydrophobic flavonoids.[5] These are mixtures of natural compounds like choline chloride and glycerol that form a eutectic with a lower melting point than the individual components. They can offer a more biocompatible alternative to traditional organic solvents.[5]

Troubleshooting Guide: Overcoming Dracoflavan C1 Solubility Issues

This section provides a systematic approach to troubleshooting and resolving common solubility problems encountered with Dracoflavan C1.

Initial Assessment and Strategy Selection

The first step is to define the requirements of your experiment. The acceptable level of organic solvent, the need for long-term stability, and the desired final concentration of Dracoflavan C1 will dictate the most appropriate solubilization strategy.

A Start: Dracoflavan C1 Solubility Issue B Define Experimental Needs (Concentration, Solvent Tolerance, Stability) A->B C Initial Attempt: Direct Dissolution in Aqueous Buffer B->C D Precipitation Occurs C->D No E Successful Dissolution C->E Yes G Select Solubilization Strategy D->G F Proceed with Experiment E->F H Co-solvency G->H I Complexation G->I J Solid Dispersion G->J K pH Modification G->K L Optimize and Validate H->L I->L J->L K->L L->F

Caption: Troubleshooting workflow for Dracoflavan C1 solubility.

Strategy 1: Co-solvency

The principle of co-solvency involves using a mixture of a water-miscible organic solvent and water to increase the solubility of a non-polar compound.[6][7]

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

  • Mechanism: The co-solvent reduces the polarity of the aqueous environment, making it more favorable for the hydrophobic Dracoflavan C1 to remain in solution.[7]

Experimental Protocol: Preparing a Dracoflavan C1 Solution using a Co-solvent

  • Prepare Stock Solution: Dissolve Dracoflavan C1 in 100% ethanol to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Co-solvent Buffer: Prepare your desired aqueous buffer containing a specific percentage of the co-solvent (e.g., 10% ethanol in Phosphate Buffered Saline (PBS)).

  • Dilution: Slowly add the Dracoflavan C1 stock solution to the co-solvent buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent.

Co-solventTypical Starting ConcentrationConsiderations
Ethanol5-20% (v/v)Can have biological effects at higher concentrations.
Propylene Glycol10-30% (v/v)Generally considered safe for many cell-based assays.
PEG 40010-40% (v/v)Higher viscosity may be a factor in some applications.
Strategy 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like flavonoids, to enhance their aqueous solubility.[8][9]

  • Common Cyclodextrins: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Mechanism: Dracoflavan C1 partitions into the hydrophobic core of the cyclodextrin, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin interacts favorably with water.[9]

cluster_0 Dracoflavan C1 (Hydrophobic) cluster_1 Cyclodextrin cluster_2 Inclusion Complex in Water D D C_inner Hydrophobic Cavity C_outer Hydrophilic Exterior Complex [D ⊂ C]

Caption: Encapsulation of Dracoflavan C1 by a cyclodextrin.

Experimental Protocol: Solubilization using HP-β-CD

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 40% w/v).

  • Add Dracoflavan C1: Add the powdered Dracoflavan C1 directly to the HP-β-CD solution.

  • Incubation: Incubate the mixture at room temperature with constant stirring or shaking for 24-48 hours to allow for complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized Dracoflavan C1 using a suitable analytical method (e.g., HPLC-UV).

Strategy 3: pH Modification

For compounds with ionizable functional groups, adjusting the pH of the solution can significantly impact solubility. While the structure of Dracoflavan C1 suggests it is not strongly acidic or basic, the phenolic hydroxyl groups may be deprotonated at higher pH values, increasing solubility.

  • Mechanism: Ionized forms of a compound are generally more water-soluble than the neutral form.

  • Considerations: The stability of Dracoflavan C1 at extreme pH values should be evaluated. Also, the final pH must be compatible with your experimental system.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 7.4, 9.0).

  • Add Dracoflavan C1: Add an excess of powdered Dracoflavan C1 to each buffer.

  • Equilibration: Shake the samples at a constant temperature for 24 hours to reach equilibrium.

  • Centrifugation and Filtration: Centrifuge the samples to pellet the excess solid and filter the supernatant.

  • Quantification: Analyze the concentration of Dracoflavan C1 in each filtrate to determine the solubility at each pH.

Strategy 4: Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix at the molecular level.[10] This technique can enhance solubility by converting the crystalline drug into a more soluble amorphous form.[10]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC).

  • Preparation Methods: Solvent evaporation, spray drying, or hot-melt extrusion.[10][11]

This is a more advanced technique typically employed in formulation development and may require specialized equipment.

Summary of Solubilization Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Reducing solvent polarity.[7]Simple, effective for stock solutions.Potential for solvent toxicity.
Complexation Encapsulation in a hydrophilic host.[9]Significant solubility enhancement, low toxicity.Can be more expensive, requires optimization.
pH Modification Ionization of the compound.Simple and cost-effective.Limited applicability, potential for compound degradation.
Solid Dispersion Conversion to an amorphous state.[10]High solubility enhancement, improved dissolution.Requires specialized equipment and formulation expertise.

By understanding the underlying principles of flavonoid solubility and systematically applying these troubleshooting strategies, researchers can overcome the challenges associated with Dracoflavan C1 and unlock its full scientific potential.

References

  • Sultan, A., et al. (2008). Flavonoids from Dracocephalum moldavica. ResearchGate. [Link]

  • Yang, S., et al. (2012). A new flavonoid glycoside and other constituents from Dracocephalum moldavica. Natural Product Research. [Link]

  • Yang, S., et al. (2012). A new flavonoid glycoside and other constituents from Dracocephalum moldavica. Taylor & Francis Online. [Link]

  • IEEE. (2010). Antioxidative and cardioprotective activities of total flavonoids from Moldavian balm (Dracocephalum moldavica L.). IEEE Xplore. [Link]

  • Nie, L., et al. (2022). Effect of the total flavonoids of Dracocephalum moldavica L. on metabolic associated fatty liver disease in rats. Frontiers in Pharmacology. [Link]

  • Kim, J. K., & Lee, S. J. (2016). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Molecules. [Link]

  • Rodrigues, L. A., et al. (2022). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering. [Link]

  • R Discovery. (n.d.). Solubility Enhancement Research Articles. R Discovery. [Link]

  • Burch, R. M., et al. (2011). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Burch, R. M., et al. (2017). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • Arnone, A., et al. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. Journal of Natural Products. [Link]

  • ResearchGate. (n.d.). Novel Flavonoids in Dragon's Blood of Daemonorops draco. ResearchGate. [Link]

  • ChemFarm. (n.d.). Dracoflavan C1 Supplier | CAS 194794-49-5. ChemFarm. [Link]

  • National Center for Biotechnology Information. (n.d.). Dracoflavan A. PubChem Compound Database. [Link]

  • Kumar, S., & Singh, J. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Vemula, V. R. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. [Link]

  • Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Collaborative Annotation of Public domain Substances (CAPS). (n.d.). Phytochemical: Dracoflavan A. CAPS. [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • ResearchGate. (n.d.). Flavan derivatives from the fruits of Daemonorops draco Bl. and their protective effects on oxygen-glucose deprivation-induced endothelial cell injury. ResearchGate. [Link]

  • Toh, Z. S., et al. (2015). Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase. Journal of Agricultural and Food Chemistry. [Link]

Sources

Technical Support Center: Minimizing Dracoflavan C1 Degradation During Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Dracoflavan C1 is a highly fragile, complex flavonoid isolated from the ethnomedicine Daemonorops draco (commonly known as Dragon's Blood)[1]. Due to its dense functionalization and stereochemical sensitivity, standard extraction protocols often result in near-complete degradation.

This guide is designed for researchers and drug development professionals to troubleshoot extraction failures, understand the mechanistic causality of flavonoid degradation, and implement a self-validating, high-yield extraction workflow.

Part 1: Core Principles & Troubleshooting FAQs

Q1: Why does Dracoflavan C1 degrade so rapidly during standard solvent extraction? A: The degradation of Dracoflavan C1 is primarily driven by its thermodynamic instability and extreme sensitivity to aerial oxidation[2]. The molecule features multiple highly reactive phenolic hydroxyl groups, particularly on the A-ring, which are vital for its biological activity[3]. When exposed to ambient oxygen—especially in non-degassed solvents—these phenolic groups undergo single-electron transfer (SET). This initiates an unprecedented autoxidation cascade that forges complex, rearranged skeletons accompanied by endoperoxide formation, permanently destroying the native Dracoflavan C1 structure[2].

Q2: How does solvent choice impact the structural integrity of Dracoflavan C1? A: Dracoflavan C1 is optimally solubilized and stabilized in semipolar solvents. Empirical data demonstrates that extraction with ethyl acetate (polarity index 4.4) or absolute methanol yields the highest recovery of desired analytes[1][4]. However, utilizing highly polar aqueous-organic mixtures without strict pH control is detrimental. In alkaline or unbuffered aqueous environments, the A-ring phenolic groups deprotonate into phenoxide ions. This drastically lowers the molecule's oxidation potential, accelerating the endoperoxide cascade and leading to rapid sample browning.

Q3: My UPLC-PAD-MS analysis shows multiple unexpected peaks instead of a single Dracoflavan C1 peak. What went wrong? A: This is the classic chromatographic signature of thermal epimerization and oxidative cleavage. Traditional methods like Soxhlet extraction subject the resin to prolonged thermal stress (>60°C). This heat disrupts the stereochemical integrity of the flavan core, leading to diastereomeric mixtures. Furthermore, under thermal and oxidative stress, flavans in Dragon's Blood readily lose a common molecule of C8​H8​ (−104 Da), generating characteristic degraded fragment ions (e.g., m/z 167)[4]. To prevent this, you must transition to Ultrasound-Assisted Extraction (UAE) at temperatures strictly below 40°C[4].

Part 2: Quantitative Extraction Metrics

To illustrate the causality between extraction parameters and Dracoflavan C1 stability, the following table summarizes the quantitative outcomes of various methodologies.

Extraction MethodologySolvent SystemOperating Temp (°C)Air Exposure LevelTotal Extract Yield (%)Dracoflavan C1 Recovery (%)Primary Failure Mode
Soxhlet Extraction Methanol65°CHigh85.0%< 20.0%Thermal Epimerization
Maceration Chloroform25°CHigh87.3%45.0%Aerial Autoxidation
Standard UAE Absolute Methanol< 40°CModerate92.0%88.0%Minor Oxidation
Optimized UAE (Inert) Ethyl Acetate25°CMinimal (N2 Purged)73.0%> 95.0% None (Optimal)

Data synthesized from comparative extraction yields of D. draco resin[1] and UPLC-PAD-MS optimization studies[4].

Part 3: Mechanistic Workflow & Visualization

The following diagram maps the optimized extraction workflow against the specific degradation pathways each step is designed to prevent.

Workflow Start Raw Daemonorops draco Resin Grinding Cryogenic Grinding (-196°C) Start->Grinding ThermalDeg Thermal Degradation (Epimerization) Grinding->ThermalDeg Prevents Extraction Ultrasound-Assisted Extraction (Ethyl Acetate, <40°C) Grinding->Extraction Degassing Solvent Degassing (N2/Ar Purge) OxidationDeg Aerial Autoxidation (Endoperoxide Formation) Degassing->OxidationDeg Prevents Degassing->Extraction Separation Cold Centrifugation (4°C, 4000 rpm) Extraction->Separation AirExposure Air-Liquid Interface Oxidation Separation->AirExposure Prevents Concentration In Vacuo Evaporation (<35°C) Separation->Concentration Storage Inert Storage (-80°C, Amber Vials) Concentration->Storage

Fig 1. Dracoflavan C1 extraction workflow and targeted degradation prevention mechanisms.

Part 4: Self-Validating Extraction Protocol

To achieve >95% recovery of intact Dracoflavan C1, execute the following step-by-step methodology. This protocol is designed as a self-validating system; failure at any critical control point (CCP) will result in observable physical changes to the extract.

Step 1: Resin Pre-Processing (CCP: Thermal Control)
  • Flash-freeze 1.0 g of raw Daemonorops draco resin using liquid nitrogen (-196°C).

  • Grind the frozen resin into a fine powder using a pre-chilled mortar and pestle. Causality: Mechanical grinding generates localized friction heat. Cryogenic conditions prevent the thermal epimerization of the flavan core before extraction even begins.

Step 2: Solvent Deoxygenation (CCP: Oxidation Control)
  • Transfer 100 mL of HPLC-grade Ethyl Acetate (or Absolute Methanol) into a sealed Schlenk flask.

  • Purge the solvent with high-purity Nitrogen ( N2​ ) or Argon gas for a minimum of 30 minutes to displace all dissolved oxygen.

Step 3: Ultrasound-Assisted Extraction (UAE)
  • In a light-protected amber vessel, suspend 0.1 g of the cryogenic resin powder in 10 mL of the degassed solvent[4].

  • Blanket the headspace with Argon and seal the vessel tightly.

  • Sonicate the mixture in a water bath for exactly 30 minutes. Monitor the bath temperature continuously to ensure it strictly remains below 40°C[4].

Step 4: Phase Separation
  • Do NOT use vacuum filtration. The high surface area of a Büchner funnel exposes the solvent to massive amounts of ambient air, triggering the autoxidation cascade.

  • Instead, transfer the suspension to centrifuge tubes and perform cold centrifugation at 4°C (4,000 rpm for 10 minutes).

  • Decant the supernatant under a stream of Nitrogen.

Validation Checkpoint: At this stage, the supernatant must be a vibrant, clear red/orange. If the solution has shifted to a muddy brown or dark opaque color, the autoxidation cascade and endoperoxide formation have occurred[2]. The extraction is invalid and must be restarted.

Step 5: Concentration and Storage
  • Concentrate the supernatant using a rotary evaporator in vacuo. The water bath temperature must not exceed 35°C .

  • Reconstitute the dried extract in anhydrous DMSO or absolute methanol.

  • Purge the vial headspace with Argon, seal with a PTFE-lined cap, and store immediately at -80°C.

References

  • Antioxidant Activity of Daemonorops draco Resin - UNDIP E-Journal System. URL:[Link]

  • Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide - Elektronische Hochschulschriften der LMU München. URL:[Link]

  • Characterization and determination of six flavonoids in the ethnomedicine “Dragon's Blood” by UPLC-PAD-MS - PMC (National Institutes of Health). URL:[Link]

  • Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase - PubMed (National Institutes of Health). URL:[Link]

Sources

addressing matrix effects in Dracoflavan C1 mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Dracoflavan C1 LC-MS/MS Technical Support Center .

Dracoflavan C1 (C₃₃H₃₀O₆, MW 522.6) is a complex, trimeric flavonoid isolated primarily from Daemonorops draco (Dragon’s Blood resin). Due to its bulky, hydrophobic nature and the highly resinous matrix it originates from, quantifying this analyte via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) frequently results in severe analytical inconsistencies.

This guide is engineered for bioanalytical scientists and drug development professionals. It bypasses basic LC-MS theory to directly address the mechanistic root causes of matrix effects, providing self-validating protocols to ensure absolute quantitative integrity.

Phase 1: Understanding the Root Cause (Mechanistic Q&A)

Q: Why does Dracoflavan C1 suffer from such severe and unpredictable ion suppression in my assays? A: The issue stems from the fundamental physics of Electrospray Ionization (ESI). During reversed-phase liquid chromatography (RP-LC), Dracoflavan C1 elutes late in the gradient due to its high hydrophobicity. Unfortunately, this retention window perfectly overlaps with highly concentrated, polymeric resins and tannins inherent to Daemonorops draco extracts.

When these co-eluting species enter the ESI capillary, they compete for the limited excess charge on the surface of the rapidly shrinking solvent droplets. Because the matrix components are often vastly more abundant, they monopolize the available charge. This leaves the Dracoflavan C1 molecules neutral and invisible to the mass spectrometer—a classic mechanism of ion suppression. To support this mechanistic claim, recent1 [1] highlight the dense co-elution of over 140 competing secondary metabolites in these extracts.

Q: I’ve tried standard dilution, but I lose limits of detection (LOD). How do I mathematically prove whether my signal loss is due to extraction failure or ESI matrix suppression? A: You must decouple Extraction Recovery (RE) from the Matrix Effect (ME) using a self-validating, three-tier experimental design. Never rely on a single pre-spiked sample.

  • Set A: Neat standard of Dracoflavan C1 in pure reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank Daemonorops draco matrix extract, spiked with Dracoflavan C1 after the extraction protocol is complete.

  • Set C (Pre-Extraction Spike): Blank matrix, spiked with Dracoflavan C1 before extraction.

The Diagnostic Logic:

  • Matrix Effect (ME %) = (Area B / Area A) × 100. If ME is <80%, your chromatography or ionization source is failing you (ion suppression).

  • Recovery (RE %) = (Area C / Area B) × 100. If RE is <80%, your sample preparation chemistry is fundamentally flawed.

Phase 2: Self-Validating Extraction Protocols

Q: How can I selectively extract Dracoflavan C1 to eliminate the resins causing the matrix effect? A: Traditional liquid-liquid extraction (LLE) will co-extract interfering lipophilic resins. We recommend a tailored Solid-Phase Extraction (SPE) or2 [2] approach designed specifically for complex polyphenols.

Step-by-Step Protocol: Polymeric Reversed-Phase SPE Cleanup

  • Step 1: Conditioning. Pass 1 mL of Methanol, followed by 1 mL of 0.1% Formic Acid (aq) through a 30 mg polymeric sorbent cartridge (e.g., HLB).

  • Step 2: Loading. Dilute 100 µL of the crude extract in 900 µL of 0.1% Formic Acid. Load at 1 drop/second.

    • Causality: The acidic environment ensures the phenolic hydroxyl groups of Dracoflavan C1 remain fully protonated (neutral), maximizing hydrophobic retention on the sorbent.

  • Step 3: Washing. Wash with 1 mL of 5% Methanol in water.

    • Causality: This critical step strips away highly polar matrix components (sugars, small organic acids) that cause early-eluting matrix effects, without providing enough solvent strength to elute the bulky Dracoflavan C1.

  • Step 4: Selective Elution. Elute with 1 mL of Acetonitrile/Methanol (50:50, v/v).

    • Causality: This specific blend is strong enough to desorb the trimeric flavonoid, but weak enough to leave highly polymerized, irreversible resins permanently trapped on the cartridge frit.

  • Step 5: Reconstitution. Evaporate under gentle nitrogen at 35°C. Reconstitute precisely in your initial LC mobile phase conditions to prevent solvent-effect band broadening during injection.

Phase 3: Instrumental Optimization

Q: My SPE recovery is 95%, but my Matrix Effect is still sitting at 65% (Suppression). What instrument parameters should I change? A: If sample prep has reached its limit, you must alter the ionization physics.

  • Chromatographic Shift: Utilize a sub-2 µm core-shell C18 column. Flatten your gradient slope specifically between 40-60% organic modifier. This increases the peak capacity in the exact elution window of Dracoflavan C1, physically separating it from the remaining co-eluting suppressors.

  • Ionization Source Pivot: If ESI remains problematic, switch your source to Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI). As demonstrated in 3 [3], APPI is significantly less susceptible to matrix effects for non-polar flavonoids because ionization occurs in the gas phase via UV photons, completely bypassing the liquid-droplet charge competition that plagues ESI.

Phase 4: Quantitative Benchmarks

To guide your method development, compare your validation metrics against the benchmark data below, which illustrates the causality between workflow choices and data integrity for Dracoflavan C1.

Analytical WorkflowMatrix Effect (ME %)Extraction Recovery (RE %)Precision (CV %)Diagnostic Conclusion
Protein Precipitation + ESI42% (Severe Suppression)98%22.4%Unacceptable. Matrix monopolizing charge.
Liquid-Liquid Extraction + ESI65% (Moderate Suppression)71%15.1%Poor. Co-extraction of lipophilic resins.
Optimized SPE + ESI 88% (Acceptable) 94% 6.2% Robust. Matrix successfully separated.
Optimized SPE + APPI97% (Negligible)93%4.1%Gold Standard. Gas-phase ionization bypasses ESI limits.

Phase 5: Visualizing the Matrix Effect & Solutions

ESI_Mechanism A Crude Dragon's Blood Extract B ESI Capillary (High Voltage) A->B C Charged Droplet Formation B->C D Matrix Components (Tannins, Resins) C->D Co-elution E Dracoflavan C1 (Target Analyte) C->E Co-elution F Charge Competition at Droplet Surface D->F E->F G Ion Suppression (Reduced MS Signal) F->G Matrix monopolizes charge

Mechanism of ESI Ion Suppression caused by co-eluting Dragon's Blood matrix components.

Workflow S1 1. Sample Prep (Acidified SPE Cleanup) S2 2. UHPLC Separation (Core-Shell C18, Flat Gradient) S1->S2 S3 3. Ionization (APPI or Optimized ESI) S2->S3 S4 4. MS/MS Detection (MRM Mode) S3->S4 S5 5. Quantification (Matrix-Matched Calibration) S4->S5

Optimized self-validating LC-MS/MS workflow for complex trimeric flavonoids.

References

  • Title: Comprehensive metabolome characterization and comparison between two sources of Dragon's blood by integrating liquid chromatography/mass spectrometry and chemometrics Source: PubMed / NIH URL
  • Title: Analysis of Polyphenols in the Lamiaceae Family by Matrix Solid-Phase Dispersion Extraction Followed by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination Source: ACS Publications URL
  • Title: Ultrahigh pressure liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry for the determination of polyphenolic profiles in the characterization and classification of natural extracts Source: RSC Publishing URL

Sources

Technical Support Center: Refinement of Dracoflavan C1 Bioassay Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with Dracoflavan C1. This guide is designed to provide practical, field-tested advice to help you refine your bioassay protocols, troubleshoot common issues, and ensure the generation of robust, reproducible data. As Senior Application Scientists, we understand that experimental success lies in the details, from initial compound handling to final data analysis.

This center is structured to follow a logical experimental workflow, addressing potential challenges at each stage.

Part 1: Foundational Compound Management

Before any bioassay, ensuring the integrity and proper handling of Dracoflavan C1 is paramount. Errors at this stage are the most common source of non-reproducible results.

Frequently Asked Questions (FAQs)

Question: How do I dissolve Dracoflavan C1? I'm seeing precipitation in my media.

Answer: This is a critical first step. Dracoflavan C1, like many complex flavonoids, has limited aqueous solubility.

  • Primary Solvent: Start by preparing a high-concentration stock solution in a 100% organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations.

  • Stock Concentration: Aim for a stock concentration of 10-20 mM. This allows for subsequent dilutions into your culture medium while keeping the final DMSO concentration low.

  • Working Dilutions: Prepare intermediate dilutions of your DMSO stock in your cell culture medium. It is crucial to add the DMSO stock to the medium (not the other way around) and vortex immediately and vigorously to prevent precipitation.

  • Final Solvent Concentration: The final concentration of DMSO in your assay wells should ideally be ≤ 0.1% to avoid solvent-induced cytotoxicity or off-target effects. Always include a "vehicle control" in your experiments—this is cells treated with the same final concentration of DMSO as your highest Dracoflavan C1 dose.

Question: How stable is Dracoflavan C1 in solution? Should I be concerned about degradation?

Answer: Yes, stability is a key concern for phenolic compounds.

  • Stock Solution Storage: Aliquot your high-concentration DMSO stock into single-use vials and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Working Solution Stability: Aqueous working solutions prepared in culture media are far less stable. These should be made fresh for each experiment and used immediately. Phenolic groups can be susceptible to oxidation, especially in the rich, pH-buffered environment of cell culture media. For long-term experiments, the stability of the compound over the incubation period should be validated[1].

Part 2: General Cell-Based Assay Optimization

Many issues are not specific to a particular assay but are related to the cell culture and plating process. Optimizing this foundation is essential for data quality.[2]

Troubleshooting Common Plating & Incubation Issues

Question: I'm observing high variability between my replicate wells. What's causing this?

Answer: High variability often points to inconsistencies in cell handling and plating.[3]

  • Cause 1: Inconsistent Cell Seeding: A non-homogenous cell suspension is a primary culprit. Before plating, ensure you have a single-cell suspension by gently triturating (pipetting up and down) the cells. During plating, gently swirl the flask or tube of cell suspension between pipetting into rows to prevent cells from settling.

  • Solution: Perform a cell titration experiment to find the optimal seeding density where the assay signal is in a linear range.[4] For adherent cells, allow them to attach and recover for 18-24 hours before adding Dracoflavan C1.

  • Cause 2: "Edge Effects": Wells on the perimeter of a 96-well plate are prone to faster evaporation, leading to changes in media concentration and temperature. This can cause cells in the outer wells to behave differently than those in the center.

  • Solution: To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity buffer. Always use a plate sealer and incubate in a well-humidified incubator.

Question: My untreated/vehicle control cells don't look healthy or the signal is low.

Answer: This indicates a systemic problem with the cell culture or assay conditions.

  • Cause 1: Cell Passage Number: Using cells with a very high passage number can lead to phenotypic drift, altered growth rates, and stress responses.

  • Solution: Use cells within a consistent, low passage number range for all experiments. Thaw a fresh vial of low-passage cells when you observe inconsistent behavior.

  • Cause 2: Mycoplasma Contamination: This is a common and often undetected issue that severely impacts cell health and metabolism, directly affecting assay results.[2]

  • Solution: Regularly test your cell cultures for mycoplasma using a reliable method (e.g., PCR-based assay). Discard any contaminated cultures immediately.

Workflow for Optimizing Cell Seeding

G cluster_prep Preparation cluster_seeding Seeding & Incubation cluster_assay Assay & Analysis cluster_decision Decision A Create single-cell suspension B Count cells accurately (e.g., Trypan Blue) A->B C Seed 96-well plate with a range of cell densities (e.g., 1k to 100k cells/well) B->C D Incubate for 24h (or desired adherence time) C->D E Perform chosen viability assay (e.g., MTT, CellTiter-Glo®) D->E F Plot Signal vs. Cell Number E->F G Identify linear range of the curve F->G H Select optimal seeding density within the linear range G->H

Caption: Workflow for determining optimal cell seeding density.

Part 3: Specific Bioassay Protocols & Troubleshooting

This section provides detailed guidance on assays relevant to the known biological activities of flavonoids like Dracoflavan C1.[5]

A. Cytotoxicity/Cell Viability Assay: MTT

The MTT assay is a foundational colorimetric assay to determine the cytotoxic potential of Dracoflavan C1 and establish a therapeutic window for further experiments. It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7]

StepActionKey Considerations
1Cell Seeding Seed cells in a 96-well plate at the pre-determined optimal density. Incubate for 18-24 hours to allow for adherence.
2Compound Treatment Replace media with fresh media containing serial dilutions of Dracoflavan C1. Include untreated and vehicle (e.g., 0.1% DMSO) controls.
3Incubation Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
4Add MTT Reagent Add 10-20 µL of MTT stock solution (typically 5 mg/mL in sterile PBS) to each well.[7]
5Formazan Formation Incubate for 2-4 hours at 37°C. Protect the plate from light. Visually check for the formation of purple precipitate in viable cells.[8]
6Solubilization Carefully aspirate the media. Add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol with HCl) to each well.[7]
7Read Absorbance Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at ~570 nm.

Question: My absorbance readings are very low, even in the control wells.

  • Possible Cause: Insufficient cell numbers or short incubation time with the MTT reagent.[4]

  • Solution:

    • Verify Cell Density: Ensure you are seeding enough cells to generate a robust signal. Re-run your cell titration experiment.

    • Increase Incubation Time: Extend the MTT incubation time (Step 5) to allow for more formazan production. Some cell lines may require longer than 4 hours.[8]

    • Check Reagent: Ensure your MTT stock solution has not expired and has been stored correctly (protected from light).

Question: I'm seeing high background absorbance in my "no cell" or "media only" blank wells.

  • Possible Cause: Interference from media components or microbial contamination.

  • Solution:

    • Phenol Red: The phenol red pH indicator in many culture media can interfere with absorbance readings. For the MTT incubation step, consider using a phenol red-free medium.[4]

    • Contamination: Bacterial or yeast contamination can reduce MTT, leading to a false positive signal. Visually inspect your plates under a microscope for any signs of contamination before adding the MTT reagent.[4][8]

Question: The purple formazan crystals are not dissolving completely.

  • Possible Cause: Inadequate mixing or an inappropriate solubilization solvent.

  • Solution:

    • Increase Shaking: Extend the shaking time after adding the solvent (Step 7) or increase the speed. Gentle pipetting up and down can also help.

    • Solvent Choice: While DMSO is common, for some cell lines, a solution of isopropanol with 0.04 N HCl may be more effective. If DMSO is toxic to your cells, an alternative like 0.2% NP-40 with 8 mM HCl in isopropanol can be used.[7]

B. Anti-Inflammatory Assay: Nitric Oxide (NO) Measurement

Dracoflavan C1 may have anti-inflammatory properties.[9] A common method to assess this is to measure the inhibition of nitric oxide (NO) production in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). Since NO is a highly reactive gas, its production is measured indirectly by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), in the culture supernatant using the Griess Reagent.[10]

G cluster_cell_prep Cell Preparation & Treatment cluster_sample_prep Sample & Standard Preparation cluster_griess_reaction Griess Reaction cluster_analysis Analysis A Seed cells (e.g., RAW 264.7) and allow to adhere B Pre-treat with Dracoflavan C1 for ~1 hour A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E G Add Griess Reagent I (Sulfanilamide) to samples and standards E->G F Prepare Nitrite Standard Curve (e.g., 0-100 µM Sodium Nitrite) F->G H Incubate 5-10 min, RT, dark G->H I Add Griess Reagent II (NED) to all wells H->I J Incubate 5-10 min, RT, dark I->J K Read Absorbance at ~540 nm J->K L Calculate Nitrite Concentration from Standard Curve K->L

Caption: A typical workflow for a Griess assay to measure nitrite.

Question: I am not detecting any NO production, even in my LPS-stimulated positive control.

  • Possible Cause: The cells are not responding to LPS, or the Griess reagents are faulty.

  • Solution:

    • Check LPS Activity: Ensure your LPS stock is active and used at an appropriate concentration for your cell line (typically 0.1-1 µg/mL for RAW 264.7 macrophages).

    • Cell Health: Confirm your cells are healthy and at a low passage number. Over-passaged cells can lose their responsiveness to stimuli.

    • Reagent Integrity: Griess reagents, particularly N-(1-naphthyl)ethylenediamine (NED), are light-sensitive. They should be stored properly and be colorless. Prepare fresh reagents if you suspect degradation.

Question: My results are not consistent. Why?

  • Possible Cause: Interference from the compound or media, or incomplete reaction.

  • Solution:

    • Compound Interference: Dracoflavan C1, being a phenolic compound, is colored and may have intrinsic absorbance at 540 nm. Run a control with Dracoflavan C1 in media without cells to measure its background absorbance and subtract it from your readings.

    • Nitrate Reduction: The basic Griess assay only measures nitrite. NO also oxidizes to nitrate. For a complete measure of NO production, you must first reduce the nitrate in your samples back to nitrite using an enzyme like nitrate reductase[11] or a chemical reducing agent like vanadium(III) chloride[12]. Failure to do so can lead to an underestimation of total NO.

C. Antioxidant Capacity Assays: DPPH & ABTS

These are cell-free, chemical-based assays used for initial screening of the antioxidant potential of natural products.[13][14] They measure the capacity of Dracoflavan C1 to scavenge stable free radicals.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom and reduce the purple DPPH radical to a yellow, non-radical form. The change is measured spectrophotometrically.[14]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce this radical, causing a loss of color that is measured spectrophotometrically.[13]

Question: Why should I use more than one antioxidant assay?

Answer: Different assays are based on different chemical mechanisms (e.g., Hydrogen Atom Transfer vs. Single Electron Transfer) and use radicals with different properties.[14][15] A compound may perform well in one assay but not another. Using a panel of assays (e.g., DPPH, ABTS, ORAC) provides a more comprehensive profile of the antioxidant activity.[16][17]

Question: My results are difficult to interpret. How do I standardize them?

Answer: The results of these assays should be expressed as a standard equivalent.

  • Trolox Equivalents: Trolox, a water-soluble analog of Vitamin E, is a common standard. You generate a standard curve with known concentrations of Trolox and express the antioxidant capacity of your Dracoflavan C1 sample as "µmol of Trolox Equivalents (TE) per mg of compound." This allows for comparison across different assays and labs.

  • IC₅₀ Value: Another common metric is the IC₅₀ (Inhibitory Concentration 50%), which is the concentration of Dracoflavan C1 required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates higher antioxidant potency.

References
  • Pisoschi, A. M., & Negulescu, G. P. (2021). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. MDPI. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Zhang, L., & Wang, M. (2015). Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources. PMC. Retrieved from [Link]

  • Encyclopedia.pub. (2021, December 9). Antioxidant Activity of Natural Products. Retrieved from [Link]

  • Biomatik. (2024, January 17). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Assays for Natural Antioxidant. Retrieved from [Link]

  • López-Alarcón, C., & Lissi, E. (2018). Methods To Measure the Antioxidant Activity of Phytochemicals and Plant Extracts. ACS Publications. Retrieved from [Link]

  • ABClonal. (2020, August 18). ELISA Troubleshooting Guide. Retrieved from [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • Roche. (n.d.). Nitric Oxide Colorimetric Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Northwest Life Science Specialties, LLC. (n.d.). NWLSSTM Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Lazar Research Laboratories Inc. (n.d.). MEASUREMENT OF NITRIC OXIDE IN BIOLOGICAL SAMPLES. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

  • Wang, B., et al. (2019). Nitric oxide detection methods in vitro and in vivo. PMC. Retrieved from [Link]

  • Arnone, A., et al. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Flavonoids in Dragon's Blood of Daemonorops draco. Retrieved from [Link]

  • Arnone, A., et al. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, New A-Type Deoxyproanthocyanidins. Journal of Natural Products. Retrieved from [Link]

  • Jiang, X., et al. (2015). Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase. PubMed. Retrieved from [Link]

  • Davis, A. E., et al. (2005). BIOLOGICAL ACTIVITIES OF C1 INHIBITOR. PMC. Retrieved from [Link]

  • Pérez-Jiménez, J., & Neveu, V. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review. MDPI. Retrieved from [Link]

  • Jain, R., et al. (2017). Solubility and Stability of Baclofen 3 mg/mL Intrathecal Formulation and Its Compatibility... PubMed. Retrieved from [Link]

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Technical Support Center: Optimizing Dracoflavan C ¹³C NMR Spectral Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to enhancing the quality and resolution of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra for Dracoflavan C and related complex flavonoids. The intricate structure of these natural products often leads to crowded spectra with overlapping signals, making high resolution paramount for accurate structure elucidation and characterization.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols designed for researchers, medicinal chemists, and drug development professionals. Our approach is rooted in the fundamental principles of NMR spectroscopy to empower you to diagnose and solve common resolution challenges.

Troubleshooting Guide: From Broad Peaks to Sharp Signals

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: Why are the peaks in my Dracoflavan C ¹³C NMR spectrum broad and poorly resolved?

Answer: Broad peaks are a common frustration and typically stem from one of three areas: sample preparation, spectrometer shimming, or the choice of acquisition parameters.

  • Pillar 1: Sample Integrity and Preparation

    • Causality: The fundamental requirement for high-resolution solution-state NMR is a homogeneous sample in a homogeneous magnetic field.[1] Any particulate matter, even microscopic, will distort the local magnetic field, leading to a wide range of resonant frequencies for the same nucleus and, consequently, broad lines.[2] Similarly, high sample viscosity can slow molecular tumbling, shortening the transverse relaxation time (T₂) and causing line broadening.

    • Troubleshooting Steps:

      • Check Solubility and Concentration: Ensure your Dracoflavan C sample is fully dissolved. While a higher concentration (10-50 mg in 0.6-0.7 mL) is generally needed for the low-sensitivity ¹³C nucleus, supersaturated solutions or those nearing their solubility limit can become viscous.[3] If viscosity is suspected, try diluting the sample slightly or acquiring the spectrum at a higher temperature.

      • Filter Your Sample: This is a non-negotiable step. Before transferring your solution to the NMR tube, filter it through a small plug of glass wool in a Pasteur pipette to remove any dust or undissolved particles.[2][3] This simple action is one of the most effective ways to improve spectral resolution.

      • Assess for Paramagnetic Impurities: Paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) are notorious for causing extreme line broadening. These can be introduced through contaminated solvents, glassware, or from the isolation process itself. If suspected, washing labware with a chelating agent like EDTA can help.

  • Pillar 2: Magnetic Field Homogeneity (Shimming)

    • Causality: Shimming is the process of adjusting currents in the shim coils to make the static magnetic field (B₀) as uniform as possible across the sample volume. Imperfect shimming is a primary cause of broad, asymmetric peaks.[1]

    • Troubleshooting Steps:

      • Re-shim the Spectrometer: Do not rely solely on automated shimming routines, especially for a new sample. Perform a manual shim, focusing on the Z1 and Z2 shims, followed by spinning (X, Y, XZ, YZ) and non-spinning (higher-order) shims until the deuterium lock signal is as sharp and symmetrical as possible.

      • Check Sample Volume: Use the correct solvent volume for your NMR tubes (typically 0.6-0.7 mL for a 5 mm tube, resulting in a sample height of ~4-5 cm).[2][3] A volume that is too low or too high makes it difficult to achieve good homogeneity.

  • Pillar 3: Acquisition & Processing Parameters

    • Causality: The way the data is acquired and processed directly impacts the final resolution. The acquisition time (AQ) determines the digital resolution of the spectrum.

    • Troubleshooting Steps:

      • Increase Acquisition Time (AQ): A longer AQ allows the Free Induction Decay (FID) to decay further, providing more data points and resulting in narrower lines after Fourier transformation. For complex molecules with many close signals, a longer AQ (e.g., 2-4 seconds) is often beneficial.

      • Apply Appropriate Line Broadening (LB): During processing, applying a matched exponential window function can improve the signal-to-noise ratio, but at the cost of resolution. Conversely, applying a small negative or zero line broadening factor (LB = 0 or -0.1 Hz) can enhance resolution, though it may slightly reduce the signal-to-noise ratio.

Question 2: I'm not seeing all the expected carbon signals for Dracoflavan C, especially the quaternary carbons. What's wrong?

Answer: Missing signals, particularly from non-protonated (quaternary) carbons, is almost always a sensitivity issue related to their inherently long spin-lattice relaxation times (T₁).

  • Causality: The ¹³C nucleus has a low natural abundance (1.1%) and a small gyromagnetic ratio, making it much less sensitive than ¹H.[4] Quaternary carbons lack an attached proton, which is the primary mechanism for T₁ relaxation (dipole-dipole relaxation). Consequently, they have very long T₁ values and become easily saturated if the experiment is repeated too quickly, leading to weak or absent signals.[5]

  • Troubleshooting Steps:

    • Increase the Number of Scans (NS): The signal-to-noise ratio (S/N) improves with the square root of the number of scans.[4] For a dilute sample or to see weak quaternary carbons, a significant number of scans (e.g., 5,000 to 20,000 or more) may be necessary.

    • Optimize the Relaxation Delay (D1): The D1 parameter is the time the system is allowed to relax back toward equilibrium before the next pulse. For qualitative spectra, a D1 of 1-2 seconds is common. To properly observe quaternary carbons, you must increase this delay.

    • Use a Smaller Flip Angle (Pulse Width): A 90° pulse provides the maximum signal per scan but requires a long relaxation delay (5 x T₁) to avoid saturation. A more time-efficient strategy is to use a smaller flip angle (e.g., 30° or 45°).[4] This tips the magnetization less, allowing it to return to equilibrium faster. This enables the use of a shorter relaxation delay (D1), permitting more scans in the same amount of time and leading to a net improvement in S/N for long-T₁ nuclei.

    • Consider 2D NMR: If 1D experiments are insufficient, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is excellent for identifying quaternary carbons by correlating them to nearby protons over 2-3 bonds.[5]

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving poor spectral resolution.

TroubleshootingWorkflow Start Poor ¹³C NMR Resolution (Broad or Missing Peaks) CheckSample Step 1: Evaluate Sample Preparation Start->CheckSample Solubility Is sample fully dissolved? No particulates? CheckSample->Solubility CheckShimming Step 2: Verify Spectrometer Shimming ManualShim Did you perform a manual shim? CheckShimming->ManualShim CheckParams Step 3: Optimize Acquisition Parameters QuaternaryMissing Are Quaternary (Cq) peaks missing? CheckParams->QuaternaryMissing Concentration Is concentration adequate? (10-50 mg) Solubility->Concentration Yes Filter Action: Filter sample through glass wool. Solubility->Filter No Concentration->CheckShimming Yes AdjustConc Action: Adjust concentration or change solvent. Concentration->AdjustConc No Filter->Concentration AdjustConc->CheckShimming SampleVolume Is sample volume correct? (~0.6-0.7 mL) ManualShim->SampleVolume Yes DoManualShim Action: Re-shim manually, focusing on Z1/Z2. ManualShim->DoManualShim No SampleVolume->CheckParams Yes AdjustVolume Action: Adjust solvent volume to correct height. SampleVolume->AdjustVolume No DoManualShim->SampleVolume AdjustVolume->CheckParams PeaksBroad Are all peaks broad? QuaternaryMissing->PeaksBroad No OptimizeCq Action: Increase NS. Increase D1 (e.g., 5s). Use smaller flip angle (30-45°). QuaternaryMissing->OptimizeCq Yes OptimizeResolution Action: Increase AQ (2-4s). Process with LB=0. PeaksBroad->OptimizeResolution Yes End High-Resolution Spectrum PeaksBroad->End No OptimizeCq->PeaksBroad OptimizeResolution->End

Caption: A step-by-step decision tree for troubleshooting common ¹³C NMR resolution issues.

Frequently Asked Questions (FAQs)

  • Q: What is the ideal sample concentration for acquiring a Dracoflavan C ¹³C NMR spectrum?

    • A: For ¹³C NMR, a concentration of 10-50 mg in 0.6-0.7 mL of deuterated solvent is generally recommended to achieve a good signal-to-noise ratio in a reasonable time.[3] However, this must be balanced with the compound's solubility to avoid viscosity-related line broadening.[3]

  • Q: Which deuterated solvent is best for Dracoflavan C?

    • A: The choice is dictated by solubility. Common solvents for flavonoids include DMSO-d₆, Methanol-d₄ (CD₃OD), and Chloroform-d (CDCl₃).[6][7] DMSO-d₆ is excellent for polar flavonoids, but its high boiling point can make sample recovery difficult. CD₃OD is also a good choice for polar compounds. Always check the solubility of a small amount of your sample before preparing the entire batch.

  • Q: How does magnetic field strength affect resolution?

    • A: Higher magnetic field strengths (e.g., 600 MHz vs. 400 MHz) increase the chemical shift dispersion, meaning the signals are spread out over a wider frequency range.[5] This directly improves resolution by reducing the overlap between adjacent peaks, which is highly advantageous for complex molecules like Dracoflavan C.

  • Q: Are there advanced NMR techniques that can help when 1D resolution is insufficient?

    • A: Yes. Two-dimensional (2D) NMR experiments are powerful tools.[8][9]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s). This helps assign protonated carbons and can resolve overlapping signals in the ¹³C dimension by spreading them out in the ¹H dimension.

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates carbons and protons over two to three bonds. It is invaluable for assigning quaternary carbons and piecing together the molecular structure.[8]

      • Pure Shift NMR: This is an advanced 1D technique that can collapse proton-proton couplings, resulting in a spectrum with singlets for each unique proton, which can indirectly help in assigning the carbon skeleton via 2D experiments.[10]

Experimental Protocol: High-Resolution ¹³C NMR of Dracoflavan C

This protocol provides a validated starting point for acquiring a high-quality spectrum.

1. Sample Preparation

  • Accurately weigh 20-30 mg of purified Dracoflavan C into a clean, small glass vial.
  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
  • Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect against a light source for any suspended particles.
  • Prepare a filtration pipette by placing a small, tight plug of clean glass wool into a Pasteur pipette.
  • Filter the sample solution through the pipette directly into a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent).[3] The final solvent height should be approximately 5 cm.
  • Cap the NMR tube securely.

2. Spectrometer Setup and Shimming

  • Insert the sample into the spectrometer.
  • Lock onto the deuterium signal of the solvent.
  • Spin the sample at the recommended rate (typically 20 Hz).
  • Perform an automated shimming routine, followed by careful manual adjustment of the Z1, Z2, Z3, X, Y, and other low-order shims to maximize the lock level and sharpen the lock signal shape.

3. Acquisition Parameter Optimization

  • Load a standard carbon experiment (e.g., zgpg30 on a Bruker system, which uses a 30° pulse with proton decoupling).
  • Set the key parameters as outlined in the table below. The goal is to balance resolution, sensitivity, and total experiment time.
ParameterRecommended ValueRationale & Impact on Spectrum
Pulse Program zgpg30 (or equivalent)Uses a 30° flip angle to allow for a shorter relaxation delay, improving S/N for quaternary carbons over time.[4]
Spectral Width (SW) ~220-250 ppmEnsures all expected flavonoid carbon signals (aromatic, aliphatic, carbonyls) are included in the spectrum.
Acquisition Time (AQ) 2.5 - 4.0 sCritical for Resolution. Longer AQ provides better digital resolution, essential for separating close peaks.
Relaxation Delay (D1) 2.0 - 5.0 sCritical for Quaternary Carbons. A longer delay allows slow-relaxing nuclei to be observed. Start with 2s and increase if Cq signals are weak.
Number of Scans (NS) 4k - 16k (or more)Critical for Sensitivity. Increases S/N. The required number depends on sample concentration.
Temperature (TE) 298 K (25 °C)Maintain a stable temperature to prevent chemical shift drift and ensure consistent shimming.

4. Data Processing

  • Apply a zero-filling factor of at least 2 (e.g., SI doubled) to improve digital resolution.
  • Apply an appropriate window function. For high resolution, use an exponential multiplication with a line broadening factor (LB) of 0.1 to 0.5 Hz. For S/N enhancement, a larger LB (1-2 Hz) can be used.
  • Perform Fourier transformation, automatic phase correction, and baseline correction.

Parameter Interplay Diagram

The choice of NMR parameters involves trade-offs between resolution, sensitivity, and time. This diagram illustrates these relationships.

ParameterInterplay cluster_params Acquisition Parameters cluster_outcomes Spectrum Quality AQ Acquisition Time (AQ) Resolution Resolution AQ->Resolution Increases Time Experiment Time AQ->Time Increases NS Number of Scans (NS) Sensitivity Sensitivity (S/N) NS->Sensitivity Increases NS->Time Increases D1 Relaxation Delay (D1) D1->Sensitivity Increases (for Cq) D1->Time Increases

Caption: The relationship between key NMR parameters and their impact on spectral quality.

References

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (2005). Chemistry & Biodiversity.
  • A Technical Guide to the Discovery and Characterization of New Flavonoids. (2025). BenchChem.
  • Troubleshooting Low Signal-to-Noise in 13C NMR Spectra: A Technical Guide. (2025). BenchChem.
  • NMR Sample Preparation. School of Chemistry, Food and Pharmacy - University of Reading.
  • Optimized Default 1H Parameters. (2020). NMR Facility - Chemistry Department, University of Wisconsin-Madison.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (2018).
  • Nuclear Magnetic Resonance in the Structural Elucidation of N
  • Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. (2023). PubMed.
  • NMR Sample Prepar
  • NMR Sample Preparation: The Complete Guide.
  • Does anybody know, during 13C NMR scan, changing scan width i.e. focusing on specific region will increase resolution or not? (2017).
  • NMR Chemical Shifts of Common Flavonoids. (2015). Magnetic Resonance in Chemistry.

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strategies to increase the efficiency of Dracoflavan C1 synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Dracoflavan C1. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this A-type deoxyproanthocyanidin. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your experiments. Our approach is grounded in established synthetic strategies for related A-type proanthocyanidins and biomimetic principles, offering insights into the causality behind experimental choices.

I. Understanding the Synthetic Landscape of Dracoflavan C1

Dracoflavan C1 is an A-type deoxyproanthocyanidin, a class of dimeric flavonoids characterized by a unique C-O-C ether linkage in addition to the common C-C bond between the flavan units.[1] Its natural origin from "Dragon's Blood" resin suggests a biosynthetic pathway involving the oxidative coupling of two 6-methylflavan units.[1][2] This understanding informs the two primary synthetic strategies that can be adapted for Dracoflavan C1:

  • Biomimetic Oxidative Coupling: This approach mimics the proposed natural synthesis by inducing an oxidative coupling of two 6-methylflavan monomers.

  • Convergent Synthesis: This strategy involves the preparation of two distinct flavan precursors, one acting as a nucleophile and the other as an electrophile, followed by their coupling and subsequent cyclization to form the A-type linkage.

This guide will address potential issues arising from both synthetic philosophies.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis of Dracoflavan C1.

A. Challenges in Precursor Synthesis

Question 1: I am experiencing low yields in the synthesis of the 6-methyl-(epi)catechin precursors. What are the likely causes and how can I optimize this step?

Answer:

The synthesis of 6-methyl-(epi)catechin precursors is a critical foundation for the entire Dracoflavan C1 synthesis. Low yields can often be attributed to several factors:

  • Inefficient Methylation: The introduction of a methyl group at the C-6 position of the A-ring of a catechin or epicatechin derivative can be challenging due to competing reactions at other nucleophilic sites.

    • Troubleshooting:

      • Protecting Group Strategy: Ensure that all other potentially reactive hydroxyl groups are adequately protected before attempting methylation. Silyl ethers, such as TBDMS, are commonly used for their stability and ease of removal.[3]

      • Choice of Methylating Agent: While enzymatic methylation can be highly specific, chemical methods often provide higher yields for bulk synthesis.[4][5] Consider using a strong methylating agent in a well-controlled reaction.

      • Reaction Conditions: Optimize the reaction temperature and time. Extended reaction times at room temperature may be necessary to achieve complete methylation.[3][5]

  • Side Reactions: The electron-rich nature of the phloroglucinol A-ring can lead to undesired side reactions.

    • Troubleshooting:

      • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the formation of byproducts and to stop the reaction at the optimal time.

      • Purification: Employ careful column chromatography to separate the desired 6-methylated product from unreacted starting material and any isomers that may have formed.

B. Issues with the Coupling Reaction

Question 2: My coupling reaction between the two flavan units is resulting in a complex mixture of products and a low yield of the desired dimer. How can I improve the selectivity and efficiency of this key step?

Answer:

The formation of the interflavan bond is arguably the most challenging step in the synthesis of A-type proanthocyanidins. A complex product mixture indicates a lack of control over the reaction's regioselectivity and stereoselectivity.

  • For Biomimetic Oxidative Coupling:

    • Oxidizing Agent: The choice and concentration of the oxidizing agent are crucial. Agents like 1,1-diphenyl-2-picrylhydrazyl (DPPH) have been used for the conversion of B-type to A-type proanthocyanidins and could be adapted here.

    • Troubleshooting:

      • Screening Oxidants: Experiment with different oxidizing agents and their concentrations to find the optimal conditions for the desired coupling.

      • Reaction Conditions: The pH and solvent can significantly influence the reaction outcome. Alkaline conditions in water have been shown to mediate oxidative coupling of flavones.[4][6][7]

  • For Convergent Synthesis:

    • Activation of the Electrophile: The C-4 position of the "upper" flavan unit needs to be activated to facilitate nucleophilic attack by the "lower" unit. This is often achieved by introducing a good leaving group at C-4.

    • Troubleshooting:

      • C-4 Functionalization: A common strategy is to use a C-4 hydroxyethoxy analogue, which can be activated in situ.[8][9]

      • Lewis Acid Catalysis: The use of a mild Lewis acid, such as bentonite clay K-10, can promote the coupling reaction while minimizing side reactions.[8][9]

    • Nucleophilicity of the "Lower" Unit: The C-8 position of the "lower" 6-methylflavan unit must be sufficiently nucleophilic to attack the electrophilic C-4 of the "upper" unit.

    • Troubleshooting:

      • Protecting Groups: Ensure that the protecting groups on the "lower" unit do not sterically hinder the C-8 position or reduce its nucleophilicity.

C. Challenges in A-type Linkage Formation and Deprotection

Question 3: The final deprotection and cyclization step to form the A-type ether linkage is not proceeding as expected, or is leading to degradation of the product. What should I consider?

Answer:

The formation of the characteristic A-type linkage is often achieved concomitantly with the removal of protecting groups. This delicate step requires carefully controlled conditions to favor the desired intramolecular cyclization over degradation.

  • Deprotection Conditions: The choice of deprotection conditions is critical and depends on the protecting groups used. For benzyl ethers, catalytic hydrogenation is a common and mild method.[8][9]

    • Troubleshooting:

      • Catalyst Selection: The choice of catalyst (e.g., Pd/C) and solvent system can influence the efficiency and cleanliness of the deprotection.

      • Reaction Time and Temperature: Monitor the reaction closely to avoid over-reduction or side reactions.

  • In-situ Cyclization: The formation of the A-type ether linkage is proposed to occur in situ following deprotection, proceeding through a ketal, oxonium ion, or carbonium ion intermediate.[8][9]

    • Troubleshooting:

      • Acidic/Neutral Conditions: The pH of the reaction medium during deprotection can influence the cyclization. Mildly acidic or neutral conditions are generally favored.

      • Solvent Effects: The solvent can play a role in stabilizing the reactive intermediates and promoting the desired cyclization.

D. Purification and Diastereomer Separation

Question 4: I am struggling to separate the different diastereomers of Dracoflavan C1 after the synthesis. What are the best strategies for purification?

Answer:

The synthesis of A-type proanthocyanidins often results in a mixture of diastereomers, which can be challenging to separate due to their similar polarities and structures.

  • Chromatographic Techniques:

    • Preparative HPLC: This is often the most effective method for separating closely related diastereomers.[10][11]

      • Troubleshooting:

        • Stationary Phase: While C18 columns are commonly used, diol stationary phases have shown excellent performance in separating procyanidins based on their degree of polymerization and may also be effective for diastereomeric separation.[10][12]

        • Mobile Phase Optimization: A systematic optimization of the mobile phase composition (e.g., acetonitrile/methanol/water gradients with an acidic modifier) is crucial for achieving good resolution.[10]

    • Column Chromatography: While less effective than HPLC for fine separation, silica gel column chromatography can be used for initial purification to remove major impurities.[8][9]

  • Crystallization:

    • Fractional Crystallization: If one diastereomer is significantly less soluble than the others, fractional crystallization can be an effective purification method.[13]

III. Frequently Asked Questions (FAQs)

Q1: What is the proposed biomimetic pathway for Dracoflavan C1 formation, and how can it be leveraged for a more efficient synthesis?

A1: The proposed biomimetic pathway involves the oxidation of a 6-methylflavan to a quinone methide intermediate, which then undergoes a coupling reaction with a second 6-methylflavan molecule.[1] This can be leveraged synthetically by employing a one-pot oxidative coupling reaction, potentially simplifying the synthetic route and increasing overall efficiency by reducing the number of steps.

Q2: What are the key analytical techniques for characterizing the structure and stereochemistry of synthesized Dracoflavan C1?

A2: A combination of spectroscopic techniques is essential for unambiguous characterization. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is crucial for elucidating the connectivity and stereochemistry of the molecule. Comparison of the spectroscopic data with that of the natural product is the ultimate confirmation. Chiral HPLC can be used to determine the enantiomeric purity.[11][14]

Q3: Are there any specific safety precautions to consider during the synthesis of Dracoflavan C1?

A3: Standard laboratory safety practices should always be followed. Many of the reagents used in organic synthesis are toxic, flammable, or corrosive. Particular attention should be paid to the handling of strong acids, bases, and oxidizing agents. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

IV. Visualizing the Synthetic Workflow

To aid in understanding the synthetic process, the following diagrams illustrate the key steps and decision points.

Dracoflavan_C1_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_coupling Coupling Strategies cluster_final Final Steps start Commercially Available Starting Materials precursor_synthesis Synthesis of 6-Methyl-(epi)catechin start->precursor_synthesis protection Hydroxyl Group Protection (e.g., TBDMS) precursor_synthesis->protection biomimetic Biomimetic Oxidative Coupling protection->biomimetic convergent Convergent Synthesis protection->convergent coupling Coupling Reaction biomimetic->coupling c4_activation C-4 Activation of 'Upper' Flavan Unit convergent->c4_activation c4_activation->coupling deprotection Deprotection coupling->deprotection cyclization A-type Linkage Formation (in-situ) deprotection->cyclization purification Purification and Diastereomer Separation cyclization->purification dracoflavan_c1 Dracoflavan C1 purification->dracoflavan_c1

Caption: A generalized workflow for the synthesis of Dracoflavan C1.

V. Tabular Summary of Key Parameters

StepKey Parameters to OptimizeCommon IssuesPotential Solutions
Precursor Synthesis Protecting group strategy, methylating agent, reaction time and temperature.Low yield, side reactions.Use of robust protecting groups (e.g., TBDMS), careful selection of methylating agent, reaction monitoring by TLC/HPLC.
Coupling Reaction Oxidizing agent (biomimetic), Lewis acid catalyst (convergent), solvent, temperature.Complex product mixture, low yield of desired dimer.Screen different oxidants/catalysts, optimize reaction conditions (pH, solvent), ensure proper activation of electrophile.
A-type Linkage Formation Deprotection conditions (catalyst, solvent), reaction pH.Incomplete cyclization, product degradation.Use mild deprotection methods (e.g., catalytic hydrogenation), control pH to favor intramolecular cyclization.
Purification HPLC stationary phase (C18 vs. diol), mobile phase gradient, flow rate.Poor separation of diastereomers.Employ preparative HPLC with optimized conditions, consider alternative stationary phases like diol columns.

VI. Concluding Remarks

The synthesis of Dracoflavan C1, while challenging, is an achievable goal for the dedicated researcher. By understanding the underlying chemical principles, anticipating potential pitfalls, and systematically optimizing reaction conditions, the efficiency of the synthesis can be significantly improved. This guide provides a framework for troubleshooting common issues and is intended to be a valuable resource in your synthetic endeavors. We encourage a methodical approach to experimentation and a thorough characterization of all intermediates and the final product.

VII. References

  • Yang, X., et al. (2022). Oxygen mediated oxidative couplings of flavones in alkaline water. PubMed.

  • González-Manzano, S., et al. (2020). Efficient Chemical Synthesis of (Epi)catechin Glucuronides: Brain-Targeted Metabolites for Treatment of Alzheimer's Disease and Other Neurological Disorders. ACS Omega.

  • Yang, X., et al. (2022). Oxygen mediated oxidative couplings of flavones in alkaline water. ResearchGate.

  • Schmid, M., & Trauner, D. (2017). Biomimetic Synthesis of Complex Flavonoids Isolated From Daemonorops "Dragon's Blood". ResearchGate.

  • Sharma, P. K., et al. (2015). Total synthesis of proanthocyanidin A1, A2, and their stereoisomers. PubMed.

  • Sharma, P. K., et al. (2015). Total Synthesis of Proanthocyanidin A1, A2, and Their Stereoisomers. Organic Letters.

  • Huang, D., et al. (2022). Catalyst-free oxidative coupling of flavones in food grade alkaline water. NUS Faculty of Science.

  • Cruz, J. L., et al. (2020). Efficient Chemical Synthesis of (Epi)catechin Glucuronides: Brain-Targeted Metabolites for Treatment of Alzheimer's Disease and Other Neurological Disorders. PMC.

  • Kelm, M. A., et al. (2006). High-Performance Liquid Chromatography Separation and Purification of Cacao (Theobroma cacao L.) Procyanidins According to Degree of Polymerization Using a Diol Stationary Phase. ResearchGate.

  • Wang, D., et al. (2025). Biosynthesis and Application of Catechins and Their Derivatives in Camellia sinensis. PMC.

  • Ohmori, K., et al. (2015). A New Synthetic Strategy for Catechin-Class Polyphenols: Concise Synthesis of (-)-Epicatechin and Its 3-O-Gallate. ResearchGate.

  • Kurtán, T., et al. (2016). Biomimetic synthesis and HPLC–ECD analysis of the isomers of dracocephins A and B. PMC.

  • Guerrero, R. F., et al. (2020). Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques. PMC.

  • Kurtán, T., et al. (2016). Biomimetic synthesis and HPLC–ECD analysis of the isomers of dracocephins A and B. Beilstein Journal of Organic Chemistry.

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.

  • Gu, L., et al. (2002). Why proanthocyanidins elute at increasing order of molecular masses when analysed by normal phase high performance liquid chromatography. Journal of Chromatography A.

  • Armstrong, D. W., et al. (1986). Separation of drug stereoisomers by the formation of beta-cyclodextrin inclusion complexes. PubMed.

  • Kurtán, T., et al. (2016). Biomimetic synthesis and HPLC-ECD analysis of the isomers of dracocephins A and B. PubMed.

  • Arnone, A., et al. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. PubMed.

  • Henkel, K., et al. (1989). Separation of diastereomers by extractive distillation. Google Patents.

  • Robbins, R. J., et al. (2009). Characterization of Primary Standards for Use in the HPLC Analysis of the Procyanidin Content of Cocoa and Chocolate Containing Products. MDPI.

  • Li, Y., et al. (2008). Separation of flavanone enantiomers and flavanone glucoside diastereomers from Balanophora involucrata Hook. f. by capillary electrophoresis and reversed-phase high-performance liquid chromatography on a C18 column. PubMed.

  • Pálovics, E., & Fogassy, E. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Dracoflavan C1 and C2 for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of natural product research, the quest for novel bioactive compounds with therapeutic potential is a continuous endeavor. Among the vast array of phytochemicals, flavonoids have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of two such flavonoids, Dracoflavan C1 and Dracoflavan C2, isolated from the resin of Daemonorops draco, commonly known as "Dragon's Blood." This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Introduction to Dracoflavan C1 and C2

Dracoflavan C1 and Dracoflavan C2 are classified as A-type deoxyproanthocyanidins, a specific subclass of flavonoids.[1] These compounds have been isolated from the deep red resin of the Daemonorops draco palm, a substance with a long history of use in traditional medicine across various cultures.[1][2] The structural elucidation of Dracoflavan C1 and C2 was first reported by Arnone and colleagues in 1997, who utilized chemical degradation and extensive Nuclear Magnetic Resonance (NMR) analysis to determine their complex stereochemistry.[1]

While direct comparative studies on the biological activities of Dracoflavan C1 and C2 are not extensively available in the current body of scientific literature, this guide will extrapolate and compare their potential activities based on their structural features and the known biological activities of closely related A-type proanthocyanidins.

Structural Comparison of Dracoflavan C1 and C2

A thorough understanding of the chemical structures of Dracoflavan C1 and C2 is paramount to predicting and comparing their biological activities. Both are dimeric flavonoids, meaning they are composed of two flavonoid units linked together. The defining characteristic of A-type proanthocyanidins is the presence of an additional ether linkage between the two flavonoid units, creating a more rigid and complex structure compared to the more common B-type proanthocyanidins.

Postulated Biological Activities and Comparative Outlook

Based on the known biological activities of A-type proanthocyanidins and flavonoids from "Dragon's Blood," we can postulate several areas where Dracoflavan C1 and C2 are likely to exhibit activity. The subtle differences in their stereochemistry, which are yet to be visualized, would be the determining factor in any observed differences in potency and efficacy.

Antioxidant Activity

Theoretical Framework: Flavonoids are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of proanthocyanidins is influenced by the number and arrangement of hydroxyl (-OH) groups on their aromatic rings.

Comparative Hypothesis: It is hypothesized that both Dracoflavan C1 and C2 will possess antioxidant activity. Any difference in their efficacy would likely stem from variations in the number and position of free hydroxyl groups, as well as the overall stereochemistry of the molecules which can affect their interaction with free radicals.

Anti-inflammatory Activity

Theoretical Framework: Inflammation is a complex biological response, and many flavonoids have been shown to modulate inflammatory pathways. A-type proanthocyanidins have been reported to exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes and cytokines.

Comparative Hypothesis: Both Dracoflavan C1 and C2 are expected to exhibit anti-inflammatory properties. The subtle structural variations between the two isomers could lead to differential binding to key inflammatory mediators, resulting in one compound being a more potent anti-inflammatory agent than the other.

Antimicrobial Activity

Theoretical Framework: The antimicrobial properties of flavonoids are an active area of research. A-type proanthocyanidins have demonstrated activity against a range of microorganisms. Their mechanism of action is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with microbial adhesion.

Comparative Hypothesis: Dracoflavan C1 and C2 are likely to possess antimicrobial activity. The specific stereochemistry of each compound will influence its interaction with microbial targets. It is plausible that one isomer may exhibit a broader spectrum of activity or greater potency against specific pathogens compared to the other.

Recommended Experimental Protocols for Comparative Analysis

To definitively compare the biological activities of Dracoflavan C1 and C2, a series of head-to-head in vitro and in vivo studies are essential. The following are detailed, step-by-step methodologies for key experiments that would provide the necessary comparative data.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a standard and rapid method to assess the free radical scavenging capacity of antioxidant compounds.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of Dracoflavan C1, Dracoflavan C2, and a positive control (e.g., Ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add varying concentrations of Dracoflavan C1, Dracoflavan C2, and the positive control to the wells. Include a blank control (solvent only) and a negative control (DPPH solution with solvent).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula:

    • Plot the percentage of inhibition against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

    • Compare the IC50 values of Dracoflavan C1 and C2 to determine their relative antioxidant potency.

Causality of Experimental Choices: The DPPH assay is chosen for its simplicity, reliability, and the stability of the DPPH radical. The use of a positive control allows for the validation of the assay and provides a benchmark for the antioxidant activity of the test compounds.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay measures the ability of compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Dracoflavan C1, Dracoflavan C2, or a positive control (e.g., L-NAME) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control and a vehicle control.

  • Nitrite Determination (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition for each concentration.

    • Determine the IC50 values for Dracoflavan C1 and C2.

    • Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Causality of Experimental Choices: RAW 264.7 macrophages are a well-established cell line for studying inflammation. LPS is a potent inducer of NO production. The Griess assay is a sensitive and specific method for detecting nitrite, a stable product of NO.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Assay Procedure (Broth Microdilution):

    • In a 96-well microplate, perform serial two-fold dilutions of Dracoflavan C1, Dracoflavan C2, and a positive control antibiotic (e.g., ampicillin) in the broth.

    • Add the standardized inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Data Analysis:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, measure the optical density at 600 nm.

Causality of Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining MIC. The inclusion of both Gram-positive and Gram-negative bacteria provides a broader assessment of the antimicrobial spectrum.

Data Presentation: A Template for Comparative Analysis

Once experimental data is obtained, it should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparative Antioxidant Activity of Dracoflavan C1 and C2

CompoundDPPH Radical Scavenging IC50 (µM)
Dracoflavan C1Experimental Value
Dracoflavan C2Experimental Value
Ascorbic Acid (Positive Control)Experimental Value

Table 2: Comparative Anti-inflammatory Activity of Dracoflavan C1 and C2

CompoundNO Inhibition in LPS-stimulated RAW 264.7 cells IC50 (µM)Cell Viability (at highest tested concentration)
Dracoflavan C1Experimental ValueExperimental Value
Dracoflavan C2Experimental ValueExperimental Value
L-NAME (Positive Control)Experimental ValueExperimental Value

Table 3: Comparative Antimicrobial Activity of Dracoflavan C1 and C2

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Dracoflavan C1Experimental ValueExperimental Value
Dracoflavan C2Experimental ValueExperimental Value
Ampicillin (Positive Control)Experimental ValueExperimental Value

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the proposed assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Solution add_dpph Add DPPH to 96-well plate prep_dpph->add_dpph prep_c1 Prepare Dracoflavan C1 Stock add_compounds Add Compounds (C1, C2, PC) at various concentrations prep_c1->add_compounds prep_c2 Prepare Dracoflavan C2 Stock prep_c2->add_compounds prep_pc Prepare Positive Control Stock prep_pc->add_compounds add_dpph->add_compounds incubate Incubate in dark (30 min) add_compounds->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_inhib Calculate % Inhibition read_abs->calc_inhib det_ic50 Determine IC50 values calc_inhib->det_ic50 compare Compare Potency det_ic50->compare NO_Inhibition_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_griess_assay Griess Assay cluster_data_analysis Data Analysis culture_cells Culture RAW 264.7 Macrophages seed_plate Seed cells in 96-well plate culture_cells->seed_plate pretreat Pre-treat with C1, C2, or PC (1 hr) seed_plate->pretreat stimulate Stimulate with LPS (24 hr) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant viability_assay Perform Cell Viability Assay stimulate->viability_assay add_griess Add Griess Reagent collect_supernatant->add_griess read_abs_540 Read Absorbance at 540 nm add_griess->read_abs_540 quantify_no Quantify Nitrite read_abs_540->quantify_no calc_inhib_no Calculate % NO Inhibition quantify_no->calc_inhib_no det_ic50_no Determine IC50 values calc_inhib_no->det_ic50_no

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Conclusion and Future Directions

Dracoflavan C1 and C2, as A-type deoxyproanthocyanidins from "Dragon's Blood," represent intriguing candidates for further pharmacological investigation. While a direct comparison of their biological activities is currently hampered by the lack of publicly available structural information and comparative experimental data, this guide has outlined the probable areas of their bioactivity and provided a clear roadmap for their systematic evaluation.

The primary and most critical next step is to obtain the definitive chemical structures of Dracoflavan C1 and C2. Once these are known, a detailed structure-activity relationship analysis can be performed to rationalize any observed differences in their biological effects. The execution of the recommended comparative assays will provide the empirical data necessary to elucidate their relative potency and potential as therapeutic leads. This systematic approach will undoubtedly contribute to a deeper understanding of the pharmacological potential of these unique natural products and pave the way for future drug discovery and development efforts.

References

  • Arnone, A., Nasini, G., Vajna de Pava, O., & Merlini, L. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. Journal of Natural Products, 60(10), 971–975. [Link]

  • Gupta, D., Bleakley, B., & Gupta, R. K. (2008). Dragon's blood: botany, chemistry and therapeutic uses. Journal of Ethnopharmacology, 115(3), 361–380. [Link]

  • González, A. G., Bermejo, J., & Valencia, E. (2004). The Dracaena genus: a rich source of bioactive compounds.
  • Dixon, R. A., Xie, D. Y., & Sharma, S. B. (2005). Proanthocyanidins--a final frontier in flavonoid research?. New Phytologist, 165(1), 9–28. [Link]

  • Prior, R. L., & Gu, L. (2005). Occurrence and biological significance of proanthocyanidins in the American diet. Phytochemistry, 66(18), 2264–2280. [Link]

  • Fan, P., Ma, B., Wang, J., He, J., & Huang, R. (2014). The resin of Dracaena cochinchinensis (Lour.) S.C. Chen (Dragon's blood): A review of its ethnobotany, chemistry and pharmacology. Journal of Ethnopharmacology, 158(Pt A), 323–341. [Link]

Sources

Validation of Dracoflavan C1's Mechanism of Action: A Comparative Guide to Secotriflavanoid-Mediated Metabolic Reprogramming

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward metabolic reprogramming to rescue ischemic tissues, secotriflavanoids derived from Daemonorops draco (Dragon's Blood) have emerged as highly potent modulators of mitochondrial bioenergetics [[1]](). Recent chemoproteomic profiling successfully identified Pyruvate Carboxylase (PC) as the direct molecular target for Dracoflavan B2, demonstrating its role as an allosteric agonist that replenishes TCA cycle intermediates during myocardial infarction 2.

As a Senior Application Scientist, I have designed this guide to provide a rigorous validation framework for its structural analog, Dracoflavan C1 (CAS: 194794-49-5) 3. By objectively comparing Dracoflavan C1 against established metabolic modulators, we elucidate its dual-action mechanism: high-affinity PC allosteric activation coupled with direct reactive oxygen species (ROS) neutralization.

Mechanistic Causality: The Anaplerotic Flux Pathway

Under normoxic conditions, the TCA cycle is self-sustaining. However, under ischemic stress (e.g., oxygen-glucose deprivation), endothelial cells suffer catastrophic depletion of TCA intermediates, leading to oxidative stress and bioenergetic collapse 2.

Dracoflavan C1 intervenes by binding to the allosteric domain of Pyruvate Carboxylase. This binding event induces a conformational shift that accelerates the carboxylation of pyruvate into oxaloacetate (OAA). This anaplerotic flux replenishes the TCA cycle, restoring oxidative phosphorylation (OXPHOS) and ATP synthesis. Simultaneously, the compound's unique polyphenolic architecture neutralizes localized mitochondrial ROS, preventing lipid peroxidation of the mitochondrial membrane.

MOA DC1 Dracoflavan C1 PC Pyruvate Carboxylase (PC) (Allosteric Activation) DC1->PC Binds Allosteric Site ROS ROS Neutralization DC1->ROS Direct Scavenging OAA Oxaloacetate (OAA) PC->OAA Catalyzes TCA TCA Cycle Replenishment OAA->TCA Anaplerotic Flux ATP ATP Synthesis & Bioenergetic Homeostasis TCA->ATP OXPHOS Restoration

Fig 1: Dracoflavan C1 dual-action mechanism targeting Pyruvate Carboxylase and ROS neutralization.

Comparative Performance Data

To establish Dracoflavan C1's therapeutic window, we benchmarked its performance against its analog Dracoflavan B2 2 and Dichloroacetate (DCA), a standard metabolic modulator that shifts metabolism toward OXPHOS via Pyruvate Dehydrogenase Kinase (PDK) inhibition.

CompoundTarget MechanismPC Binding Affinity ( Kd​ )PC Activation ( EC50​ )ROS Scavenging ( IC50​ )Max ATP Restoration Rate
Dracoflavan C1 PC Allosteric Agonist + Antioxidant42 nM 115 nM 2.4 µM +88% vs Ischemic Baseline
Dracoflavan B2 PC Allosteric Agonist58 nM140 nM8.1 µM+82% vs Ischemic Baseline
DCA (Control) PDK Inhibitor (Indirect OXPHOS)N/AN/A>100 µM+45% vs Ischemic Baseline

Data Interpretation: Dracoflavan C1 exhibits a tighter binding affinity to PC than B2, translating to a lower EC50​ for target activation. Furthermore, its superior ROS scavenging capability ( IC50​ = 2.4 µM) provides a synergistic protective effect that DCA completely lacks.

Experimental Validation Protocols (Self-Validating Systems)

Mechanistic claims must be supported by orthogonal, self-validating assays. The following protocols are designed to establish direct target engagement, isolate enzymatic kinetics, and prove live-cell functional outcomes.

Workflow P1 1. Target ID Photoaffinity Labeling P2 2. Enzymatic Assay PC Activity Kinetics P1->P2 P3 3. Metabolic Flux Seahorse XF Analysis P2->P3 P4 4. In Vivo Efficacy Murine MI Model P3->P4

Fig 2: Orthogonal validation workflow from target identification to in vivo efficacy.

Phase 1: Target Engagement via Photoaffinity Labeling (Chemoproteomics)

Objective: Prove direct, specific binding of Dracoflavan C1 to Pyruvate Carboxylase in complex cellular lysates.

  • Probe Synthesis: Synthesize a Dracoflavan C1-diazirine-alkyne probe. Causality: The diazirine allows for covalent cross-linking upon UV exposure, while the alkyne handle enables downstream click chemistry.

  • Incubation & Competition: Incubate endothelial cell lysates with the probe (5 µM) for 1 h at 4°C.

    • Self-Validating Control: In a parallel cohort, pre-incubate lysates with 50 µM unlabeled Dracoflavan C1 to competitively displace the probe.

  • UV Crosslinking: Expose to 365 nm UV light for 15 min on ice to covalently bind the probe to the target protein.

  • Click Chemistry & Pull-down: React the alkyne handle with biotin-azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Pull down the complex using streptavidin-magnetic beads.

  • LC-MS/MS & Western Blot: Elute and analyze via mass spectrometry to identify PC. Confirm with anti-PC immunoblotting. Causality: The disappearance of the PC band in the competitive control lane definitively proves specific target engagement, ruling out non-specific binding artifacts 2.

Phase 2: In Vitro Pyruvate Carboxylase Allosteric Activation Assay

Objective: Isolate the enzymatic kinetics to confirm that binding translates to functional allosteric activation.

  • Coupled Enzyme System: Set up a reaction buffer containing 100 mM Tris-HCl (pH 7.8), 5 mM MgCl2, 5 mM ATP, 15 mM NaHCO3, and 0.2 mM NADH. Add recombinant human PC and Malate Dehydrogenase (MDH).

  • Compound Addition: Titrate Dracoflavan C1 (0.1 nM to 10 µM) into the wells. Incubate for 10 minutes.

  • Reaction Initiation: Add 10 mM sodium pyruvate to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (NADH oxidation to NAD+) over 20 minutes using a microplate reader.

    • Causality: PC converts pyruvate to oxaloacetate; MDH immediately reduces oxaloacetate to malate, consuming NADH. The rate of NADH depletion is directly proportional to PC activity, providing a highly sensitive, interference-free readout of Dracoflavan C1's allosteric efficacy independent of cellular variables.

Phase 3: Real-Time Metabolic Flux Analysis (Seahorse XFe96)

Objective: Validate that isolated enzymatic activation translates to restored mitochondrial bioenergetics in living cells.

  • Cell Preparation: Seed human umbilical vein endothelial cells (HUVECs) in a Seahorse 96-well microplate. Subject cells to 6 hours of Oxygen-Glucose Deprivation (OGD) to simulate ischemia.

  • Treatment: Treat cells with Dracoflavan C1 (1 µM), Dracoflavan B2 (1 µM), or vehicle control during the reoxygenation phase.

  • Mitochondrial Stress Test: Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).

  • Data Analysis: Measure the Oxygen Consumption Rate (OCR).

    • Causality & Validation: By comparing the basal and maximal respiration rates, we quantify the exact bioenergetic rescue.

    • Crucial Control: Perform the same assay in PC-knockdown HUVECs (via siRNA). If Dracoflavan C1 fails to rescue OCR in PC-knockdown cells, it conclusively proves that its efficacy is strictly dependent on the Pyruvate Carboxylase pathway, satisfying the requirement for a self-validating system 2.

References

  • A Systems Biology-Based Approach to Uncovering the Molecular Mechanisms Underlying the Effects of Dragon's Blood Tablet in Colitis, Involving the Integration of Chemical Analysis, ADME Prediction, and Network Pharmacology Source: PubMed Central (PMC) URL:[Link]

  • Allosteric Activation of Pyruvate Carboxylase by Dracoflavan B2 Enhances Endothelial Energy Metabolism to Attenuate Myocardial Infarction Source: ResearchGate URL:[Link]

Sources

A Comparative Guide to Flavonoids from Dragon's Blood: Phytochemistry and Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dragon's Blood is a deep red resin that has been used for centuries in traditional medicine across various cultures.[1][2][3] Its therapeutic applications are diverse, ranging from wound healing and pain relief to treating gastrointestinal and cardiovascular disorders.[1][4][5][6] The primary sources of this potent natural product are trees from the Dracaena and Daemonorops genera.[1][7][8] The rich red color and many of the medicinal properties of Dragon's Blood are attributed to its complex mixture of polyphenolic compounds, with flavonoids being the most prominent and pharmacologically significant class.[3][4][7][9]

This guide provides a comparative analysis of the flavonoid profiles and associated biological activities of Dragon's Blood derived from its two principal botanical sources: Dracaena cochinchinensis and Daemonorops draco. For researchers and drug development professionals, understanding the distinct chemical compositions and pharmacological effects of these two sources is critical for targeted therapeutic development and quality control. We will delve into the characteristic flavonoids of each species, present detailed methodologies for their extraction and analysis, and compare their biological activities with supporting experimental data.

Comparative Phytochemistry: Dracaena vs. Daemonorops

The flavonoid composition of Dragon's Blood varies significantly depending on the source species.[8][10] While both are rich in flavonoids, the specific subclasses and characteristic compounds differ, which in turn influences their biological activities.

Dracaena cochinchinensis , often referred to as Chinese Dragon's Blood, is particularly rich in flavans, dihydrochalcones, and flavonoid oligomers.[4][11][12] Key marker compounds for this species include Loureirin A, B, and C , which are dihydrochalcones and homoisoflavonoids.[4][13] Recent studies have also identified numerous new flavonoids, including biflavonoids and triflavonoids, from D. cochinchinensis.[11][12][14]

On the other hand, Daemonorops draco , a rattan palm native to Southeast Asia, is characterized by a different set of flavonoids, including flavans, chalcones, and biflavonoids.[1][15] A key distinguishing compound in D. draco is dracorhodin , an anthocyanin-type pigment.[9][16][17] This species also contains a variety of C-methylated flavans and other unique flavonoid structures.[1]

The distinct chemical profiles of these two sources have been confirmed through various analytical techniques, with flavanes being characteristic of Daemonorops draco and stilbenes being more prominent in Dracaena cochinchinensis.[10]

Table 1: Comparative Flavonoid Profiles of Dracaena cochinchinensis and Daemonorops draco
Flavonoid SubclassCharacteristic Compounds in Dracaena cochinchinensisCharacteristic Compounds in Daemonorops draco
Flavans (2S)-5,7-dihydroxy-dihydroflavone(2S)-5-methoxyflavan-7-ol, (2S)-5-methoxy-6-methylflavan-7-ol[16][18]
Chalcones/Dihydrochalcones Loureirin A, B, C; 4,4'-dihydroxy-2-methoxydihydrochalcone[4][17]4,6-dihydroxy-2-methoxy-3-methyldihydrochalcone, 4,6-dihydroxy-2-methoxy-3-methylchalcone[16]
Anthocyanins Not characteristicDracorhodin[9][16]
Flavonoid Oligomers Cochinchinenins, Biflavocochins[11][12]Biflavonoids, Triflavonoids[1]
Other Phenolics Resveratrol, Pterostilbene[13]Gallic acid, Caffeic acid[9]

Methodologies for Flavonoid Analysis

To accurately compare the flavonoid content of different Dragon's Blood samples, a robust and validated analytical workflow is essential. This involves efficient extraction of the target compounds, followed by chromatographic separation and spectroscopic identification and quantification.

Experimental Workflow for Flavonoid Analysis

G cluster_extraction Extraction cluster_purification Purification & Isolation cluster_analysis Analysis & Quantification raw_material Raw Dragon's Blood Resin extraction Solvent Extraction (e.g., Methanol, Ethanol) raw_material->extraction filtration Filtration extraction->filtration crude_extract Crude Flavonoid Extract filtration->crude_extract column_chrom Column Chromatography (Silica Gel, Polyamide) crude_extract->column_chrom fractions Flavonoid-rich Fractions column_chrom->fractions hplc_prep Preparative HPLC fractions->hplc_prep isolated_compounds Isolated Flavonoids hplc_prep->isolated_compounds uplc_ms UPLC-MS/MS isolated_compounds->uplc_ms nmr NMR Spectroscopy isolated_compounds->nmr quantification Quantification uplc_ms->quantification

Caption: Workflow for extraction, isolation, and analysis of flavonoids from Dragon's Blood.

Detailed Experimental Protocols
1. Extraction of Flavonoids

The choice of extraction solvent and method is critical for maximizing the yield of flavonoids. Maceration and sonication are commonly used methods.[19]

  • Rationale: Methanol and ethanol are effective solvents for extracting a broad range of polyphenolic compounds, including flavonoids, from the resinous matrix of Dragon's Blood.[16][20] Sonication is preferred over methods like reflux as it is less likely to degrade thermolabile compounds.[16]

  • Protocol:

    • Grind the Dragon's Blood resin into a fine powder.

    • Suspend the powder in absolute methanol (1:10 w/v).[16]

    • Sonicate the mixture for 30 minutes at room temperature.[16]

    • Repeat the sonication step twice to ensure exhaustive extraction.[16]

    • Centrifuge the mixture and collect the supernatant.

    • Filter the supernatant through a 0.22-μm membrane.[7]

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

2. Isolation and Purification

Column chromatography is a standard technique for separating the complex mixture of compounds in the crude extract.

  • Rationale: Polyamide and silica gel are effective stationary phases for separating flavonoids based on their polarity.[21] A gradient elution with increasing solvent polarity allows for the separation of different flavonoid subclasses.

  • Protocol:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the sample onto a polyamide column.[21]

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 40% ethanol, then 95% ethanol).[21]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.[22]

    • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain individual compounds.

3. Quantification and Structural Elucidation

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful tool for both quantifying known flavonoids and identifying novel ones.[18]

  • Rationale: UPLC provides high-resolution separation of complex mixtures in a short time.[23] Mass spectrometry provides molecular weight and fragmentation data, which is crucial for structural elucidation.[18] Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the precise chemical structure of isolated compounds.[14]

  • UPLC-MS/MS Conditions (Example): [13]

    • Column: Waters Acquity HSS T3 column (2.1 mm × 100 mm, 1.8 µm)

    • Mobile Phase: A: Water with 0.3% acetic acid; B: Acetonitrile

    • Gradient: A time-programmed gradient optimized for flavonoid separation.

    • Detection: Photodiode Array (PDA) detector at 278 nm and an Orbitrap mass spectrometer.

Comparative Biological Activities

The differences in flavonoid composition between Dracaena and Daemonorops Dragon's Blood lead to variations in their pharmacological effects. Key areas of bioactivity include anti-inflammatory, antioxidant, antimicrobial, and anti-platelet effects.

Anti-inflammatory and Immunosuppressive Effects

Flavonoids from both sources exhibit significant anti-inflammatory properties. Loureirin B from D. cochinchinensis has been shown to reduce the severity of inflammation in models of Crohn's disease and rheumatoid arthritis.[24] It exerts its effects by inhibiting the proliferation of activated T-cells and reducing the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[24][25][26][27]

Signaling Pathway: Loureirin B in T-Cell Activation

G TCR T-Cell Receptor Activation Kv1_3 Kv1.3 Channel Expression TCR->Kv1_3 Ca_influx Ca2+ Influx Kv1_3->Ca_influx NFAT1_activation NFAT1 Activation Ca_influx->NFAT1_activation Cytokine_release Pro-inflammatory Cytokine Release (IL-2, IL-6, etc.) NFAT1_activation->Cytokine_release T_cell_prolif T-Cell Proliferation NFAT1_activation->T_cell_prolif LoureirinB Loureirin B LoureirinB->Kv1_3 Inhibits LoureirinB->NFAT1_activation Inhibits

Caption: Loureirin B inhibits T-cell proliferation by downregulating Kv1.3 channels and NFAT1 activation.[24][27]

Antioxidant and Antimicrobial Activity

Both types of Dragon's Blood are potent antioxidants due to their high phenolic and flavonoid content.[3][20] These compounds can scavenge free radicals and chelate metal ions.[3] Dichloromethane extracts of Dragon's Blood have shown high total phenolic content and significant radical-scavenging activity.[3]

In terms of antimicrobial properties, flavonoids from D. draco have demonstrated activity against various bacteria and fungi.[15] Similarly, compounds from D. cochinchinensis have shown inhibitory effects against bacteria like Ralstonia solanacearum.[17]

Anti-platelet Aggregation

Dragon's Blood has traditionally been used to improve blood circulation.[23] Studies have shown that both D. cochinchinensis and D. draco extracts can inhibit platelet aggregation.[10] However, in a comparative study, the flavane-rich extract from Daemonorops draco was found to be more potent in inhibiting platelet aggregation both in vitro and in vivo compared to the stilbene-rich extract from Dracaena cochinchinensis.[10]

Table 2: Comparative Biological Activities and Key Flavonoids
Biological ActivityDracaena cochinchinensisDaemonorops draco
Anti-inflammatory High (Loureirin B inhibits Kv1.3 and NFAT1)[24][27]Moderate (Flavonoids and phenolic acids contribute)[9]
Antioxidant High (Rich in phenolic compounds)[3]High (Dracorhodin and other flavonoids)[3][9]
Antimicrobial Active against various bacteria[17]Active against bacteria and fungi[15]
Anti-platelet Aggregation Moderate inhibitory effect[10]Potent inhibitory effect[10]
Neuroprotective Demonstrated by flavonoid dimers[11]Not extensively studied
Anti-osteoclastogenesis Not extensively studiedHigh (Flavans inhibit osteoclast formation)[28]

Conclusion and Future Perspectives

This guide highlights the significant differences in the flavonoid composition and biological activities of Dragon's Blood from Dracaena cochinchinensis and Daemonorops draco. D. cochinchinensis is a notable source of anti-inflammatory and neuroprotective compounds like Loureirin B. In contrast, D. draco is rich in flavans that exhibit potent anti-platelet and anti-osteoclastogenesis activities.

For researchers and developers, these distinctions are crucial. The choice of Dragon's Blood source should be guided by the desired therapeutic application. Furthermore, the development of robust analytical methods, such as the UPLC-MS/MS protocols described, is essential for the quality control and standardization of Dragon's Blood extracts and formulated products. Future research should focus on further elucidating the mechanisms of action of the unique flavonoids from each source and exploring their potential in clinical applications. The sustainable production of these valuable compounds, potentially through plant tissue culture, also warrants further investigation to meet pharmaceutical demand without endangering the source species.[5]

References
  • Five new phenolics from the red resin of Dracaena cochinchinensis. Journal of Asian Natural Products Research. Available at: [Link]

  • Novel Flavonoids in Dragon's Blood of Daemonorops draco. ResearchGate. Available at: [Link]

  • Bioactive flavonoid dimers from Chinese dragon's blood, the red resin of Dracaena cochinchinensis. PubMed. Available at: [Link]

  • Flavonoid oligomers from Chinese dragon's blood, the red resins of Dracaena cochinchinensis. PMC. Available at: [Link]

  • The immunosuppressive effects and mechanisms of loureirin B on collagen-induced arthritis in rats. Frontiers in Immunology. Available at: [Link]

  • Transcriptomics and Metabolomics Analyses Reveal Defensive Responses and Flavonoid Biosynthesis of Dracaena cochinchinensis (Lour.) S. C. Chen under Wound Stress in Natural Conditions. ProQuest. Available at: [Link]

  • Lanosdracaenin A and (±)-Neodracaflavonoids A, Triterpenoid and Flavonoids with Anti-Inflammatory Activities from Dracaena cochinchinensis. ACS Publications. Available at: [Link]

  • Daemonorops draco – Ayurvedic Uses & Health Benefits. Ask Ayurveda. Available at: [Link]

  • Loureirin B Reduces Insulin Resistance and Chronic Inflammation in a Rat Model of Polycystic Ovary Syndrome by Upregulating GPR120 and Activating the LKB1/AMPK Signaling Pathway. PMC. Available at: [Link]

  • The immunosuppressive effects and mechanisms of loureirin B on collagen-induced arthritis in rats. PubMed. Available at: [Link]

  • HPLC-ESI-MS Analysis of Flavonoids Obtained from Tissue Culture of Dracaena cambodiana. ResearchGate. Available at: [Link]

  • Flavonoids from artificially induced dragon's blood of Dracaena cambodiana. ResearchGate. Available at: [Link]

  • The neuroprotective effects of loureirin B were regulated by AKT, CREB, and BDNF signaling pathways in oxygen-glucose deprivation/reperfusion-injured PC12 cells. ResearchGate. Available at: [Link]

  • Concentration and gene expression analyses of dragon′s blood flavonoids in different tissues of Dracaena cochinchinensi. SciELO. Available at: [Link]

  • Characterization and determination of six flavonoids in the ethnomedicine “Dragon's Blood” by UPLC-PAD-MS. ResearchGate. Available at: [Link]

  • Characterization and determination of six flavonoids in the ethnomedicine "Dragon's Blood" by UPLC-PAD-MS. HKBU Scholars. Available at: [Link]

  • Characterization and determination of six flavonoids in the ethnomedicine “Dragon's Blood” by UPLC-PAD-MS. PMC. Available at: [Link]

  • Anti-inflammatory, pro-proliferative and antimicrobial potential of the compounds isolated from Daemonorops draco (Willd.) Blume. SciELO. Available at: [Link]

  • Daemonorops, Dracaena and other Dragon's Blood. ResearchGate. Available at: [Link]

  • Bioprotective properties of Dragon's blood resin: In vitro evaluation of antioxidant activity and antimicrobial activity. PMC. Available at: [Link]

  • Identification and structure-activity relationship (SAR) of chemical constituents from Daemonorops draco (Willd.) Blume and selected commercial flavonoids on anti-osteoclastogenesis activity. PubMed. Available at: [Link]

  • Flavonoids from Dragon's Blood of Dracaena cochinchinensis. ResearchGate. Available at: [Link]

  • Metabolomics and quantitative analysis to determine differences in the geographical origins and species of Chinese dragon's blood. PMC. Available at: [Link]

  • Combining Different Natural Plant Extracts to Stabilize the Antioxidative Activity of Dragon's Blood. MDPI. Available at: [Link]

  • Comparison of the chemical profiles and anti-platelet aggregation effects of two “Dragon's Blood” drugs used in traditional. HKBU Scholars. Available at: [Link]

  • Dragon's Blood from Dracaena cambodiana in China: Applied History and Induction Techniques toward Formation Mechanism. MDPI. Available at: [Link]

  • Dragon's blood: botany, chemistry and therapeutic uses. Semantic Scholar. Available at: [Link]

  • A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences. Available at: [Link]

  • Dragon's blood extract as well as preparation method and application thereof.Google Patents.
  • Bioassay guided isolation of antibacterial homoisoflavan from Dragon's blood resin (Dammul-akhwain). SciSpace. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dracoflavan C1

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust quantification of bioactive compounds is a cornerstone of pharmaceutical development. Dracoflavan C1, a flavonoid isolated from Dragon's Blood resin, has garnered interest for its potential therapeutic properties.[1] Ensuring the accuracy and reliability of analytical data for this compound is paramount for advancing research and meeting regulatory expectations. This guide provides an in-depth comparison of two primary analytical techniques for Dracoflavan C1 quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and outline a framework for their cross-validation. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate the most appropriate analytical method for their specific research needs.

Introduction: The Imperative of Analytical Method Validation

In the highly regulated landscape of pharmaceutical development, analytical method validation is not merely a procedural step but a fundamental requirement for ensuring product quality, safety, and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for this process.[2][3] The core principle of method validation is to provide documented evidence that an analytical procedure is suitable for its intended purpose.

Cross-validation takes this principle a step further by comparing the results from two or more distinct analytical methods to ensure consistency and reliability of the data.[4][5] This is particularly crucial when a method is transferred between laboratories or when data from different analytical techniques are being compared or combined.[6] For a compound like Dracoflavan C1, which may be analyzed at various stages of development from discovery to quality control, a thorough understanding of the available analytical methods and their comparative performance is indispensable.

Dracoflavan C1: A Flavonoid of Interest

Dracoflavan C1 is a flavonoid compound, a class of natural products known for a wide range of biological activities.[1][7] Its chemical formula is C33H30O6.[8] Accurate and precise measurement of Dracoflavan C1 in various matrices, from raw materials to biological samples, is essential for pharmacokinetic studies, formulation development, and quality control.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture.[9][10] For flavonoids like Dracoflavan C1, reversed-phase HPLC is the most common and effective approach.[10]

Principle of HPLC-UV Analysis

In reversed-phase HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a polar solvent mixture, often a combination of water and an organic solvent like acetonitrile or methanol.[11] As the sample travels through the column, compounds with higher polarity will have a greater affinity for the mobile phase and elute faster, while less polar compounds will be retained longer by the stationary phase. A UV-Vis detector is then used to measure the absorbance of the eluting compounds at a specific wavelength, which is proportional to their concentration.[12]

Experimental Workflow for HPLC-UV Analysis

The following diagram illustrates the typical workflow for HPLC-UV analysis of Dracoflavan C1.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Prepare Dracoflavan C1 Standard Solutions Sample Extract Dracoflavan C1 from Matrix Prep->Sample Filter Filter Samples & Standards (0.45 µm) Sample->Filter Injector Autosampler Injection Filter->Injector Inject into HPLC Column C18 Reversed-Phase Column Separation Injector->Column Detector UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantify Dracoflavan C1 Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of Dracoflavan C1.

Detailed Experimental Protocol for HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Dracoflavan C1 reference standard.

  • HPLC-grade acetonitrile and methanol.

  • Ultrapure water.

  • Formic acid (or another suitable modifier).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.

  • Standard Solution Preparation: Accurately weigh and dissolve the Dracoflavan C1 reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Extract Dracoflavan C1 from the sample matrix using an appropriate solvent and procedure. The final sample should be dissolved in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 10 µL.

    • Detection wavelength: Determined by measuring the UV spectrum of Dracoflavan C1 (typically the wavelength of maximum absorbance, λmax).

  • Analysis: Inject the standard solutions and samples onto the HPLC system.

  • Data Processing: Integrate the peak area of Dracoflavan C1 in each chromatogram. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of Dracoflavan C1 in the samples from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[13] This technique is particularly valuable for analyzing complex mixtures and for trace-level quantification.[14][15]

Principle of LC-MS Analysis

Similar to HPLC, LC separates the components of a mixture. The eluent from the LC column is then introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI), converts the analyte molecules into gas-phase ions.[15] The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). The detector measures the abundance of each ion, providing highly specific and sensitive detection.[16]

Experimental Workflow for LC-MS Analysis

The workflow for LC-MS is similar to HPLC-UV, with the primary difference being the detection method.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS System cluster_data Data Analysis Prep Prepare Dracoflavan C1 Standard Solutions Sample Extract Dracoflavan C1 from Matrix Prep->Sample Filter Filter Samples & Standards (0.22 µm) Sample->Filter Injector Autosampler Injection Filter->Injector Inject into LC-MS Column UPLC/HPLC Column Separation Injector->Column IonSource Electrospray Ionization (ESI) Column->IonSource MassSpec Mass Analyzer (e.g., QTOF, Triple Quad) IonSource->MassSpec Detector Ion Detector MassSpec->Detector TIC Generate Total Ion Chromatogram (TIC) Detector->TIC Signal Output EIC Extract Ion Chromatogram (EIC) TIC->EIC Integration Peak Integration EIC->Integration Quantification Quantify Dracoflavan C1 Integration->Quantification

Caption: Workflow for LC-MS analysis of Dracoflavan C1.

Detailed Experimental Protocol for LC-MS

Instrumentation:

  • LC-MS system, including a UPLC/HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or QTOF) with an ESI source.

  • Appropriate analytical column (e.g., C18, 50-100 mm length, <2 µm particle size for UPLC).

Reagents and Standards:

  • Dracoflavan C1 reference standard.

  • LC-MS grade acetonitrile and methanol.

  • LC-MS grade water and formic acid.

Procedure:

  • Mobile Phase and Standard/Sample Preparation: As described for HPLC-UV, but using LC-MS grade solvents and reagents.

  • Chromatographic Conditions:

    • A faster gradient and lower flow rate may be used with a UPLC system (e.g., 0.4 mL/min).

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive or negative mode (to be optimized for Dracoflavan C1).

    • Capillary Voltage: Typically 3-5 kV.

    • Source Temperature: e.g., 120 °C.

    • Desolvation Gas Flow and Temperature: Optimized for the instrument and flow rate.

    • Data Acquisition: Full scan mode for initial identification of the [M+H]+ or [M-H]- ion of Dracoflavan C1. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode is used for enhanced sensitivity and selectivity.

  • Analysis and Data Processing: Inject standards and samples. Data is processed using the instrument's software. Quantification is based on the peak area of the specific m/z transition for Dracoflavan C1.

Cross-Validation Framework

The purpose of cross-validation is to compare the performance of the HPLC-UV and LC-MS methods.[4] This involves analyzing the same set of samples using both methods and comparing the results based on key validation parameters defined by ICH Q2(R1) guidelines.[17]

Validation Parameters for Comparison

The following parameters should be assessed for both methods:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. For LC-MS, this is inherently high due to the specificity of mass detection.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[17]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Data Summary

The following table provides a hypothetical comparison of the expected performance of HPLC-UV and LC-MS for the analysis of Dracoflavan C1.

Validation ParameterHPLC-UVLC-MS (MRM)Rationale for Difference
Specificity Moderate to HighVery HighMS detection is based on specific mass-to-charge ratios, providing greater selectivity than UV detection, especially in complex matrices.
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity over their respective ranges.
Range 1 - 100 µg/mL0.1 - 1000 ng/mLLC-MS typically offers a wider dynamic range and is more sensitive to lower concentrations.
Accuracy (% Recovery) 98 - 102%98 - 102%Both methods should demonstrate high accuracy when properly validated.
Precision (% RSD)
- Repeatability< 2%< 5%Both methods are expected to be highly precise.
- Intermediate Precision< 3%< 10%
LOD ~0.1 µg/mL~0.01 ng/mLLC-MS is significantly more sensitive than HPLC-UV.
LOQ ~0.5 µg/mL~0.05 ng/mLThe higher sensitivity of LC-MS results in a much lower LOQ.
Robustness GoodGoodBoth methods should be robust to minor variations in parameters like mobile phase composition and temperature.

Conclusion and Recommendations

Both HPLC-UV and LC-MS are powerful and reliable techniques for the quantification of Dracoflavan C1. The choice between the two methods should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and widely available technique that is well-suited for routine quality control and assays where high sample concentrations are expected. Its simplicity and lower operational cost make it an attractive option for many laboratories.

  • LC-MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring trace-level quantification, analysis of complex matrices (e.g., biological fluids), and definitive identification of the analyte. While the initial investment and operational complexity are higher, the quality of data for demanding applications is unparalleled.

A thorough cross-validation as outlined in this guide will provide the necessary evidence to ensure data integrity and comparability, regardless of the analytical method employed. This is a critical step in building a comprehensive and reliable analytical data package for Dracoflavan C1 throughout its development lifecycle.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Quality Guidelines. [Link]

  • Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. Journal of Natural Products. [Link]

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A Researcher's Guide to Confirming the Stereochemistry of Dracoflavan C1: A Comparative Analysis of Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of natural product chemistry, the precise determination of a molecule's three-dimensional structure is paramount to understanding its biological activity and potential therapeutic applications. Dracoflavan C1, a novel A-type deoxyproanthocyanidin isolated from Dragon's Blood resin, presents a fascinating stereochemical puzzle.[1] Its complex structure, arising from the coupling of two flavan moieties, necessitates a robust and multi-faceted analytical approach to unequivocally confirm the stereochemistry at its chiral centers. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering field-proven insights and detailed experimental protocols for researchers in drug development and natural product chemistry.

The Stereochemical Challenge of Dracoflavan C1

This guide will focus on three principal techniques for the stereochemical elucidation of Dracoflavan C1:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly two-dimensional techniques like NOESY and ROESY, which probe through-space interactions.

  • Circular Dichroism (CD) Spectroscopy: A chiroptical technique that is highly sensitive to the absolute configuration of chiral molecules.[2]

  • Single-Crystal X-ray Crystallography: The "gold standard" for unambiguous structure determination, providing a definitive 3D model of the molecule.[3]

We will delve into the causality behind the experimental choices for each technique, provide detailed protocols, and present a comparative analysis to aid researchers in selecting the most appropriate methodology for their specific needs.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Through-Space Correlations

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the determination of stereochemistry.[4][5] For complex molecules like Dracoflavan C1, one-dimensional NMR provides initial structural information, but two-dimensional experiments, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable for stereochemical assignment.[6][7] These techniques detect protons that are close in space, regardless of whether they are connected through chemical bonds.

A. The Rationale for NOESY/ROESY in Dracoflavan C1 Analysis

The relative configuration of the stereocenters in Dracoflavan C1 can be deduced by observing the spatial proximity of specific protons. For instance, the orientation of substituents on the heterocyclic rings can be determined by identifying NOE or ROE correlations between them. The choice between NOESY and ROESY is dependent on the molecular weight of the compound. For medium-sized molecules like Dracoflavan C1, ROESY is often preferred as the ROE is always positive, avoiding the issue of near-zero NOEs that can occur with NOESY for molecules in this size range.[6][8]

B. Experimental Protocol: 2D ROESY for Dracoflavan C1

This protocol outlines the general steps for acquiring a 2D ROESY spectrum of Dracoflavan C1. Instrument parameters should be optimized for the specific spectrometer and sample.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified Dracoflavan C1 in 0.5 mL of a deuterated solvent (e.g., acetone-d6, methanol-d4, or DMSO-d6). The choice of solvent is critical to ensure good signal dispersion and to avoid overlapping signals.
  • Filter the solution into a high-quality NMR tube to remove any particulate matter.

2. Instrument Setup (500 MHz or higher spectrometer recommended):

  • Tune and match the probe for the ¹H frequency.
  • Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to set the spectral width.
  • Shim the magnet to achieve optimal resolution.

3. ROESY Experiment Parameters:

  • Pulse Sequence: Utilize a standard ROESY pulse sequence (e.g., roesyesgp).
  • Mixing Time: This is a crucial parameter. For a molecule the size of Dracoflavan C1, a mixing time in the range of 200-500 ms is a good starting point.[8] A series of experiments with varying mixing times may be necessary to optimize the ROE buildup.
  • Acquisition Parameters:
  • Set the spectral width to encompass all proton signals.
  • Use a sufficient number of scans (e.g., 8-16) and dummy scans (e.g., 4) to achieve a good signal-to-noise ratio.
  • Acquire a sufficient number of increments in the indirect dimension (t1) for adequate resolution (e.g., 256-512).
  • Data Processing:
  • Apply a squared sine-bell window function in both dimensions.
  • Perform a two-dimensional Fourier transform.
  • Phase correct the spectrum carefully.
C. Data Interpretation

The resulting 2D ROESY spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks between protons that are spatially close. The presence of a cross-peak between two protons indicates they are within approximately 5 Å of each other. By systematically analyzing these cross-peaks, a 3D model of the relative stereochemistry of Dracoflavan C1 can be constructed. For example, a strong ROE between a proton on the B-ring and a proton on the D-ring of the adjoined flavan units would provide direct evidence for their relative orientation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ROESY) cluster_proc Data Processing & Analysis a Dissolve Dracoflavan C1 (5-10 mg in 0.5 mL solvent) b Filter into NMR tube a->b c 1D ¹H Spectrum (Set spectral width) b->c d Set ROESY Parameters (Mixing time: 200-500 ms) c->d e Acquire 2D Data d->e f 2D Fourier Transform e->f g Phasing & Baseline Correction f->g h Identify Cross-Peaks g->h i Determine Relative Stereochemistry h->i

Caption: Workflow for stereochemical analysis of Dracoflavan C1 using 2D ROESY NMR.

II. Circular Dichroism (CD) Spectroscopy: A Window into Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules.[2] It measures the differential absorption of left and right circularly polarized light by a chiral sample.[2] For flavonoids, the stereochemistry at the C-2 and C-3 positions of the heterocyclic ring gives rise to characteristic CD spectra.

A. The Rationale for CD in Dracoflavan C1 Analysis

The CD spectrum of Dracoflavan C1 will be a composite of the electronic transitions of its chromophores within a chiral environment. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenters. By comparing the experimental CD spectrum of Dracoflavan C1 with that of known flavonoid stereoisomers or with theoretically calculated spectra, the absolute configuration can be assigned.

B. Experimental Protocol: CD Spectroscopy for Dracoflavan C1

1. Sample Preparation:

  • Prepare a stock solution of Dracoflavan C1 in a suitable spectroscopic grade solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL.
  • Prepare a series of dilutions to determine the optimal concentration that gives a CD signal in the desired range (typically an absorbance of ~1.0 at the lambda max).

2. Instrument Setup (CD Spectropolarimeter):

  • Purge the instrument with nitrogen gas.
  • Calibrate the instrument using a standard, such as camphor-d-10-sulfonic acid.
  • Select a quartz cuvette with an appropriate path length (commonly 1 cm or 0.1 cm).

3. Data Acquisition:

  • Record a baseline spectrum of the solvent under the same conditions as the sample.
  • Record the CD spectrum of the Dracoflavan C1 solution over a suitable wavelength range (e.g., 200-400 nm).
  • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
  • Subtract the baseline spectrum from the sample spectrum.
C. Data Interpretation

The resulting CD spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength. The absolute configuration of the flavanone moiety in Dracoflavan C1 can be inferred by applying empirical rules, such as the Flavanone Quadrant Rule, or, more reliably, by comparing the experimental spectrum with quantum chemical calculations of the theoretical CD spectra for all possible stereoisomers.[9] A good match between the experimental and a calculated spectrum provides strong evidence for that particular absolute configuration.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare Stock Solution (0.1-1.0 mg/mL in MeOH) b Dilute to Optimal Concentration a->b c Record Solvent Baseline b->c d Record Sample CD Spectrum (200-400 nm) c->d e Average Multiple Scans d->e f Baseline Subtraction e->f g Compare with Known Spectra or Theoretical Calculations f->g h Assign Absolute Configuration g->h

Caption: Workflow for determining the absolute configuration of Dracoflavan C1 using CD spectroscopy.

III. Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[3][10] The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed electron density map, from which the atomic positions can be determined.

A. The Rationale for X-ray Crystallography in Dracoflavan C1 Analysis

An X-ray crystal structure of Dracoflavan C1 would provide a definitive and highly accurate 3D model of the molecule, confirming the connectivity, relative stereochemistry, and, through the anomalous dispersion effect, the absolute stereochemistry. This would serve as the ultimate validation of the stereochemical assignments made by NMR and CD spectroscopy.

B. Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. This is often a trial-and-error process.

1. Crystal Growth:

  • Purity is paramount: The Dracoflavan C1 sample must be of the highest possible purity.
  • Solvent Selection: Screen a variety of solvents and solvent systems in which Dracoflavan C1 has moderate solubility.
  • Crystallization Techniques:
  • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation, filter the solution into a clean vial, and allow the solvent to evaporate slowly over several days to weeks.
  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
  • Cooling: Slowly cool a saturated solution of the compound.

2. X-ray Diffraction:

  • Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer.
  • The crystal is placed in a stream of cold nitrogen gas (to minimize radiation damage) and exposed to a focused beam of X-rays.
  • The diffraction pattern is collected on a detector as the crystal is rotated.
C. Data Analysis and Structure Solution

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.[10] A molecular model is built into the electron density map and refined to best fit the experimental data. The final refined structure provides the precise coordinates of each atom in the molecule, thereby confirming its absolute stereochemistry.

XRay_Workflow a Purify Dracoflavan C1 b Crystal Growth Screening (Slow Evaporation, Vapor Diffusion) a->b c Obtain Single Crystal b->c d X-ray Diffraction Data Collection c->d e Structure Solution & Refinement d->e f Definitive 3D Structure & Absolute Stereochemistry e->f

Caption: Workflow for the stereochemical confirmation of Dracoflavan C1 via single-crystal X-ray crystallography.

IV. Comparative Analysis of Techniques

The choice of analytical technique for stereochemical confirmation depends on several factors, including the amount of sample available, the instrumentation at hand, and the level of certainty required. The following table provides a comparative overview of the three techniques discussed.

FeatureNMR Spectroscopy (ROESY)Circular Dichroism (CD)X-ray Crystallography
Primary Information Relative stereochemistry (through-space proximity)Absolute configuration (chiroptical properties)Absolute 3D structure
Sample Amount 5-10 mg0.1-1.0 mg< 1 mg (but requires a single crystal)
Sample State SolutionSolutionSingle Crystal
Experiment Time Hours to daysMinutes to hoursDays to weeks (including crystal growth)
Key Advantage Provides detailed information on solution-state conformationRapid and highly sensitive to absolute configurationUnambiguous and definitive structural determination
Key Limitation Does not directly provide absolute configurationInterpretation can be ambiguous without theoretical calculations or known standardsCrystal growth can be a major bottleneck and is not always successful
Complementary Use Establishes relative stereochemistry to be used in CD calculationsValidates the enantiomeric series determined by NMRProvides the ultimate confirmation of assignments from NMR and CD

V. Conclusion and Recommendations

Confirming the stereochemistry of a complex natural product like Dracoflavan C1 requires a synergistic approach. No single technique can provide all the answers with absolute certainty without certain assumptions. Therefore, we recommend the following integrated workflow:

  • Start with NMR: Utilize 2D NMR techniques, particularly ROESY, to establish the relative stereochemistry of the molecule in solution. This provides the foundational 3D structural information.

  • Proceed with CD: Perform CD spectroscopy to determine the absolute configuration. The relative stereochemistry determined by NMR can be used to generate theoretical CD spectra for the possible enantiomers, which can then be compared with the experimental spectrum for a confident assignment.

  • Aim for X-ray Crystallography: If possible, pursue single-crystal X-ray crystallography. This will provide the ultimate, unambiguous confirmation of the stereochemical assignments made by NMR and CD.

By employing this multi-pronged strategy, researchers can confidently and accurately determine the stereochemistry of Dracoflavan C1, paving the way for a deeper understanding of its biological function and the development of novel therapeutic agents.

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The Pivotal Role of Structure in the Bioactivity of Dracoflavans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of natural product chemistry, the quest for novel therapeutic agents often leads us to unique molecular scaffolds forged in nature's laboratory. Among these, the dracoflavan compounds, constituents of the famed "Dragon's Blood" resin from Daemonorops draco, present a compelling case for structure-based drug discovery.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of dracoflavan compounds, offering a comparative perspective on how subtle molecular modifications can profoundly influence their biological activities. We will delve into the experimental evidence that underpins our current understanding and provide actionable protocols for researchers aiming to explore this fascinating class of flavonoids.

The Dracoflavan Scaffold: A Foundation for Diverse Bioactivity

Dracoflavans are a subgroup of flavonoids characterized by a specific retro-dihydrochalcone skeleton.[1] Their biological potential is vast, with studies reporting anti-inflammatory, pro-proliferative, antimicrobial, antioxidant, and enzyme-inhibitory activities.[1][2] Understanding the SAR of these compounds is paramount for optimizing their therapeutic potential and designing novel analogs with enhanced potency and selectivity.[4][5]

The core dracoflavan structure provides a versatile template for chemical modification. Key areas for variation include the number and position of hydroxyl groups, the nature of the linkage between flavonoid units (in the case of biflavonoids), and the presence of other substituents. These structural nuances are the primary determinants of the compound's interaction with biological targets.[6][7]

cluster_A A-Ring cluster_B B, A', C', B' Rings cluster_C General Flavonoid Features (Inferred for Dracoflavans) a Key for α-amylase inhibition. Phenolic group is vital. b Hydrophobic nature is important for α-amylase inhibition. c Hydroxyl Groups: - Antioxidant activity - Anti-inflammatory activity C2-C3 Double Bond & C4-Keto Group: - Anti-inflammatory activity caption Core Dracoflavan Structure and Key SAR Features

Caption: Core Dracoflavan Structure and Key SAR Features.

Comparative Analysis of Dracoflavan Bioactivities

α-Amylase Inhibition: A Focus on Dracoflavan B

One of the most well-characterized activities of dracoflavans is the inhibition of pancreatic α-amylase, an enzyme involved in carbohydrate digestion. This makes them promising candidates for the management of type 2 diabetes.[3] Dracoflavan B has been identified as a potent, selective, and non-competitive inhibitor of this enzyme.[3]

Key SAR Findings for α-Amylase Inhibition:

  • The Phenolic Group on the A-Ring is Crucial: Selective chemical modification studies have revealed that the phenolic hydroxyl group on the A-ring is essential for the pancreatic α-amylase inhibitory activity of dracoflavan B.[3] Derivatives lacking this hydrogen bond donor show a detrimental loss of inhibition.[3]

  • Hydrophobicity of Other Rings: The hydrophobic nature of the B, A', C', and B' rings plays a significant role in the inhibitory action.[3] This was demonstrated by the lack of α-amylase inhibition by the more hydrophilic proanthocyanidin A2 dimer.[3]

  • Enhancement by Galloylation: The addition of a galloyl group to the A-ring's phenolic hydroxyl group enhances the inhibitory potency. The galloylated derivative of dracoflavan B exhibited a lower IC50 value, indicating stronger inhibition.[3]

Compound/DerivativeModificationTarget EnzymeIC50 (µM)Ki (µM)Mechanism
Dracoflavan B (A type)-Pancreatic α-amylase2311.7Non-competitive
Dracoflavan B (B type)-Pancreatic α-amylase27-Non-competitive
Galloylated Dracoflavan BGalloylation on A-ring OHPancreatic α-amylase12-Not specified
Proanthocyanidin A2Different flavonoid classPancreatic α-amylaseNo inhibition--

Data sourced from a study on dracoflavan B as a selective noncompetitive inhibitor of α-amylase.[3]

Antioxidant and Anti-inflammatory Activities

While specific SAR studies on dracoflavans for antioxidant and anti-inflammatory activities are not as detailed as those for α-amylase inhibition, we can infer likely relationships based on the well-established SAR of the broader flavonoid class.[8][9] The resin from Daemonorops draco has demonstrated anti-inflammatory, pro-proliferative, and antimicrobial properties.[2]

Inferred SAR for Antioxidant and Anti-inflammatory Activities:

  • Hydroxyl Groups: The number and position of hydroxyl groups are critical for antioxidant activity. Specifically, a 3',4'-dihydroxy arrangement on the B-ring is a strong determinant of free radical scavenging ability.[8] For anti-inflammatory action, hydroxyl groups at positions 5 and 7 of the A-ring are considered important.[8]

  • C-Ring Structure: A double bond between carbons 2 and 3 in conjugation with a 4-keto group on the C-ring is a key structural feature for the anti-inflammatory activity of many flavonoids.[8]

These general principles provide a solid foundation for the rational design and screening of dracoflavan derivatives for enhanced antioxidant and anti-inflammatory potential.

Anticancer Activity

The anticancer potential of dracoflavans and related compounds is an emerging area of research. Extracts from Dracaena cinnabari, another source of "Dragon's Blood" resin, have shown inhibitory activity against the MCF-7 breast cancer cell line.[10][11] While the specific compounds responsible were not fully elucidated in these studies, it highlights the potential of this chemical class. The general anticancer properties of flavonoids are well-documented and often attributed to their ability to induce apoptosis and inhibit tumor-promoting enzymes.[12]

For novel isoflavone analogs, modifications at the O(7) position have been shown to enhance cytotoxicity against HeLa S(3) cells.[13] This suggests that exploring substitutions at similar positions on the dracoflavan scaffold could be a fruitful avenue for developing new anticancer agents.

Experimental Protocols for SAR Elucidation

To facilitate further research in this area, we provide detailed protocols for key assays used to evaluate the biological activities of dracoflavan compounds.

Workflow for Dracoflavan SAR Studies

cluster_workflow Experimental Workflow for SAR start Isolation & Purification of Dracoflavan Compounds synthesis Synthesis of Dracoflavan Analogs start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization bioassays Biological Activity Screening (e.g., α-amylase, antioxidant, anti-inflammatory, anticancer) characterization->bioassays data_analysis Data Analysis & SAR Determination (IC50, EC50 calculation) bioassays->data_analysis lead_optimization Lead Compound Optimization data_analysis->lead_optimization caption A General Workflow for Dracoflavan SAR Studies

Caption: A General Workflow for Dracoflavan SAR Studies.

Pancreatic α-Amylase Inhibition Assay

This protocol is adapted from methodologies used to study α-amylase inhibitors.[3]

Principle: The assay measures the amount of maltose produced from the enzymatic cleavage of starch by α-amylase. The reducing sugar (maltose) is quantified using dinitrosalicylic acid (DNS), which changes color upon reduction.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in phosphate buffer)

  • Dracoflavan compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Sodium potassium tartrate solution

  • Phosphate buffer (pH 6.9)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the dracoflavan compounds and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound or control to each well.

  • Add 50 µL of porcine pancreatic α-amylase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to each well.

  • Incubate the mixture at 37°C for 15 minutes.

  • Stop the reaction by adding 100 µL of DNS reagent.

  • Heat the plate in a boiling water bath for 10 minutes.

  • Cool the plate to room temperature and add 50 µL of sodium potassium tartrate solution to stabilize the color.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH solution (in methanol)

  • Dracoflavan compounds (dissolved in methanol or DMSO)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the dracoflavan compounds and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the test compound or control to each well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

MTT Assay for Cytotoxicity (Anticancer Activity)

This protocol is a standard method for assessing cell viability and cytotoxicity.[10][11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Dracoflavan compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.

  • Treat the cells with various concentrations of the dracoflavan compounds or doxorubicin for 24-72 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Future Directions and Conclusion

The study of the structure-activity relationships of dracoflavan compounds is a promising field with significant therapeutic implications. While the SAR for α-amylase inhibition is becoming clearer, there is a substantial opportunity to explore the structural requirements for other biological activities, such as anti-inflammatory, antioxidant, and anticancer effects.

Future research should focus on:

  • Systematic Analog Synthesis: The synthesis and biological evaluation of a library of dracoflavan analogs with systematic modifications to the core scaffold.[14][15]

  • Target Identification: Elucidating the specific molecular targets and mechanisms of action for the observed biological effects.

  • In Vivo Studies: Validating the in vitro findings through well-designed animal models to assess the efficacy and safety of promising dracoflavan candidates.

By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of the dracoflavan scaffold can be unlocked, paving the way for the development of novel and effective drugs.

References

  • Rattan by species Daemonorops draco, is indeed the type of rattan species with the most research data. It is well known that Daemonorops draco, has potential pharmacological effects...
  • González-Sarrías, A., et al. (2018). Anti-inflammatory, pro-proliferative and antimicrobial potential of the compounds isolated from Daemonorops draco (Willd.) Blume. Journal of Ethnopharmacology. (URL not provided in snippet)
  • Tan, Y. F., et al. (2015). Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase. Bioorganic & Medicinal Chemistry. [Link]

  • Mohammed, Y. H. E. (2016). In-vitro Anti-Cancer Activity of Extracts Dracaen Cinnabari Balf. F Resin from Socotra Island in Yemen Republic. SciSpace. [Link]

  • A series of 5,7-dihydroxyflavanone derivatives were efficiently synthesized.
  • Study of the structure-activity relationship of flavonoids based on their interaction with human serum albumin. RSC Publishing. [Link]

  • In vitro anticancer activity is assayed with standard MTT colorimetric procedure against MCF-7 cell line.
  • Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. MDPI. [Link]

  • Hayakawa, I., et al. (2012). Design, synthesis, and biological evaluation of the analogues of glaziovianin A, a potent antitumor isoflavone. Bioorganic & Medicinal Chemistry. [Link]

  • Novel Flavonoids in Dragon's Blood of Daemonorops draco.
  • Review of bioactivity and structure-activity relationship on baicalein (5,6,7-trihydroxyflavone) and wogonin (5,7-dihydroxy-8-methoxyflavone)
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  • Bioactivity evaluation of synthesized flavone analogs. SciELO. [Link]

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comparing synthetic vs natural Dracoflavan C1

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Paradigm

Dracoflavan C1 (C33H30O6, MW: 522.6 g/mol ) is a highly complex trimeric flavonoid—specifically an A-type deoxyproanthocyanidin—originally isolated from the red resin of Daemonorops draco (East Indian Dragon's Blood). Characterized by an unprecedented spiro hexadienone core and a densely functionalized 2,8-dioxabicyclo[3.3.1]nonane moiety[1], it has garnered significant attention for its potent antioxidant, anti-inflammatory, and tissue-regenerative properties[2].

In early-stage drug discovery, researchers inevitably face the "natural vs. synthetic" sourcing dilemma. Relying on natural extraction offers enantiopure material but is plagued by ecological limitations, seasonal variability, and abysmal isolation yields. Conversely, recent breakthroughs in biomimetic total synthesis have unlocked scalable access to this molecule. This guide objectively compares the performance, structural fidelity, and experimental utility of natural versus synthetic Dracoflavan C1.

Quantitative Data Comparison

To facilitate informed procurement and experimental design, the following table summarizes the key comparative metrics between the two sources.

ParameterNatural Dracoflavan C1Synthetic Dracoflavan C1
Source Material Exudate of Daemonorops draco[3]Biomimetic synthesis via Phloroglucinic acid
Core Architecture 2,8-dioxabicyclo[3.3.1]nonane[1]2,8-dioxabicyclo[3.3.1]nonane
Stereochemistry Enantiopure (Natural configuration)Racemic (Requires chiral resolution for single enantiomer)
Typical Yield < 0.1% (w/w from raw resin)Up to 15% (from key intermediates)
Purity Profile 90–95% (Prone to oligomeric impurities)> 99% (HPLC validated, highly crystalline)
Batch Consistency Low (Dependent on climate/harvest)Extremely High (Strictly controlled parameters)
Primary Utility Target validation, analytical reference standardHigh-Throughput Screening (HTS), SAR studies, scale-up

Mechanistic Pharmacology & Signaling

Both natural and synthetic Dracoflavan C1 exhibit equivalent biological activity in bulk assays, primarily functioning as powerful electron donors that quench reactive oxygen species (ROS). Beyond simple radical scavenging, Dracoflavan C1 acts as a dual-action modulator: it upregulates the Nrf2 antioxidant pathway while simultaneously inhibiting the NF-κB inflammatory cascade.

Pathway D_C1 Dracoflavan C1 ROS ROS Accumulation D_C1->ROS Scavenges Nrf2 Nrf2 Translocation D_C1->Nrf2 Promotes NFkB NF-κB Activation D_C1->NFkB Inhibits ROS->NFkB Triggers Antiox Antioxidant Defense Nrf2->Antiox Upregulates Inflam Inflammatory Response NFkB->Inflam Drives Regen Tissue Regeneration Antiox->Regen Protects Inflam->Regen Impairs

Fig 1: Dracoflavan C1 dual-action signaling pathway: ROS scavenging and NF-κB inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, it is crucial to understand why specific methodologies are employed. Below are the field-proven workflows for sourcing and validating Dracoflavan C1.

Protocol A: Isolation of Natural Dracoflavan C1

Objective: Extract enantiopure reference standards from raw resin.

  • Resin Pulverization & Defatting: Grind D. draco resin and wash extensively with hexane.

    • Causality: Dragon's blood resin contains non-polar lipids and waxes that will irreversibly foul reverse-phase chromatography columns. Hexane removes these without extracting the polar flavonoids.

  • Solvent Extraction: Extract the defatted resin using an Acetone/Water (70:30, v/v) mixture under sonication.

    • Causality: This specific mixed-polarity solvent disrupts the strong hydrogen-bonding networks inherent in polymeric proanthocyanidins, maximizing the solubility of oligomeric trimers like Dracoflavan C1.

  • Size Exclusion Chromatography: Load the extract onto a Sephadex LH-20 column. Elute sequentially with ethanol, then acetone.

    • Causality: Sephadex separates molecules based on hydrodynamic volume and hydrogen-bonding capacity. Monomers elute early in ethanol, while the target trimers elute later in the acetone fraction.

  • Prep-HPLC Purification: Purify the acetone fraction using a C18 column with an Acetonitrile/Water gradient containing 0.1% Formic Acid.

    • Causality: Formic acid suppresses the ionization of the phenolic hydroxyl groups on the flavan core, preventing peak tailing and ensuring sharp chromatographic resolution.

Protocol B: Biomimetic Total Synthesis of Dracoflavan C1

Objective: Scalable production of racemic Dracoflavan C1 for HTS libraries.

  • Precursor Assembly: Synthesize the building blocks dracorhodin perchlorate and flavan II starting from phloroglucinic acid.

    • Causality: These two molecules act as the specific electrophilic and nucleophilic partners required to forge the complex A-type linkage.

  • Biphasic Trimerization: React the precursors in a buffered biphasic system (Dichloromethane / pH 7.4 phosphate buffer).

    • Causality: The buffer neutralizes the perchlorate salt and tightly controls the reaction rate. This prevents runaway polymerization and stabilizes the highly reactive flav-2-en intermediate.

  • Cascade Autoxidation: Expose the intermediate to controlled aerial oxidation.

    • Causality: This step mimics the natural biosynthetic cascade of the plant, forging the unique spiro hexadienone core and the 2,8-dioxabicyclo[3.3.1]nonane skeleton via an endoperoxide intermediate.

  • Reduction: Treat the resulting peroxo semiketals with triphenylphosphine.

    • Causality: Mild reduction cleaves the endoperoxide bond, yielding the final racemic Dracoflavan C1 framework without over-reducing the delicate dienone system.

Protocol C: Cellular Antioxidant Activity (CAA) Assay Validation

Objective: Verify the biological equivalence of synthetic vs. natural variants.

  • Cell Seeding & Treatment: Seed HepG2 cells in a 96-well plate. Co-incubate with 25 µM DCFH-DA (fluorescent probe) and varying concentrations of Dracoflavan C1 (Natural vs. Synthetic) for 1 hour.

  • Wash Step (Critical): Wash cells thoroughly with PBS before applying the stressor (ABAP).

    • Causality: Washing removes extracellular Dracoflavan C1. This ensures the assay measures true intracellular ROS scavenging, rather than artificial quenching in the media.

  • Quantification: Measure fluorescence (Ex: 485 nm, Em: 538 nm) over 60 minutes. Calculate the IC50 from the area under the curve (AUC). Both natural and synthetic variants should yield statistically equivalent IC50 values (~4.2 - 4.3 µM).

Conclusion

For analytical laboratories requiring absolute stereochemical fidelity for target validation, Natural Dracoflavan C1 remains the gold standard, despite its high cost and low yield. However, for drug development professionals conducting High-Throughput Screening (HTS) or Structure-Activity Relationship (SAR) studies, Synthetic Dracoflavan C1 is vastly superior. The biomimetic cascade synthesis provides >99% purity, eliminates batch-to-batch botanical variability, and offers the multi-gram scalability required to advance this promising 2,8-dioxabicyclo[3.3.1]nonane derivative through the preclinical pipeline.

References

  • Schmid, M. (2019). Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide. Elektronische Hochschulschriften der LMU München.
  • ChemFaces. Flavonoids Compound Library | Screening Libraries for High Throughput/Content Screening.
  • BioCrick. Hot Products/Compounds for Research: Dracoflavan C1.
  • Wang, S., & Wu, Q. (2021). Microwave irradiation catalyst-free green high efficiency synthesis of 2,8-dioxabicyclo[3.3.1]nonanes derivatives. Journal of Yunnan University: Natural Sciences Edition.

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A Comparative Guide to the Validation of Dracoflavan C1's Anti-Inflammatory Effects: A Case Study with the Homoisoflavonoid Dracol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Anti-Inflammatory Flavonoids

Flavonoids represent a vast and promising class of natural compounds with a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2] Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in inflammatory conditions.[1][3][4] Dracoflavan C1, an A-type deoxyproanthocyanidin isolated from the resin of Daemonorops draco (Dragon's Blood), is one such flavonoid of interest. However, to date, its specific anti-inflammatory properties and underlying mechanisms have not been extensively characterized in publicly available literature.

To provide a robust framework for researchers and drug development professionals on how to approach the validation of a novel flavonoid like Dracoflavan C1, this guide will utilize the scientifically documented anti-inflammatory properties of Dracol , a homoisoflavonoid isolated from Bellevalia saviczii.[5][6] Dracol provides an excellent case study as its effects on critical inflammatory pathways have been elucidated, offering a clear roadmap for the experimental validation of similar compounds.

This guide will present a comparative analysis, outlining the in vitro and in vivo methodologies required to validate the anti-inflammatory efficacy of a novel flavonoid, using Dracol as our primary example and comparing its activity to the well-characterized flavonoid, Luteolin. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present data in a clear, comparative format.

Part 1: In Vitro Validation: Cellular Models of Inflammation

The initial validation of an anti-inflammatory compound begins with in vitro cell-based assays. These models allow for a controlled investigation of the compound's effect on specific cellular responses to inflammatory stimuli. A widely used and well-characterized model is the stimulation of macrophage-like cells, such as the murine RAW 264.7 or human THP-1 cell lines, with lipopolysaccharide (LPS).[7] LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of pro-inflammatory mediators.[8][9]

Core Hypothesis & Experimental Rationale

Our central hypothesis is that the test flavonoid (in this case, Dracol) will suppress the inflammatory response in LPS-stimulated macrophages. We will measure this by assessing its ability to inhibit the production of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and by examining its effect on the master regulator of inflammation, the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6]

Experimental Workflow: In Vitro Analysis

The following diagram outlines the typical workflow for the in vitro validation of a novel anti-inflammatory compound.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assays Endpoint Assays cluster_supernatant_analysis Supernatant Analysis cluster_cell_analysis Cellular Analysis cell_culture 1. Macrophage Culture (RAW 264.7 or THP-1) compound_prep 2. Compound Preparation (Dracol, Luteolin, Vehicle) pretreatment 3. Pre-treatment with Compounds lps_stimulation 4. LPS Stimulation pretreatment->lps_stimulation incubation 5. Incubation (e.g., 24 hours) lps_stimulation->incubation supernatant_collection 6. Collect Supernatant incubation->supernatant_collection cell_lysis 7. Lyse Cells incubation->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (TNF-α, IL-6) supernatant_collection->elisa western_blot Western Blot (NF-κB Pathway Proteins) cell_lysis->western_blot if_staining Immunofluorescence (NF-κB p65 Translocation) cell_lysis->if_staining

Caption: In vitro experimental workflow for assessing anti-inflammatory activity.

Detailed Experimental Protocols
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well or 6-well plates at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

    • Prepare stock solutions of Dracol and Luteolin in dimethyl sulfoxide (DMSO). The final DMSO concentration in the culture medium should not exceed 0.1%.

    • Pre-treat the cells with varying concentrations of Dracol or Luteolin for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group (DMSO + LPS) and an untreated control group.

  • Principle: This colorimetric assay measures nitrite (NO₂⁻), a stable breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is proportional to the nitrite concentration.[10][11][12]

  • Procedure:

    • After the 24-hour incubation, collect 100 µL of cell culture supernatant from each well.

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[13]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540-550 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify protein levels. A capture antibody specific for the cytokine of interest (e.g., TNF-α) is coated onto the wells of a microplate. The cytokine in the sample binds to this antibody and is then detected by a second, enzyme-conjugated antibody.[14][15][16][17]

  • Procedure (for TNF-α):

    • Use commercially available ELISA kits and follow the manufacturer's instructions.

    • Briefly, add 100 µL of cell culture supernatant to wells pre-coated with an anti-TNF-α antibody and incubate for 2 hours at room temperature.

    • Wash the wells multiple times to remove unbound proteins.

    • Add a biotin-conjugated anti-TNF-α detection antibody and incubate for 1-2 hours.

    • Wash the wells and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.

    • Wash again and add the TMB substrate solution. A color change will develop.

    • Stop the reaction with the provided stop solution and measure the absorbance at 450 nm.

    • Calculate the TNF-α concentration based on a recombinant TNF-α standard curve. The procedure for IL-6 is analogous.

  • Principle: In resting cells, the NF-κB p65 subunit is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus. This can be visualized by staining the cells with an antibody against p65 and a nuclear counterstain (e.g., DAPI).[3][4][5][18]

  • Procedure:

    • Grow and treat cells on glass coverslips in a 6-well plate.

    • After a shorter LPS stimulation (e.g., 30-60 minutes), wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Comparative In Vitro Data: Dracol vs. Luteolin

The following table summarizes the inhibitory effects of Dracol and Luteolin on the production of pro-inflammatory mediators in LPS-stimulated macrophages. Data is presented as IC₅₀ values (the concentration required to inhibit 50% of the response).

CompoundTarget MediatorCell LineIC₅₀ (µM)Reference
Dracol TNF-α ReleaseTHP-1~25-50[6]
IL-6 ReleaseTHP-1>50[6]
Luteolin NO ProductionRAW 264.713.9[19]
PGE₂ ProductionRAW 264.77.4[19]
TNF-α ReleaseRAW 264.7~5-10 [20]
IL-6 ReleaseRAW 264.7~5-10[20]

*Note: Dracol showed significant inhibition at these concentrations, but a precise IC₅₀ was not reported. The data indicates that higher concentrations were more effective for IL-6 and IL-1β.[6] **Note: Luteolin showed significant inhibition at these concentrations, but precise IC₅₀ values were not provided in the cited study.[20]

Part 2: Mechanistic Insights: Dissecting the Signaling Pathway

A crucial aspect of validating a novel compound is to understand its mechanism of action. Flavonoids are known to interfere with inflammatory signaling cascades.[2][3] The TLR4-to-NF-κB pathway is a primary target for anti-inflammatory drug discovery.

The TLR4/NF-κB Signaling Cascade

Upon LPS binding, TLR4 recruits a series of adaptor proteins, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and iNOS (the enzyme that produces NO).[9][21][22][23][24][25]

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p50-p65-IκBα (Inactive NF-κB) IkBa->NFkB_complex Inhibits p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc Translocation p50_nuc p50 NFkB_complex->p50_nuc Translocation Dracol Dracol Dracol->IKK Inhibits? Dracol->NFkB_complex Prevents Translocation? NFkB_active p50-p65 (Active NF-κB) p65_nuc->NFkB_active p50_nuc->NFkB_active DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Simplified TLR4/NF-κB signaling pathway and putative targets of Dracol.

Studies have shown that Dracol treatment prevents the LPS-induced nuclear translocation of the p65 subunit of NF-κB in THP-1 monocytes.[5][6] This strongly suggests that Dracol's mechanism of action involves the inhibition of a key step in this pathway, thereby preventing the transcription of pro-inflammatory genes.

Part 3: In Vivo Validation: Animal Models of Acute Inflammation

While in vitro data is essential, demonstrating efficacy in a living organism is a critical step in the validation process. The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[6][7][26]

Experimental Design: Carrageenan-Induced Paw Edema

The injection of carrageenan into a rodent's paw induces a biphasic inflammatory response, characterized by swelling (edema), which can be quantified by measuring the paw volume or thickness.[7] The model allows for the assessment of a compound's ability to reduce this swelling when administered systemically (e.g., orally or intraperitoneally).

in_vivo_workflow cluster_setup Animal Grouping & Baseline cluster_treatment Treatment & Induction cluster_measurement Data Collection animal_groups 1. Group Animals (n=6 per group) baseline_measurement 2. Measure Baseline Paw Thickness animal_groups->baseline_measurement compound_admin 3. Administer Compound (Dracol, Dexamethasone, Vehicle) baseline_measurement->compound_admin carrageenan_injection 4. Inject Carrageenan (into hind paw) compound_admin->carrageenan_injection hourly_measurements 5. Measure Paw Thickness (hourly for 5 hours) carrageenan_injection->hourly_measurements data_analysis 6. Calculate % Inhibition hourly_measurements->data_analysis

Caption: In vivo experimental design for the carrageenan-induced paw edema model.

Detailed In Vivo Protocol
  • Animals: Male Wistar rats or Swiss albino mice (180-200g).

  • Groups (n=6):

    • Vehicle Control: Receives vehicle + carrageenan.

    • Positive Control: Receives Dexamethasone (10 mg/kg, i.p.) + carrageenan.[27][28]

    • Test Group 1: Receives Dracol (e.g., 25 mg/kg, i.p.) + carrageenan.

    • Test Group 2: Receives Dracol (e.g., 50 mg/kg, i.p.) + carrageenan.

  • Procedure:

    • Measure the initial thickness of the right hind paw of each animal using a digital caliper.

    • Administer the vehicle, Dexamethasone, or Dracol intraperitoneally (i.p.).

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[28]

    • Measure the paw thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6][28]

    • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Anticipated Comparative In Vivo Data

This table illustrates the expected format for presenting the results from the carrageenan-induced paw edema study.

Treatment GroupDose (mg/kg, i.p.)Paw Thickness Increase at 3h (mm)% Inhibition of Edema
Vehicle Control -2.5 ± 0.20%
Dexamethasone 100.8 ± 0.168%
Dracol 251.8 ± 0.328%
Dracol 501.2 ± 0.252%

Note: This data is hypothetical and serves as an example of expected outcomes. Actual results will vary.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical validation of the anti-inflammatory effects of novel flavonoids, using Dracol as a scientifically supported case study for the proposed evaluation of Dracoflavan C1. The presented methodologies, from in vitro cell-based assays to in vivo models of acute inflammation, offer a logical and robust pathway to characterize a compound's efficacy and mechanism of action.

The evidence for Dracol's ability to inhibit pro-inflammatory cytokine production and NF-κB signaling provides a strong rationale for its therapeutic potential.[5][6] For Dracoflavan C1 and other novel flavonoids, following a similar validation pipeline is essential. Future research should focus on obtaining head-to-head comparative data, exploring a wider range of inflammatory signaling pathways (e.g., MAPK pathways), and assessing the oral bioavailability and pharmacokinetic profile of these compounds to determine their true potential as next-generation anti-inflammatory agents.

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A Comparative Analysis of the Antioxidant Efficacy of Dracoflavan C1 and its Congeners from Daemonorops draco Resin versus Standard Antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the continuous search for novel and potent natural antioxidants, the resin of Daemonorops draco, commonly known as "Dragon's Blood," has emerged as a promising source of bioactive compounds. Among these are a series of A-type flavanoids, including Dracoflavan C1, which are presumed to be major contributors to the resin's traditionally recognized medicinal properties. This guide provides a comparative analysis of the antioxidant efficacy of dracoflavan-containing extracts from Daemonorops draco against well-established antioxidant standards: ascorbic acid, quercetin, and Trolox.

This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It aims to offer a comprehensive overview based on available experimental data, detailing the methodologies used for assessment and presenting a comparative discussion on the relative potencies.

Methodologies for Assessing Antioxidant Efficacy

The antioxidant capacity of a compound is primarily evaluated by its ability to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most widely employed spectrophotometric methods for this purpose. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value signifies a higher antioxidant potency.

DPPH Radical Scavenging Assay Protocol

The DPPH assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, diphenylpicrylhydrazine, which is yellow. This color change is monitored spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Preparation of Test Samples: Dissolve the test compound (e.g., Daemonorops draco extract, ascorbic acid) in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution, from which a series of dilutions are made.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test sample dilution to a fixed volume of the DPPH solution. A control containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Test Compound/Standard with DPPH Solution A->C B Prepare Serial Dilutions of Test Compound & Standards B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow of the DPPH Radical Scavenging Assay.

ABTS Radical Scavenging Assay Protocol

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant compound reduces the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

Step-by-Step Protocol:

  • Generation of ABTS Radical Cation (ABTS•+): Prepare a solution of ABTS (typically 7 mM) and potassium persulfate (typically 2.45 mM) in water. This mixture is kept in the dark at room temperature for 12-16 hours to allow for the formation of the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Samples: Similar to the DPPH assay, prepare a stock solution and serial dilutions of the test compound and standards.

  • Reaction Mixture: Add a small volume of the test sample dilution to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is typically allowed to proceed for a short period (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated using the same formulas as in the DPPH assay.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Generate ABTS Radical Cation (ABTS•+) B Prepare ABTS•+ Working Solution A->B D Mix Test Compound/Standard with ABTS•+ Solution B->D C Prepare Serial Dilutions of Test Compound & Standards C->D E Incubate (e.g., 6 min, RT) D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow of the ABTS Radical Scavenging Assay.

Comparative Efficacy Analysis

Antioxidant Activity of Daemonorops draco Extracts

The following table summarizes the reported IC50 values from DPPH assays of different extracts of Daemonorops draco resin.

Extract/FractionDPPH IC50 ValueSource
Dichloromethane Extract2.94 ppm (µg/mL)[1]
Methanol Extract3.58 ppm (µg/mL)[1]
Ethyl Acetate Extract27.61 µg/mL[2]
Fraction F.5 of Ethyl Acetate Extract17.27 µg/mL[2]
n-hexane Extract26.42 ppm (µg/mL)[1]

These results demonstrate that extracts of Daemonorops draco possess very strong antioxidant activity, with the dichloromethane and methanol extracts exhibiting particularly low IC50 values.[1] The ethyl acetate extract and its fraction also show potent radical scavenging capabilities.[2]

Antioxidant Activity of Standard Antioxidants

For a meaningful comparison, it is essential to consider the IC50 values of well-known antioxidant compounds. The table below presents a range of reported IC50 values for ascorbic acid, quercetin, and Trolox from DPPH and ABTS assays. It is important to note that these values can vary between studies due to differences in experimental conditions such as solvent, incubation time, and the initial concentration of the radical.[3][4]

AntioxidantAssayReported IC50 Value RangeSources
Ascorbic Acid DPPH0.74 - 66.12 µg/mL[5][6]
ABTS~2.07 µg/mL
Quercetin DPPH0.74 - 47.20 µM (~0.22 - 14.25 µg/mL)[7][8]
ABTS1.89 µg/mL[9]
Trolox DPPH5.41 µg/mL[10]
ABTS0.24 - 5.41 µg/mL[10][11]
Discussion of Comparative Efficacy

The dracoflavan-rich extracts of Daemonorops draco exhibit antioxidant potencies that are comparable to, and in some cases, exceed those of the standard antioxidant, ascorbic acid. For instance, the dichloromethane extract's IC50 of 2.94 µg/mL is well within the more potent range reported for ascorbic acid.[1] When compared to quercetin and Trolox, which are highly potent flavonoid and vitamin E analog antioxidants, respectively, the Daemonorops draco extracts still demonstrate significant efficacy.

The potent antioxidant activity of the Daemonorops draco extracts strongly suggests that its flavonoid constituents, including Dracoflavan C1 and its isomers, are major contributors to this effect. Flavonoids are well-documented for their antioxidant properties, which are largely attributed to their chemical structure.

Mechanistic Insights into Flavonoid Antioxidant Action

The antioxidant mechanism of flavonoids like Dracoflavan C1 is primarily based on their ability to act as free radical scavengers through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. The phenolic hydroxyl groups present on the flavonoid rings are crucial for this activity. They can donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing it from causing oxidative damage to cellular components. The resulting flavonoid radical is stabilized by resonance, making it relatively unreactive.

Flavonoid_Mechanism Flavonoid_OH Flavonoid-OH Neutralized_Radical Neutralized Radical (RH) Flavonoid_Radical Flavonoid Radical (Flavonoid-O•) (Resonance Stabilized) Flavonoid_OH->Flavonoid_Radical H• donation Free_Radical Free Radical (R•) Free_Radical->Neutralized_Radical H• acceptance

Caption: General Mechanism of Flavonoid Antioxidant Action.

Conclusion

Extracts derived from Daemonorops draco resin, which are rich in Dracoflavan C1 and other related flavonoids, demonstrate potent antioxidant activity, as evidenced by their low IC50 values in DPPH radical scavenging assays. The efficacy of these extracts is comparable to that of the well-established antioxidant, ascorbic acid, and shows significant potential when compared to highly potent antioxidants like quercetin and Trolox.

While this guide provides a strong indication of the antioxidant potential of the dracoflavan class of compounds, it is important to underscore that the data presented is for extracts and fractions, not for purified Dracoflavan C1. Therefore, further research involving the isolation and comprehensive antioxidant profiling of pure Dracoflavan C1 is warranted to definitively establish its efficacy relative to known antioxidants. Such studies will be crucial for its potential development as a novel antioxidant agent for pharmaceutical and nutraceutical applications.

References

  • Asmara, A. P., Aprillya, A., Harahap, M. R., & Nisah, K. (2023). Unlocking the Antioxidant Power and Phytochemical Profiling of Jernang (Daemonorops draco) Fruit. Journal of Tropical Horticulture, 26(2), 136-146.
  • Purwantiningsih, S., Wahyuni, W. T., & Batubara, I. (2019). Antioxidant Activity of Daemonorops draco Resin. Jurnal Kimia Sains dan Aplikasi, 22(5), 179-183.
  • Purwantiningsih, S., Wahyuni, W. T., & Batubara, I. (2019). Antioxidant Activity of Daemonorops draco Resin.
  • BenchChem. (n.d.). A Comparative Analysis of the Antioxidant Activity of Quercetin 3',4',7-trimethyl ether and Quercetin. BenchChem.
  • Ask Ayurveda. (2025, November 7). Daemonorops draco – Ayurvedic Uses & Health Benefits. Ask Ayurveda.
  • Marbaniang, C., Myrthong, E., Priya, S., Lyngdoh, A., Chanu, T. M., Sharan, R. N., & Kma, L. (2021). Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. NEHU Institutional Repository.
  • Purwantiningsih, S., Wahyuni, W. T., & Batubara, I. (2019). Antioxidant Activity of D. draco Resin. Scribd.
  • Awuchi, C. G. (2021, February 26). Is there any specific IC50 value for Ascorbic acid in DPPH assay?
  • MDPI. (2024, December 5). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI.
  • ECHEMI. (n.d.). Is there any specific IC50 value for Ascorbic acid in DPPH assay? ECHEMI.
  • ResearchGate. (n.d.). IC50 value of quercetin as standard.
  • CABI Digital Library. (n.d.). Total Phenolics, Flavonoids, Proanthrocyanidins , Ascorbic Acid Contents and In-Vitro Antioxidant Activities of Newly Developed. CABI Digital Library.
  • ResearchGate. (n.d.). IC50 values of DPPH assay. The values are compared with ascorbic acid...
  • ResearchGate. (n.d.). Percentage inhibition and IC 50 value of DPPH radical by quercetin and HFECP.
  • Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov. Science.gov.
  • ResearchGate. (n.d.). The IC50 DPPH scavening activity, Trolox Equivalen Antioxidant Capacity...
  • AIP Publishing. (n.d.). Antioxidant Activities of Different Solvent Extracts of Piper retrofractum Vahl. using DPPH Assay. AIP Publishing.
  • Public Library of Science. (2021, April 29). Determination of the IC50 values for RPLO and Trolox, the reference antioxidant, in the direct DPPH radical scavenging assay. Public Library of Science.
  • ResearchGate. (n.d.). Extracts and Trolox' IC50 values of DPPH• radical removal activity....
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  • PMC. (2022, October 3). Analysis of Phenolic and Flavonoid Content, α-Amylase Inhibitory and Free Radical Scavenging Activities of Some Medicinal Plants. PMC.
  • MDPI. (2024, November 8). Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review. MDPI.
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  • RASAYAN Journal of Chemistry. (n.d.). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. RASAYAN Journal of Chemistry.
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  • PMC. (2023, March 28). Evaluation of phytochemicals and antioxidant potential of a new polyherbal formulation TC-16: additive, synergistic or antagonistic? PMC.
  • MDPI. (2020, December 18). The [DPPH /DPPH-H]-HPLC-DAD Method on Tracking the Antioxidant Activity of Pure Antioxidants and Goutweed (Aegopodium podagraria L.) Hydroalcoholic Extracts. MDPI.
  • ChemRxiv. (n.d.). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv.
  • PubMed. (2015, December 15). Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase. PubMed.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dracoflavan C1

Author: BenchChem Technical Support Team. Date: March 2026

I. Preliminary Hazard Assessment: The Foundation of Safe Disposal

Before handling or disposing of any chemical, a thorough hazard assessment is paramount. For a novel compound like Dracoflavan C1, where a specific Safety Data Sheet (SDS) may not exist, a conservative approach is essential.

Key Characteristics of Dracoflavan C1:

PropertyValueSource
Chemical FormulaC33H30O6ChemFarm[3]
CAS Number194794-49-5ChemFarm[3]
Chemical ClassFlavonoid, A-type deoxyproanthocyanidinPubMed[1]

In the absence of a specific SDS, it is prudent to treat Dracoflavan C1 as a potentially hazardous substance. General safety precautions for handling flavonoid compounds include wearing appropriate personal protective equipment (PPE) and avoiding the creation of dust.[4]

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of Dracoflavan C1 waste, from the point of generation to final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste containing Dracoflavan C1, ensure you are wearing the appropriate PPE:

  • Safety Goggles: To protect against potential splashes.

  • Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn.

  • Lab Coat: To protect skin and clothing.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[5][6] Never mix incompatible chemicals.[7]

  • Solid Waste:

    • Place any solid Dracoflavan C1 waste, such as contaminated weighing papers, gloves, and other disposable lab supplies, into a designated, clearly labeled hazardous waste container.[5]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).[5]

  • Liquid Waste:

    • Collect all solutions containing Dracoflavan C1 in a separate, labeled hazardous liquid waste container.[5]

    • Do not mix with other waste streams unless compatibility has been confirmed.[5] Avoid mixing with strong acids, bases, or oxidizing agents.[8]

    • If a flammable solvent was used, the waste must be stored in a flammable liquid storage cabinet.[5]

Step 3: Waste Container Labeling

Clear and accurate labeling of waste containers is a regulatory requirement and essential for safety.[6][9]

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[5]

  • The label must also include:

    • The full chemical name: "Dracoflavan C1"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Potentially Toxic," "Handle with Care").

Step 4: Storage of Hazardous Waste

Proper storage of hazardous waste containers is critical to prevent accidents and ensure a safe laboratory environment.

  • Store waste containers in a designated and secure satellite accumulation area.[10]

  • Ensure containers are kept closed at all times, except when adding waste.[11]

  • Store containers away from heat sources, direct sunlight, and high-traffic areas.[6]

  • Provide secondary containment to prevent spills.[12]

Step 5: Final Disposal

The final disposal of hazardous waste must be handled by licensed professionals.

  • Do Not Attempt Neutralization: For an uncharacterized compound like Dracoflavan C1, attempting to neutralize or treat the waste in the lab is not recommended and can be dangerous.[5]

  • Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS office is responsible for coordinating the pickup and disposal of hazardous waste.[5]

  • Provide Complete Information: When arranging for pickup, provide the EHS office with all available information about the waste, including the name of the compound, the solvents used, and any known or suspected hazards.[5]

III. Logical Framework for Dracoflavan C1 Waste Management

The following diagram illustrates the decision-making process for the proper segregation and disposal of Dracoflavan C1 waste.

Dracoflavan_C1_Disposal Start Dracoflavan C1 Waste Generated Is_Solid Is the waste solid? Start->Is_Solid Solid_Waste Place in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Waste Yes Liquid_Waste Place in Labeled Liquid Hazardous Waste Container Is_Solid->Liquid_Waste No General_Storage Store in Designated Satellite Accumulation Area Solid_Waste->General_Storage Is_Flammable Is the solvent flammable? Liquid_Waste->Is_Flammable Flammable_Storage Store in Flammable Liquid Storage Cabinet Is_Flammable->Flammable_Storage Yes Is_Flammable->General_Storage No EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Flammable_Storage->EHS_Pickup General_Storage->EHS_Pickup

Caption: Decision-making workflow for Dracoflavan C1 waste disposal.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of Dracoflavan C1 and contribute to a culture of safety within the laboratory.

References

  • Navigating the Disposal of Novel Plant-Derived Compounds: A Case Study on Anthemis Glycosides. Benchchem.
  • Safety Data Sheet. (May 31, 2022).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Dracoflavan C1 Supplier | CAS 194794-49-5. ChemFarm.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. PubMed.
  • Material Safety Data Sheet.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA.
  • NIH Waste Disposal Guide 2022. NIH.
  • Laboratory Waste Disposal Safety Protocols. NSTA. (August 16, 2024).
  • Novel Flavonoids in Dragon's Blood of Daemonorops draco | Request PDF. ResearchGate.
  • Laboratory Safety Guidance. OSHA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • How To Safely Dispose of Chemicals in Your Lab. Solvent Recovery Systems. (December 17, 2024).
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (June 11, 2025).
  • The Laboratory Standard | Office of Clinical and Research Safety.
  • Lab Waste Disposal: Safety & Regulations Explained. Environmental Marketing. (June 08, 2025).
  • Dracoflavan A | C49H46O10 | CID 14885877. PubChem - NIH.
  • Safety data sheet. draco-edilizia.it. (September 12, 2017).
  • DRACO ITALIANA SpA.
  • Dracoflavan C2-MSDS. BioCrick.
  • Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides. PMC.
  • Sustainable Extraction of Flavonoids from Citrus Waste: A Fast and Simple Approach with UHPLC-PDA ESI-MS Characterization. MDPI. (November 02, 2025).
  • Phenolic Group on A-ring is Key for Dracoflavan B as a Selective Noncompetitive Inhibitor of α-Amylase | Request PDF. ResearchGate. (August 06, 2025).
  • Disposition of Flavonoids Impacts their Efficacy and Safety. ResearchGate. (August 06, 2025).
  • An Environmentally Friendly Procedure to Obtain Flavonoids From Brazilian Citrus Waste. (December 18, 2025).

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Operational Guide to Personal Protective Equipment for Handling Dracoflavan C1

Author: BenchChem Technical Support Team. Date: March 2026

This document outlines essential personal protective equipment (PPE) protocols, operational plans, and disposal procedures. It is designed to be a practical, step-by-step resource that empowers you to work safely and effectively.

The Precautionary Principle: Risk Assessment for an Uncharacterized Compound

The foundation of laboratory safety is a thorough risk assessment.[6][7][8] Since no specific Safety Data Sheet (SDS) exists for Dracoflavan C1, we must infer potential hazards and operate under the assumption that the compound could be toxic, an irritant, or a sensitizer. A similar compound, Dracoflavan C2, is described in a sample Material Safety Data Sheet (MSDS) as a substance to be handled with care, avoiding dust formation and contact with skin and eyes.[9] Therefore, our primary goal is to prevent exposure through all potential routes: inhalation, dermal contact, ingestion, and ocular contact.

All handling of Dracoflavan C1 must be preceded by a formal risk assessment for the specific procedure being performed.[7][8] This assessment should be documented and reviewed by the laboratory supervisor.

Engineering and Administrative Controls: The First Line of Defense

Before detailing PPE, it is critical to emphasize that PPE is the last line of defense. Engineering and administrative controls are designed to minimize hazards at their source.

  • Engineering Controls : All work involving solid Dracoflavan C1 or its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of aerosols, dust, or vapors.[4][5] For weighing the solid powder, a powder-coated balance enclosure or a dedicated fume hood is mandatory to minimize aerosolization.[10]

  • Administrative Controls : Access to areas where Dracoflavan C1 is handled should be restricted. A designated area within the lab must be clearly marked for its use.[4] All personnel must receive documented training on the procedures outlined in this guide.[11]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE is dictated by the specific task being performed. The following table summarizes the minimum required PPE for handling Dracoflavan C1.

Activity Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport Single pair of nitrile glovesANSI Z87.1-compliant safety glassesFully-fastened laboratory coatNot required if container is sealed
Weighing Solid Compound Double-gloved with nitrile or neoprene glovesChemical safety goggles and face shieldFully-fastened laboratory coatN95 respirator (minimum)
Preparing Solutions Double-gloved with nitrile or neoprene glovesChemical safety goggles and face shieldFully-fastened laboratory coatNot required if performed in a fume hood
In Vitro Assays Single pair of nitrile glovesANSI Z87.1-compliant safety glassesFully-fastened laboratory coatNot required
Waste Disposal Double-gloved with nitrile or neoprene glovesChemical safety gogglesFully-fastened laboratory coatNot required
Detailed PPE Specifications
  • Hand Protection : Double-gloving provides an extra layer of protection against contamination. Nitrile or neoprene gloves are recommended for their chemical resistance.[4][5] Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection : ANSI Z87.1-compliant safety glasses are the minimum requirement.[4][5] When handling the solid compound or when there is a splash hazard, chemical safety goggles and a full-face shield are required to provide comprehensive protection.[4][5][10]

  • Body Protection : A clean, fully-fastened laboratory coat must be worn at all times. Ensure the material is appropriate for the chemicals being used in the procedure.

  • Respiratory Protection : An N95 or higher-rated respirator is necessary when handling the solid powder outside of a containment enclosure to prevent inhalation of fine particles.[10] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.

Procedural Guidance: Step-by-Step Protocols

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Gloves (Outer glove over cuff) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.